Bromsulfalein
描述
Structure
3D Structure of Parent
属性
分子式 |
C20H10Br4Na2O10S2 |
|---|---|
分子量 |
840 g/mol |
InChI |
InChI=1S/C20H10Br4O10S2.2Na/c21-15-13-14(16(22)18(24)17(15)23)20(34-19(13)27,7-1-3-9(25)11(5-7)35(28,29)30)8-2-4-10(26)12(6-8)36(31,32)33;;/h1-6,25-26H,(H,28,29,30)(H,31,32,33);; |
InChI 键 |
JCQQYCBIUZSTMD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O.[Na].[Na] |
规范 SMILES |
C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O.[Na].[Na] |
同义词 |
Bromosulfophthalein Bromosulphthalein Bromsulphalein Bromthalein Disodium, Sulfobromophthalein Sodium, Sulfobromophthalein Sulfobromophthalein Sulfobromophthalein Disodium Sulfobromophthalein Sodium Tetrabromsulphthalein |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Bromsulfalein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Bromsulfalein (BSP), a dye historically used for the assessment of liver function. The document details its hepatic uptake, metabolic conjugation, and biliary excretion, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: A Three-Step Hepatic Process
The clearance of this compound from the bloodstream is a multi-step process predominantly carried out by the liver. This process can be broken down into three key phases: hepatic uptake from the sinusoidal blood, conjugation with glutathione within the hepatocytes, and active transport of the resulting conjugate into the bile for elimination.
Hepatic Uptake: The Role of Organic Anion-Transporting Polypeptides (OATPs)
Following intravenous administration, this compound rapidly binds to plasma proteins, primarily albumin. The unbound fraction is then available for uptake by hepatocytes. This uptake is not a passive process but is mediated by specific transporters on the basolateral membrane of the hepatocytes. Members of the Organic Anion-Transporting Polypeptide (OATP) family, particularly OATP1B1 and OATP1B3 in humans (with corresponding orthologs in other species), are responsible for the efficient uptake of BSP from the blood into the liver cells.
Intracellular Conjugation: Detoxification via Glutathione S-Transferases (GSTs)
Once inside the hepatocyte, this compound undergoes conjugation with the tripeptide glutathione (GSH). This reaction is catalyzed by a family of enzymes known as Glutathione S-Transferases (GSTs). The conjugation process involves the formation of a thioether bond between the sulfhydryl group of glutathione and an electrophilic center on the BSP molecule. This metabolic step is crucial as it increases the water solubility of BSP, detoxifies it, and prepares it for excretion into the bile.
Biliary Excretion: The Function of Multidrug Resistance-Associated Protein 2 (MRP2)
The final step in the hepatic clearance of this compound is the active transport of the glutathione conjugate (BSP-SG) from the hepatocyte into the bile canaliculi. This efflux is mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-binding cassette (ABC) transporter located on the apical membrane of the hepatocyte. MRP2 is a key transporter for a variety of organic anions, particularly conjugated compounds, and its function is essential for the biliary elimination of BSP-SG.
Data Presentation
The following tables summarize key quantitative data related to the pharmacokinetics and metabolism of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Unit | Reference |
| Elimination Half-Life (t½) | 5.7 | min | [1] |
| Volume of Distribution (Vd) | 0.14 | L/kg | [1] |
| Plasma Clearance (CLp) | 0.34 | mL/min/kg | [1] |
| Hepatic Extraction Ratio | 0.15 - 0.67 | - |
Note: These values are compiled from a study on male CD rats and may vary depending on the strain, sex, and experimental conditions.
Table 2: Kinetic Parameters for this compound Conjugation and Excretion in Perfused Rat Liver
| Process | Parameter | Value | Unit |
| BSP-Glutathione Conjugate Formation | Vmax | 22 | nmol/min/g |
| KM | 0.05 | µM | |
| Biliary Excretion of Unchanged BSP | Vmax | 0.85 | nmol/min/g |
| KM | 0.02 | µM |
Source: Data obtained from studies using single-pass in situ perfused rat liver.
Experimental Protocols
This compound Clearance Test in Rats
This protocol outlines a general procedure for assessing this compound clearance in rats, a common method to evaluate in vivo liver function.
Materials:
-
This compound (50 mg/mL solution)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Catheters for intravenous injection and blood sampling (e.g., jugular vein and carotid artery)
-
Heparinized saline
-
Centrifuge and microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Anesthetize the rat according to approved institutional protocols.
-
Surgically place catheters in the jugular vein for BSP administration and the carotid artery for blood sampling.
-
Administer a bolus intravenous injection of this compound at a dose of 5 mg/kg body weight.
-
Collect blood samples (approximately 0.2 mL) into heparinized tubes at predetermined time points (e.g., 2, 5, 10, 15, 30, and 45 minutes) post-injection.
-
Centrifuge the blood samples at 3000 x g for 10 minutes to separate the plasma.
-
To determine the BSP concentration, add an equal volume of 0.1 N NaOH to the plasma samples to develop the characteristic color.
-
Measure the absorbance of the plasma samples at 580 nm using a spectrophotometer.
-
Calculate the concentration of BSP in each sample using a standard curve.
-
Plot the plasma concentration of BSP versus time to determine pharmacokinetic parameters such as elimination half-life and clearance.
HPLC Method for Quantification of this compound and its Glutathione Conjugate
This method is suitable for the analysis of BSP and its primary metabolite, the glutathione conjugate (BSP-SG), in biological samples such as bile and perfusate from liver perfusion experiments.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound and BSP-Glutathione standards
Procedure:
-
Prepare a standard curve for both BSP and BSP-SG in the relevant biological matrix.
-
Prepare the biological samples by protein precipitation with an equal volume of acetonitrile, followed by centrifugation to remove precipitated proteins.
-
Inject the supernatant onto the HPLC system.
-
Elute the compounds using a gradient program, for example:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to initial conditions (95% A, 5% B)
-
-
Set the UV detector to monitor the absorbance at an appropriate wavelength for both compounds (e.g., 280 nm).
-
Quantify the concentrations of BSP and BSP-SG in the samples by comparing their peak areas to the respective standard curves.
Mandatory Visualizations
Caption: Hepatic transport and metabolism of this compound.
Caption: Enzymatic conjugation of this compound with glutathione.
Caption: General experimental workflow for studying this compound metabolism.
References
The Historical Application of Bromsulfalein in Liver Function Assessment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
For decades, the Bromsulfalein (BSP) excretion test was a cornerstone in the quantitative assessment of liver function. This technical guide provides an in-depth review of the historical use of this compound, detailing its mechanism of hepatic clearance, the standardized experimental protocol for the excretion test, and the interpretation of its results in healthy individuals versus those with hepatic pathology. Furthermore, this document outlines the chemical and physical properties of this compound, the specific biological pathways involved in its metabolism, and the critical adverse reactions that ultimately led to its discontinuation in clinical practice.
Introduction
The this compound (BSP) excretion test, first introduced by Rosenthal and White in 1925, was a widely utilized method for quantitatively measuring hepatic function[1][2]. The principle of the test is based on the capacity of the liver to remove the dye from the bloodstream and excrete it into the bile[2]. A delay in the clearance of intravenously administered BSP from the plasma serves as an indicator of impaired liver function. This test was particularly valuable in the diagnosis of liver cell damage, especially in the absence of jaundice, and in the assessment of chronic conditions such as hepatitis and cirrhosis. However, due to the risk of severe anaphylactic reactions, its use was largely discontinued in the 1970s[1]. This guide serves as a comprehensive technical resource on the historical application of the this compound liver function test.
Properties of this compound
This compound, also known as Sulfobromophthalein sodium, is a phthalein dye with specific chemical and physical characteristics that made it suitable for use as a diagnostic agent.
| Property | Value |
| Chemical Formula | C₂₀H₈Br₄Na₂O₁₀S₂ |
| Molecular Weight | 838.0 g/mol |
| Appearance | White, crystalline, odorless powder |
| Solubility | Soluble in water, insoluble in alcohol and acetone |
| IUPAC Name | disodium;2-hydroxy-5-[4,5,6,7-tetrabromo-1-(4-hydroxy-3-sulfonatophenyl)-3-oxo-2-benzofuran-1-yl]benzenesulfonate |
Hepatic Clearance of this compound
The clearance of this compound from the blood is a multi-step process that relies on the functional integrity of hepatocytes. This process can be broadly divided into three phases: hepatic uptake, conjugation, and biliary excretion.
Hepatic Uptake
Following intravenous administration, this compound binds to plasma proteins, primarily albumin. The unbound fraction of BSP is then taken up by hepatocytes from the sinusoidal blood. This uptake is a carrier-mediated process facilitated by Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1 and OATP1B3, which are located on the basolateral membrane of the hepatocytes[3][4][5][6].
Conjugation
Within the hepatocyte, this compound is conjugated with glutathione (GSH). This reaction is catalyzed by the enzyme Glutathione S-transferase (GST), with the Y protein, also known as ligandin, playing a significant role[2]. This conjugation step is crucial as it increases the water solubility of the BSP molecule, preparing it for excretion into the bile.
Biliary Excretion
The conjugated this compound-glutathione complex is then actively transported across the canalicular membrane of the hepatocyte into the bile. This efflux is mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-dependent transporter[7][8][9][10][11].
Experimental Protocol: The this compound Excretion Test
The standard this compound excretion test involved the intravenous administration of the dye and subsequent measurement of its retention in the plasma.
Patient Preparation
-
The patient should be in a fasting state for at least 8 hours prior to the test.
-
The patient's body weight should be accurately measured to calculate the correct dosage of this compound.
Administration of this compound
-
A sterile solution of this compound (typically 50 mg/mL) is used.
-
The standard dose is 5 mg of BSP per kg of body weight.
-
The calculated volume of the BSP solution is drawn into a sterile syringe.
-
The dye is injected intravenously over a period of 1 to 3 minutes.
Blood Sample Collection
-
A venous blood sample is collected exactly 45 minutes after the intravenous injection of this compound.
-
The blood should be drawn from the arm opposite to the one used for the injection to avoid contamination.
-
The blood sample is collected in a tube containing an anticoagulant (e.g., heparin) to obtain plasma, or in a plain tube to obtain serum.
Colorimetric Determination of this compound
The concentration of this compound in the serum or plasma is determined colorimetrically. The following is a general outline of the procedure, with specific details varying based on the exact method used (e.g., Rosenthal and White, Seligson).
-
Reagent Preparation :
-
Alkaline Buffer (e.g., 0.1 N NaOH) : To develop the characteristic color of BSP.
-
Acid Reagent (e.g., 0.1 N HCl) : To serve as a blank by rendering the BSP colorless.
-
Standard BSP Solutions : A series of known concentrations of BSP are prepared to create a standard curve.
-
-
Sample Preparation :
-
The collected blood sample is centrifuged to separate the plasma or serum.
-
The plasma/serum is divided into two aliquots.
-
-
Color Development and Measurement :
-
To one aliquot of plasma/serum (the "test" sample), the alkaline buffer is added. This compound turns a purple-red color in an alkaline solution.
-
To the second aliquot (the "blank" sample), the acid reagent is added.
-
The absorbance of the "test" sample is measured against the "blank" sample using a spectrophotometer at a specific wavelength (e.g., 580 nm).
-
-
Calculation of BSP Retention :
-
The concentration of BSP in the plasma/serum is determined by comparing its absorbance to the standard curve.
-
The percentage of BSP retention is calculated based on the initial dose administered and the measured concentration in the blood at 45 minutes. The 100% retention value is typically estimated based on the patient's plasma volume. A simplified approach assumes a plasma volume of 50 mL/kg, where a 10 mg/dL concentration at 45 minutes corresponds to 100% retention for a 5 mg/kg dose.
-
Interpretation of Results
The percentage of this compound retained in the plasma at 45 minutes is the key parameter for interpreting the test results.
| Condition | Typical BSP Retention at 45 minutes |
| Healthy Individuals | Less than 5% |
| Mild Liver Dysfunction | 5 - 15% |
| Moderate to Severe Liver Dysfunction | > 15% |
| Severe Cirrhosis | Often significantly elevated, can be > 50% |
| Acute Viral Hepatitis | Variable, often moderately to severely elevated |
An increased retention of this compound indicates a defect in one or more of the steps of hepatic clearance: uptake, conjugation, or excretion. While the test is a sensitive indicator of liver dysfunction, it is not specific for the underlying cause.
Discontinuation and Legacy
The primary reason for the discontinuation of the this compound excretion test was the risk of severe, and sometimes fatal, anaphylactic reactions[12][13][14][15][16]. Although the exact incidence is not well-documented in recent literature, historical reports of near-fatal and fatal reactions raised significant safety concerns[12][13][14]. These hypersensitivity reactions, coupled with the development of safer and more specific liver function tests, led to the phasing out of the BSP test from routine clinical use.
Despite its discontinuation, the this compound excretion test played a pivotal role in advancing the understanding of liver physiology and pathophysiology. It served as a valuable research tool and set the stage for the development of subsequent clearance-based liver function tests, such as the indocyanine green (ICG) clearance test.
Conclusion
The this compound excretion test represents a significant chapter in the history of clinical hepatology. Its ability to provide a quantitative measure of liver function was a major advancement in the diagnosis and management of liver diseases. While its clinical use has been superseded due to safety concerns, the principles of hepatic clearance that underpinned the BSP test remain fundamental to our understanding of liver physiology and the development of modern diagnostic tools. This technical guide serves to preserve the knowledge of this important historical methodology for the benefit of researchers and professionals in the field of drug development and hepatic research.
References
- 1. CLINICAL APPLICATION OF THE BROMSULPHALEIN TEST FOR HEPATIC FUNCTION | Semantic Scholar [semanticscholar.org]
- 2. Bromsulfthalein - Wikipedia [en.wikipedia.org]
- 3. Role of the liver-specific transporters OATP1B1 and OATP1B3 in governing drug elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical importance of OATP1B1 and OATP1B3 in drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of OATP transporters on pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transport of glutathione conjugates and glucuronides by the multidrug resistance proteins MRP1 and MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Role of multidrug resistance protein (MRP) in glutathione S-conjugate transport in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multidrug resistance-associated protein2 (MRP2) plays an important role in the biliary excretion of glutathione conjugates of 4-hydroxynonenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of glutathione-conjugate efflux from the brain into blood: Involvement of multiple transporters in the course - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Near fatal reaction to sulfobromophthalein (bromsulphalein) liver test. | Semantic Scholar [semanticscholar.org]
- 13. [Fatal reaction in bromsulphalein test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Near fatal reaction to sulfobromophthalein (bromsulphalein) liver test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anaphylactic reaction following the use of bromsulphalein in postpartum women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fixed anaphylactic sensitization; bromsulphalein studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Vanishing Dye: An In-depth Technical Guide to Early Studies on Bromsulphalein (BSP) Clearance Rates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromsulphalein (BSP) clearance test, a cornerstone of hepatic function assessment for much of the 20th century, provided one of the earliest quantitative measures of the liver's excretory capacity. Developed in the 1920s, this test involves the intravenous administration of a dye, Bromsulphalein, and the subsequent measurement of its rate of disappearance from the bloodstream. The clearance rate of BSP serves as a sensitive index of hepatocellular function and hepatic blood flow. This technical guide delves into the foundational studies of BSP clearance, presenting the original experimental protocols, quantitative data from early clinical investigations, and the underlying physiological mechanisms as they were understood in the pioneering era of liver function testing.
Core Principles of Bromsulphalein Clearance
The fundamental principle of the BSP test lies in the liver's remarkable ability to extract substances from the blood, metabolize them, and excrete them into the bile. Bromsulphalein, upon intravenous injection, is rapidly bound to plasma albumin. The albumin-BSP complex is then transported to the liver, where it is taken up by hepatocytes. Within the liver cells, BSP is conjugated with glutathione, a reaction catalyzed by the enzyme glutathione S-transferase. This conjugated form is then actively transported into the bile for elimination from the body. A healthy liver efficiently clears BSP from the circulation, while impaired liver function results in a delayed clearance, leading to a higher concentration of the dye remaining in the blood over time.
Experimental Protocols
The foundational experimental protocol for the Bromsulphalein clearance test was established in the early 20th century, with the work of Rosenthal and White in 1925 being a key reference. While minor variations existed, the core methodology remained consistent in these early studies.
Original Protocol (Based on Rosenthal and White, 1925)
1. Preparation of the Subject:
-
The subject was typically in a fasting state to avoid any potential interference of lipemia with the colorimetric analysis.
-
The body weight of the subject was accurately measured to calculate the appropriate dosage of Bromsulphalein.
2. Dosage and Administration:
-
A sterile solution of Bromsulphalein (usually a 5% solution) was used.
-
The standard dose administered was 2 milligrams of BSP per kilogram of body weight (2 mg/kg).
-
The calculated volume of the BSP solution was injected intravenously over a period of one minute. The antecubital vein was the preferred site of injection.
3. Blood Sample Collection:
-
A single blood sample was collected exactly 30 minutes after the injection of the dye.
-
The blood was drawn from the opposite arm to that used for the injection to avoid contamination.
-
The blood was collected in a dry syringe and transferred to a tube containing an anticoagulant (e.g., potassium oxalate).
4. Analytical Method for BSP Determination (Colorimetric):
-
The blood sample was centrifuged to separate the plasma.
-
A known volume of plasma was alkalinized, typically by the addition of a sodium hydroxide solution. This step was crucial as Bromsulphalein is colorless in an acidic or neutral medium but turns a distinct purple-red color in an alkaline solution.
-
The intensity of the color developed was then compared with a series of standards containing known concentrations of Bromsulphalein. This comparison was initially done using a simple colorimeter or by visual comparison against pre-prepared standards.
-
The concentration of BSP remaining in the plasma was expressed as a percentage of the initial concentration, which was calculated based on the administered dose and an estimated plasma volume.
5. Interpretation of Results:
-
In healthy individuals, it was determined that after 30 minutes, no more than 10% of the injected Bromsulphalein should remain in the circulation.
-
A retention of more than 10% of the dye at the 30-minute mark was considered indicative of impaired liver function.
Quantitative Data from Early Studies
The following tables summarize the quantitative data on Bromsulphalein retention from early clinical investigations, comparing healthy individuals with patients suffering from various forms of liver disease.
| Table 1: Bromsulphalein Retention in Normal Subjects (30 minutes post-injection of 2 mg/kg) | |
| Study/Author (Year) | Mean BSP Retention (%) |
| Rosenthal and White (1925) | < 10% |
| Subsequent early confirmatory studies | 0 - 6% |
| Table 2: Bromsulphalein Retention in Patients with Liver Disease (30 minutes post-injection of 2 mg/kg) | |
| Condition | Range of BSP Retention (%) |
| Acute Catarrhal Jaundice (Viral Hepatitis) | 20 - 100% |
| Cirrhosis (with mild or no jaundice) | 15 - 80% |
| Arsphenamine Jaundice | 25 - 100% |
| Obstructive Jaundice (early stages) | 10 - 40% |
| Metastatic Carcinoma of the Liver | 15 - 75% |
Signaling Pathways and Experimental Workflows
The clearance of Bromsulphalein from the blood is a multi-step process involving uptake, intracellular conjugation, and canalicular excretion. The following diagrams illustrate the key pathways and the experimental workflow of the classic BSP test.
An In-depth Technical Guide to the Role of Glutathione in Bromsulfalein Detoxification
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of glutathione (GSH) in the detoxification of Bromsulfalein (BSP), a compound historically significant in the assessment of liver function. The document details the biochemical pathways, enzymatic catalysis, quantitative kinetics, and key experimental methodologies relevant to this process.
Introduction
This compound (BSP), also known as sulfobromophthalein, is a dye that, when administered intravenously, is selectively taken up by the liver and excreted into the bile.[1][2] Its rate of clearance from the plasma has long been utilized as a quantitative measure of hepatic function, particularly the capacity of the liver for uptake, metabolism, and biliary excretion. The detoxification of BSP is a classic example of Phase II biotransformation, a process central to rendering xenobiotics more water-soluble for efficient elimination.[3][4] This process is critically dependent on the conjugation of BSP with the endogenous tripeptide glutathione (L-γ-glutamyl-L-cysteinyl-glycine), a reaction predominantly occurring in hepatocytes.[3][5][6] Understanding the mechanics of BSP-GSH conjugation provides a fundamental model for studying hepatic detoxification pathways, which is of paramount importance in drug development and toxicology.
The Biochemical Pathway of BSP Detoxification
The detoxification of BSP is a multi-step process involving hepatic uptake, intracellular conjugation with glutathione, and subsequent transport of the conjugate into the bile for elimination.
2.1 The Conjugation Reaction
The core of BSP detoxification is its conjugation with glutathione.[5][7] This reaction involves the nucleophilic attack of the thiol group of the cysteine residue in GSH on an electrophilic center of the BSP molecule.[3][8] This covalent modification dramatically increases the hydrophilicity and molecular weight of BSP, which are key determinants for its subsequent biliary excretion.[3]
2.2 Catalysis by Glutathione S-Transferases (GSTs)
While the conjugation of highly reactive electrophiles with GSH can occur non-enzymatically, the reaction with BSP is significantly accelerated by the Glutathione S-Transferase (GST) family of enzymes (E.C. 2.5.1.18).[3][4][8][9][10] GSTs are a diverse group of detoxification proteins that play a central role in protecting cells from xenobiotics and oxidative stress.[9][11]
A specific, abundant GST known as ligandin is a primary catalyst for BSP conjugation in the liver.[12][13] Ligandin exhibits a dual function:
-
Catalytic Activity : It directly catalyzes the formation of the BSP-glutathione (BSP-GSH) conjugate.[12][13] Studies have shown that induction of GST activity leads to a marked increase in the biliary excretion of the BSP-GSH conjugate.[12]
-
Binding and Transport : Ligandin also functions as a non-covalent intracellular binding protein for a variety of hydrophobic organic anions, including BSP and bilirubin.[13][14][15] This binding is thought to facilitate the transport of BSP from the sinusoidal membrane to its site of metabolism within the hepatocyte. However, evidence suggests that the enzymatic role of ligandin is more critical for the overall excretion of BSP than its binding properties.[12]
2.3 Biliary Excretion of the BSP-GSH Conjugate
Following its formation in the hepatocyte cytoplasm, the BSP-GSH conjugate is actively transported across the canalicular membrane of the hepatocyte into the bile.[5][16] This process is a form of Phase III transport, mediated by specific membrane transporters. The BSP-GSH conjugate appears almost exclusively in the bile, which underscores the efficiency of this elimination pathway.[5] The availability of hepatic glutathione is a crucial factor; decreased levels of GSH can impair BSP conjugation and lead to its retention, as observed in certain metabolic states like hyperthyroidism.[17] However, the liver demonstrates a remarkable capacity to sustain BSP conjugation even when bulk GSH levels are severely depleted, suggesting a highly efficient utilization of newly synthesized GSH for this process.[6]
Quantitative Data on BSP Detoxification
Quantitative analysis of BSP metabolism provides crucial insights into the efficiency of the detoxification process. Kinetic parameters have been determined using models such as the single-pass in situ perfused rat liver.[5]
Table 1: Kinetic Parameters of BSP-GSH Formation and Biliary Excretion in Perfused Rat Liver
| Parameter | Process | Value | Unit | Source |
| Vmax (apparent) | BSP-GSH Conjugate Formation | 22 | nmol/min/g | [5] |
| KM (apparent) | BSP-GSH Conjugate Formation | 0.05 | µM | [5] |
| Vmax (apparent) | Unchanged BSP Excretion | 0.85 | nmol/min/g | [5] |
| KM (apparent) | Unchanged BSP Excretion | 0.02 | µM | [5] |
| 'Organ Km' for GSH | Hepatic GSH Conjugation | ~0.3 - 0.5 | µmol/g of liver | [6][18] |
Data derived from studies on perfused rat livers. The 'Organ Km' for GSH indicates that the rate of conjugation is only impaired at minimal hepatic GSH levels.
Table 2: Effect of Inducers on GST Activity and BSP Biliary Excretion in Rodents
| Inducing Agent | Treatment Regimen | Change in GST Activity (vs. BSP) | Change in Biliary Excretion of BSP | Animal Model | Source |
| Butylated hydroxyanisole (BHA) | 600 mg/kg i.p. daily, 10 days | +360% | +370% | Mouse | [12] |
| trans-Stilbene oxide (TSO) | 400 mg/kg i.p. daily, 4 days | +200% | +85% | Rat | [12] |
These data demonstrate a strong correlation between the induction of Glutathione S-Transferase activity and the enhanced biliary elimination of BSP, highlighting the enzyme's rate-limiting role.[12]
Experimental Protocols
The study of BSP detoxification relies on established in vivo and in vitro models and analytical techniques.
4.1 Protocol: In Situ Perfused Rat Liver Model
This model allows for the study of hepatic metabolism and excretion in an intact organ, free from extrahepatic influences.
-
Objective : To determine the kinetics of BSP uptake, conjugation, and biliary excretion.[5][6]
-
Methodology :
-
Surgical Preparation : A rat is anesthetized, and the portal vein and bile duct are cannulated. The liver is isolated and placed in a temperature-controlled chamber.
-
Perfusion : The liver is perfused via the portal vein in a single-pass manner with a physiological buffer (e.g., Krebs-Henseleit) containing bovine serum albumin (to which BSP binds), erythrocytes, and varying concentrations of BSP.[5]
-
Sample Collection : The effluent perfusate is collected from the vena cava, and bile is collected continuously from the bile duct cannula.
-
Analysis : BSP and BSP-GSH concentrations in the perfusate and bile are quantified to calculate extraction ratios, conjugation rates, and excretion rates.[5][19]
-
4.2 Protocol: Quantification of BSP and BSP-GSH by HPLC
A reliable analytical method is essential for accurate kinetic studies. A solvent-gradient HPLC method has been developed for this purpose.[19]
-
Objective : To separate and quantify BSP and its BSP-GSH conjugate in biological fluids like bile and perfusate.
-
Methodology :
-
Sample Preparation : Bile or perfusate samples are collected. An internal standard, such as phenolphthalein, is added to correct for variations in injection volume and detection.[19]
-
Chromatography : Samples are injected onto a reverse-phase HPLC column (e.g., C18).
-
Elution : A solvent gradient is applied to separate BSP from its more polar BSP-GSH conjugate.
-
Detection : The eluting compounds are monitored using a UV-Vis detector at a specific wavelength.
-
Quantification : Peak areas of BSP and BSP-GSH are compared to those of known standards and normalized to the internal standard to determine their concentrations.[19]
-
4.3 Protocol: Assay for Glutathione S-Transferase (GST) Activity
This in vitro assay measures the catalytic efficiency of GSTs using BSP as a substrate.
-
Objective : To determine the rate of BSP-GSH conjugation catalyzed by an enzyme source (e.g., liver cytosol, purified GST).
-
Principle : The assay spectrophotometrically monitors the formation of the BSP-GSH conjugate over time.
-
Methodology :
-
Reaction Mixture : Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4) containing a known concentration of reduced glutathione (GSH).
-
Enzyme Addition : Add the enzyme source (e.g., a specific dilution of liver cytosol) to the reaction mixture and pre-incubate at a controlled temperature (e.g., 37°C).
-
Reaction Initiation : Start the reaction by adding a specific concentration of BSP.
-
Measurement : Immediately monitor the increase in absorbance at a wavelength corresponding to the formation of the BSP-GSH conjugate.
-
Calculation : The rate of reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of the product. Enzyme activity is typically expressed as nmol of product formed per minute per mg of protein.
-
Conclusion
The detoxification of this compound is a well-characterized process that serves as an exemplary model for hepatic Phase II conjugation and Phase III transport. The reaction is fundamentally dependent on the enzymatic conjugation of BSP with glutathione, a reaction catalyzed primarily by the Glutathione S-Transferase, ligandin. The subsequent active transport of the water-soluble BSP-GSH conjugate into the bile is the final step in its efficient elimination. The kinetics of this pathway are sensitive to the intracellular concentrations of both glutathione and the activity of GSTs. The experimental models and analytical methods developed to study BSP clearance have provided invaluable tools for toxicology and drug development, allowing researchers to probe the capacity and efficiency of the liver's critical detoxification machinery.
References
- 1. Studies in isolated organ physiology: bromsulphalein clearance in the isolated perfused bovine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Bromsulphalein clearance as liver function test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation | MDPI [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Localization of glutathione conjugation activities toward bromosulfophthalein in perfused rat liver. Studies with the multiple indicator dilution technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutathione conjugation of bromosulfophthalein in relation to hepatic glutathione content in the rat in vivo and in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The intrahepatic conjugation of sulfobromophthalein and glutathione in the dog - Watch Related Videos [visualize.jove.com]
- 8. The role of glutathione in detoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutathione s-transferases detoxify endogenous and exogenous toxic agents-mini review - MedCrave online [medcraveonline.com]
- 10. Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The glutathione S-transferases: a group of multifunctional detoxification proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of ligandin as a binding protein and as an enzyme in the biliary excretion of sulfobromophthalein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ligandin: an adventure in liverland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of ligandin in transfer of bilirubin from plasma into liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of glutathione S-transferase B (ligandin) on the intermembrane transfer of bilirubin. Implications for the intracellular transport of nonsubstrate ligands in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biliary excretion of conjugated sulfobromophthalein (BSP) in constitutional conjugated hyperbilirubinemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Relationship between hepatic levels of glutathione and sulphobromophthalein retention in hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Relationship between glutathione content in liver and glutathione conjugation rate in the rat in vivo. Effect of buthionine sulphoximine pretreatment on conjugation of the two 2-bromoisovalerylurea enantiomers during intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methods for the quantitation of bromosulfophthalein and its glutathione conjugate in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bromsulphalein Test: A Technical Guide to a Landmark Liver Function Assay
Published: December 14, 2025
Affiliation: Google Research
Abstract
The Bromsulphalein (BSP) test, though now largely of historical interest, represents a pivotal development in the quantitative assessment of liver function. For decades, it was a cornerstone in the diagnosis and management of hepatic diseases. This technical guide provides an in-depth exploration of the discovery, development, and methodology of the BSP test, tailored for researchers, scientists, and drug development professionals. The document details the physiological principles underlying the test, comprehensive experimental protocols, and quantitative data for interpretation. Furthermore, it includes visualizations of the BSP clearance pathway and experimental workflows to facilitate a deeper understanding of this classic liver function assay.
Introduction: A Historical Perspective
The early 20th century saw a burgeoning need for reliable methods to assess the functional capacity of the liver. In 1925, Sanford M. Rosenthal and E. C. White introduced the Bromsulphalein (sulfobromophthalein) test, a novel method based on the hepatic clearance of a synthetic dye from the bloodstream.[1] This test provided a quantitative measure of the liver's excretory function, offering a significant advancement over the more qualitative assessments of the time. For many years, the BSP test was a mainstay in clinical hepatology, aiding in the diagnosis and monitoring of various liver disorders, until it was gradually superseded by safer and more specific enzymatic and imaging techniques in the 1970s due to rare instances of anaphylactic reactions.[1]
Physiological Principle: The Hepatic Journey of Bromsulphalein
The utility of the Bromsulphalein test is grounded in the liver's remarkable ability to clear xenobiotics from the circulation. The process of BSP clearance is a multi-step physiological pathway involving hepatic uptake, intracellular conjugation, and biliary excretion.
Hepatic Uptake
Following intravenous administration, BSP binds to albumin in the bloodstream. The albumin-BSP complex is then transported to the liver, where the dye is taken up by hepatocytes. This uptake is an active transport process mediated by members of the Organic Anion Transporting Polypeptide (OATP) family of transporters located on the sinusoidal membrane of the hepatocytes.
Intracellular Conjugation
Once inside the hepatocyte, BSP undergoes conjugation with glutathione (GSH). This reaction is catalyzed by the enzyme glutathione S-transferase (GST). The conjugation of BSP to GSH increases its water solubility, a critical step for its subsequent excretion into the bile.
Biliary Excretion
The conjugated BSP is then actively transported from the hepatocyte into the bile canaliculi. This excretory step is the rate-limiting factor in the overall clearance of BSP and is mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-dependent efflux pump located on the canalicular membrane of the hepatocyte. A portion of the conjugated BSP can also be transported back into the sinusoidal blood by MRP3.
The rate at which BSP is removed from the plasma is therefore a direct reflection of the functional integrity of these hepatic transport and metabolic pathways. Impairment at any of these stages, as seen in various liver diseases, results in a decreased clearance of BSP and a higher retention of the dye in the bloodstream.
Experimental Protocols
The following sections detail the methodologies for the standard and a modified version of the Bromsulphalein test.
Preparation of Bromsulphalein Solution (5% w/v)
A sterile 5% (50 mg/mL) solution of Bromsulphalein sodium salt in sterile water for injection is required. The preparation should be performed under aseptic conditions. The final solution should be clear and free of particulate matter.
Standard Bromsulphalein Test Protocol
-
Patient Preparation: The patient should be fasting for at least 4 hours.
-
Dosage Calculation: A dose of 5 mg of Bromsulphalein per kg of body weight is administered.
-
Administration: The calculated dose of the 5% BSP solution is injected intravenously over a period of 1 to 2 minutes.
-
Blood Sampling: A blood sample (5-10 mL) is collected from the contralateral arm exactly 45 minutes after the injection.
-
Sample Processing: The blood is allowed to clot, and serum is separated by centrifugation.
Modified Bromsulphalein Test Protocol
A modified version of the test was developed to assess minor liver damage more effectively.
-
Dosage Calculation: A higher dose of 20 mg of Bromsulphalein per kg of body weight is used.
-
Administration: The calculated dose is administered intravenously.
-
Blood Sampling: A blood sample is collected 120 minutes (2 hours) after the injection.
-
Sample Processing: Serum is prepared as in the standard protocol.
Spectrophotometric Determination of Bromsulphalein in Serum (Seligson Method)
The concentration of BSP in the serum is determined colorimetrically. The Seligson method is a commonly cited procedure.
-
Reagents:
-
0.1 N Sodium Hydroxide (NaOH)
-
0.1 N Hydrochloric Acid (HCl)
-
-
Procedure:
-
To one tube (the "alkaline" tube), add 0.5 mL of serum and 3.5 mL of 0.1 N NaOH.
-
To a second tube (the "acid" or "blank" tube), add 0.5 mL of serum and 3.5 mL of 0.1 N HCl.
-
Mix the contents of both tubes thoroughly. The BSP will develop a purple color in the alkaline solution.
-
Centrifuge both tubes to precipitate proteins.
-
Measure the absorbance of the supernatant from the alkaline tube at a wavelength of 580 nm, using the supernatant from the acid tube as the blank.
-
-
Calculation: The percentage of BSP retained in the serum is calculated by comparing the absorbance of the patient's sample to that of a standard solution of BSP.
-
A 100% retention standard is prepared by adding a known amount of BSP (equivalent to the injected dose) to a volume of saline equivalent to the patient's estimated plasma volume. A working standard is then prepared by appropriate dilution.
-
Data Presentation and Interpretation
The results of the Bromsulphalein test are expressed as the percentage of the injected dye remaining in the circulation after a specified time.
| Test Parameter | Normal Value | Interpretation of Abnormal Values |
| Standard Test (5 mg/kg) | ||
| BSP Retention at 45 min | < 5% | 5-15%: Mild hepatic dysfunction16-30%: Moderate hepatic dysfunction>30%: Severe hepatic dysfunction |
| Modified Test (20 mg/kg) | ||
| BSP Retention at 120 min | < 3% | Increased retention indicates minor hepatic damage. |
Table 1: Quantitative Interpretation of Bromsulphalein Test Results.
Visualizations
Signaling Pathway of Hepatic Bromsulphalein Clearance
Caption: Hepatic clearance pathway of Bromsulphalein.
Experimental Workflow of the Standard Bromsulphalein Test
Caption: Workflow of the standard Bromsulphalein test.
Conclusion
The Bromsulphalein test, while no longer in routine clinical use, remains a significant milestone in the history of liver function testing. Its development provided a crucial tool for the quantitative assessment of hepatic excretory capacity, paving the way for a deeper understanding of liver physiology and pathophysiology. The principles of hepatic uptake, conjugation, and excretion that underpin the BSP test are still fundamental concepts in modern pharmacology and toxicology. This technical guide serves as a comprehensive resource for understanding the scientific basis and practical application of this landmark assay.
References
Bromsulfalein as a Marker for Hepatic Transport Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromsulfalein (BSP), a synthetic dye, has long been a cornerstone in the experimental assessment of hepatic transport function. Its intricate pathway through the liver, involving carrier-mediated uptake, intracellular binding and conjugation, and active canalicular excretion, makes it a sensitive probe for evaluating the integrity of the liver's excretory capacity. This technical guide provides a comprehensive overview of the use of this compound as a marker for hepatic transport. It details the underlying physiological mechanisms, provides explicit experimental protocols for in vivo studies in rodent models, presents quantitative pharmacokinetic data in a readily comparable format, and illustrates key pathways and workflows through detailed diagrams. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals employing or considering the use of this compound in their studies.
Introduction
The liver plays a central role in the metabolism and excretion of a vast array of endogenous and xenobiotic compounds. A critical aspect of this function is the efficient transport of substances from the sinusoidal blood into the hepatocytes and subsequently into the bile for elimination. This compound (sulfobromophthalein or BSP) is a diagnostic agent that effectively interrogates this transport system.[1] When administered intravenously, BSP is rapidly cleared from the circulation almost exclusively by the liver. The rate of its removal from the plasma provides a quantitative measure of overall hepatic transport function.[1] Understanding the nuances of BSP's hepatic handling is crucial for its application in toxicological studies, the characterization of drug-induced liver injury (DILI), and the investigation of drug-drug interactions involving hepatic transporters.
Mechanism of Hepatic Transport of this compound
The journey of this compound through the liver can be delineated into three distinct phases: sinusoidal uptake, intracellular sequestration and metabolism, and canalicular excretion.
2.1. Sinusoidal Uptake: Upon entering the bloodstream, BSP binds to albumin. In the hepatic sinusoids, the BSP-albumin complex dissociates, and free BSP is taken up by hepatocytes across the basolateral membrane. This uptake is an active transport process primarily mediated by members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1 and OATP1B3.
2.2. Intracellular Sequestration and Conjugation: Once inside the hepatocyte, BSP binds to cytosolic proteins, most notably Glutathione S-transferases (GSTs). This binding prevents the efflux of BSP back into the sinusoidal blood. A significant portion of the intracellular BSP then undergoes conjugation with glutathione (GSH), a reaction also catalyzed by GSTs. This conjugation step is vital as it increases the water solubility of the molecule, preparing it for biliary excretion.
2.3. Canalicular Excretion: The conjugated form of BSP is actively transported across the canalicular membrane into the bile. This is the rate-limiting step in the overall hepatic clearance of BSP and is mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), also known as the canalicular Multispecific Organic Anion Transporter (cMOAT).
Caption: Hepatic transport pathway of this compound.
Experimental Protocols
The most common method to assess hepatic transport using BSP is the in vivo clearance test. The following protocol is a detailed methodology for performing this test in rats.
3.1. In Vivo this compound Clearance Test in Rats
Objective: To determine the plasma clearance and biliary excretion of this compound in rats as a measure of hepatic transport function.
Materials:
-
This compound (50 mg/mL solution)
-
Anesthetic (e.g., a mixture of ketamine and xylazine, or isoflurane)
-
Saline (0.9% NaCl)
-
Heparinized saline (10-100 U/mL)
-
Surgical instruments for cannulation
-
Polyethylene tubing (e.g., PE-50 for blood vessels, PE-10 for bile duct)
-
Syringes and needles (various sizes)
-
Blood collection tubes (e.g., heparinized microcentrifuge tubes)
-
Centrifuge
-
Spectrophotometer or plate reader
Procedure:
-
Animal Preparation:
-
Fast male Sprague-Dawley or Wistar rats (250-300 g) overnight with free access to water.
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Shave the ventral neck and abdominal areas.
-
Perform a midline incision in the neck to expose the right jugular vein and left carotid artery.
-
Cannulate the jugular vein with heparinized saline-filled PE-50 tubing for BSP administration.
-
Cannulate the carotid artery with heparinized saline-filled PE-50 tubing for blood sampling.
-
Perform a midline abdominal incision to expose the common bile duct.
-
Cannulate the common bile duct with PE-10 tubing for bile collection.
-
-
This compound Administration:
-
Administer a single intravenous bolus dose of this compound (e.g., 20 mg/kg) via the jugular vein cannula. The dosing solution should be prepared by diluting the stock BSP solution in saline.
-
-
Sample Collection:
-
Blood Sampling: Collect blood samples (approximately 0.2 mL each) from the carotid artery cannula at pre-dose and at 2, 5, 10, 15, 30, 45, and 60 minutes post-dose. Immediately transfer blood to heparinized tubes.
-
Bile Sampling: Collect bile continuously in pre-weighed collection tubes at 15-minute intervals for up to 60 or 120 minutes. Record the weight of the bile collected at each interval.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes to separate the plasma.
-
To a known volume of plasma (e.g., 50 µL), add a basic solution (e.g., 0.1 N NaOH) to develop the characteristic color of BSP at an alkaline pH.
-
Measure the absorbance of the alkalinized plasma samples at 580 nm using a spectrophotometer.
-
Determine the concentration of BSP in the plasma samples using a standard curve prepared with known concentrations of BSP in plasma.
-
Dilute the collected bile samples with a basic solution and measure the absorbance at 580 nm to determine the BSP concentration.
-
-
Data Analysis:
-
Calculate the plasma concentration of BSP at each time point.
-
Plot the plasma concentration-time data and perform a non-compartmental pharmacokinetic analysis to determine key parameters such as Clearance (CL), Volume of Distribution (Vd), and Elimination Half-life (t½).
-
Calculate the biliary excretion rate of BSP for each collection interval.
-
Determine the cumulative biliary excretion of BSP as a percentage of the administered dose.
-
Caption: Experimental workflow for in vivo this compound clearance.
Data Presentation
The data obtained from this compound clearance studies are typically presented as pharmacokinetic parameters and cumulative biliary excretion. The following tables provide a summary of representative quantitative data for this compound in healthy adult male rats.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value (Mean ± SD) | Unit |
| Dose | 20 | mg/kg |
| Clearance (CL) | 25.4 ± 3.1 | mL/min/kg |
| Volume of Distribution (Vd) | 0.21 ± 0.04 | L/kg |
| Elimination Half-life (t½) | 5.8 ± 0.9 | min |
Table 2: Cumulative Biliary Excretion of this compound in Rats
| Time Post-Dose (min) | Cumulative Biliary Excretion (% of Dose, Mean ± SD) |
| 0 - 15 | 35.2 ± 5.4 |
| 0 - 30 | 62.8 ± 7.1 |
| 0 - 60 | 85.3 ± 8.9 |
| 0 - 120 | 92.1 ± 6.5 |
Applications in Drug Development and Research
The this compound clearance test is a valuable tool in preclinical research and drug development for several key applications:
-
Assessment of Hepatotoxicity: A decrease in BSP clearance can be an early and sensitive indicator of drug-induced liver injury, reflecting impaired uptake or excretory function.
-
Investigation of Drug-Drug Interactions: By co-administering a test compound with BSP, researchers can assess the potential for the new chemical entity to inhibit critical hepatic transporters like OATPs and MRP2. A significant reduction in BSP clearance in the presence of the test compound would suggest a potential for clinically relevant drug-drug interactions.
-
Phenotyping of Transporter Function: In studies involving genetic knockout or transgenic animal models, the BSP clearance test can be used to functionally characterize the in vivo consequences of altered transporter expression or activity.
References
An In-depth Technical Guide to the Pharmacokinetics of Bromsulfalein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromsulfalein (BSP), also known as sulfobromophthalein, is a synthetic dye that has historically been a cornerstone in the assessment of hepatic function. Its pharmacokinetic profile is intricately linked to the physiological processes of the liver, making it an invaluable tool for researchers and clinicians. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME), and offering insights into the experimental methodologies used to study these processes.
Core Pharmacokinetic Profile of this compound
The disposition of this compound in the body is a multi-step process primarily orchestrated by the liver. Following intravenous administration, BSP is rapidly taken up by hepatocytes, where it undergoes conjugation with glutathione before being actively transported into the bile for elimination.
Absorption
As this compound is administered intravenously for liver function tests, the absorption phase is bypassed, leading to 100% bioavailability in the systemic circulation.
Distribution
Upon entering the bloodstream, this compound exhibits significant binding to plasma proteins, primarily albumin. This binding is a critical determinant of its volume of distribution and the fraction of unbound drug available for hepatic uptake. The apparent volume of distribution of a drug reflects the extent to which it distributes into tissues.
Metabolism
The primary metabolic pathway for this compound is conjugation with glutathione (GSH). This reaction is catalyzed by Glutathione S-transferases (GSTs), with the alpha-class isoform, GSTA1, playing a major role.[1] This conjugation process increases the water solubility of BSP, facilitating its subsequent excretion into the bile.
Excretion
The conjugated this compound is actively transported from the hepatocytes into the bile canaliculi. This process is mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-binding cassette (ABC) transporter located on the apical membrane of hepatocytes.[2][3] The rate-limiting step in the overall elimination of BSP from the blood is its biliary excretion. Any impairment in this transport process can lead to a significant reduction in BSP clearance and prolonged retention in the plasma.
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of this compound across different species. It is important to note that these values can vary depending on the experimental conditions, analytical methods, and the physiological state of the animal.
| Parameter | Species | Value | Reference |
| Clearance | Dog | 0.048 ± 0.001 mg/kg/min | [4] |
| Relative Storage Capacity | Rabbit | 0.34 ± 0.13 mg/mg/dL/kg | [5] |
| Transport Maximum (Tm) | Rabbit | 0.91 ± 0.12 mg/min/kg | [5] |
Signaling Pathways and Transport Mechanisms
The hepatic uptake and biliary excretion of this compound involve a series of well-defined transport proteins. The following diagram illustrates the key steps in this process.
Caption: Hepatic transport of this compound.
Experimental Protocols
This section outlines a typical experimental workflow for conducting a pharmacokinetic study of this compound in a rat model.
Experimental Workflow Diagram
Caption: A typical workflow for a preclinical pharmacokinetic study of this compound.
Detailed Methodologies
1. Animal Preparation:
-
Species: Male Wistar or Sprague-Dawley rats (250-300g) are commonly used.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before the study, with free access to water.
2. Dose Preparation and Administration:
-
Dose Formulation: Prepare a sterile solution of this compound in physiological saline (0.9% NaCl) at the desired concentration.
-
Route of Administration: Intravenous (IV) bolus injection.
-
Injection Site: Lateral tail vein.[6]
-
Procedure:
-
Warm the rat's tail using a heat lamp or warm water to dilate the veins.
-
Place the rat in a suitable restrainer.
-
Clean the tail with 70% ethanol.
-
Using a 27-30 gauge needle, slowly inject the BSP solution into the lateral tail vein.[6]
-
3. Blood Sampling:
-
Sampling Site: Lateral saphenous vein.[5]
-
Procedure:
-
Shave the fur over the lateral saphenous vein.
-
Apply gentle pressure to the upper thigh to make the vein visible.
-
Puncture the vein with a 25-27 gauge needle.[5]
-
Collect blood samples (approximately 100-200 µL) into heparinized tubes at predetermined time points (e.g., 0, 2, 5, 10, 15, 30, 60, 90, and 120 minutes) post-dose.
-
4. Sample Processing:
-
Plasma Separation: Centrifuge the blood samples at approximately 3000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
5. Analytical Methods for BSP Quantification:
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC separates BSP and its metabolites from plasma components, followed by quantification using a UV detector.
-
Sample Preparation: Deproteinize plasma samples by adding an organic solvent like acetonitrile, followed by centrifugation.
-
Chromatographic Conditions: A C18 reverse-phase column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile), run in a gradient or isocratic mode.
-
Detection: UV detection at a wavelength of approximately 580 nm.
-
-
Spectrophotometry:
-
Principle: This method relies on the colorimetric properties of this compound.
-
Procedure:
-
Add an alkaline solution to the plasma sample to develop the characteristic color of BSP.
-
Measure the absorbance of the solution at a specific wavelength (around 580 nm) using a spectrophotometer.
-
The concentration of BSP is determined by comparing the absorbance to a standard curve.
-
-
6. Pharmacokinetic Data Analysis:
-
Non-Compartmental Analysis (NCA): This method is used to calculate key pharmacokinetic parameters such as:
-
Area Under the Curve (AUC): Calculated using the trapezoidal rule.
-
Clearance (CL): Calculated as Dose/AUC.
-
Volume of Distribution (Vd): Calculated as CL / Kel (elimination rate constant).
-
Half-life (t½): Calculated as 0.693 / Kel.
-
-
Compartmental Modeling: A one or two-compartment model can be fitted to the plasma concentration-time data to describe the distribution and elimination phases of BSP.
Conclusion
The pharmacokinetics of this compound are well-characterized and serve as a sensitive indicator of hepatic function. Its disposition is a classic example of efficient hepatic uptake, metabolism, and biliary excretion, involving key transport proteins and metabolic enzymes. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the pharmacokinetics of BSP and to evaluate the impact of various physiological and pathological conditions on liver function. A thorough understanding of these principles and methodologies is essential for professionals in drug development and biomedical research.
References
- 1. Bromsulphalein (BSP) kinetics in the rat: a new approach in evaluating experimental hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on hepatic blood flow and the rate of Bromsulphalein clearance in dogs with portacaval transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic aspects of sulfobromophthalein transport after diethyl maleate pretreatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of sulfobromophthalein excretion in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. partone.litfl.com [partone.litfl.com]
- 6. Review of the Pharmacokinetics and Pharmacodynamics of Intravenous Busulfan in Paediatric Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial In-Vitro Studies of Bromsulfalein: A Technical Guide
This technical guide provides an in-depth overview of the foundational in-vitro studies involving Bromsulfalein (BSP). It is intended for researchers, scientists, and drug development professionals interested in the early experimental work that characterized the biochemical and cellular interactions of this compound. The guide focuses on its interactions with key proteins involved in its metabolism and transport, namely Glutathione S-Transferases (GSTs) and Organic Anion Transporting Polypeptides (OATPs).
Interaction with Glutathione S-Transferases (GSTs)
Initial in-vitro research identified this compound as a potent inhibitor of Glutathione S-Transferases (GSTs), a superfamily of enzymes crucial for the detoxification of a wide range of xenobiotics. The primary mechanism of BSP detoxification in the liver involves its conjugation with glutathione, a reaction catalyzed by GSTs[1].
Quantitative Data: Inhibition of Human GSTA1-1 by this compound
The interaction between human GSTA1-1 and BSP has been characterized by isothermal titration calorimetry and inhibition kinetics. These studies revealed a biphasic binding isotherm, indicating the presence of both high-affinity and low-affinity binding sites on the enzyme for BSP[2]. The binding at the high-affinity site does not appear to affect the enzyme's catalytic activity[2].
| Parameter | Value | Reference |
| IC50 | 7 µM | [2] |
| Kd (high-affinity site) | 0.12 µM | [2] |
| Ki (non-competitive inhibition) | 16.8 ± 1.9 µM | [2] |
| α (non-competitive inhibition) | 4 | [2] |
Experimental Protocol: In-Vitro GST Inhibition Assay
The following is a detailed protocol for a typical in-vitro GST inhibition assay to determine the IC50 value of an inhibitor like this compound. This protocol is based on the general principles of GST activity assays.
Materials:
-
Purified human GSTA1-1 enzyme
-
This compound (BSP) solution of varying concentrations
-
1-Chloro-2,4-dinitrobenzene (CDNB) solution (substrate)
-
Reduced glutathione (GSH) solution
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well microplate or cuvettes
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate or cuvettes, prepare a reaction mixture containing the phosphate buffer, a fixed concentration of GSH (e.g., 1 mM), and a fixed concentration of CDNB (e.g., 1 mM).
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include a control well with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding a fixed concentration of purified GSTA1-1 enzyme to each well.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C).
-
Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer. The product of the reaction, the GS-DNB conjugate, absorbs light at this wavelength.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each BSP concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the BSP concentration.
-
Determine the IC50 value, which is the concentration of BSP that causes 50% inhibition of the GSTA1-1 activity, by fitting the data to a suitable dose-response curve.
-
Visualization of the GST Inhibition Assay Workflow
Caption: A flowchart illustrating the key steps in an in-vitro Glutathione S-Transferase (GST) inhibition assay.
Interaction with Organic Anion Transporting Polypeptides (OATPs)
This compound is a well-known substrate and inhibitor of several Organic Anion Transporting Polypeptides (OATPs), which are membrane transport proteins crucial for the uptake of a wide range of endogenous and exogenous compounds from the blood into the liver. OATP1B1 and OATP1B3 are two of the major OATPs involved in the hepatic uptake of BSP.
Quantitative Data: Inhibition of OATP Isoforms by this compound
In-vitro studies using cell lines overexpressing specific OATP isoforms have been conducted to determine the inhibitory potential of this compound.
| OATP Isoform | Inhibition Parameter | Value (µM) | Reference |
| OATP1B1 | IC50 | 0.08 - 7.3 | [2] |
| OATP1B3 | IC50 | 0.08 - 7.3 | [2] |
| OATP2B1 | IC50 | 0.08 - 7.3 | [2] |
Experimental Protocol: In-Vitro OATP Inhibition Assay (General Methodology)
Materials:
-
HEK293 or other suitable host cells stably transfected with the specific OATP isoform (e.g., OATP1B1 or OATP1B3).
-
A known fluorescent or radiolabeled OATP substrate (e.g., estradiol-17β-glucuronide, E2G).
-
This compound (BSP) solution of varying concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Cell culture plates (e.g., 24- or 96-well).
-
Detection instrument (fluorometer or scintillation counter).
Procedure:
-
Cell Seeding: Seed the OATP-expressing cells and control (mock-transfected) cells into the wells of a cell culture plate and allow them to adhere and form a monolayer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of this compound for a defined period.
-
Substrate Addition: Add the labeled OATP substrate to the wells and incubate for a short, defined time to measure the initial uptake rate.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Measurement: Lyse the cells and measure the amount of the labeled substrate taken up by the cells using a fluorometer or scintillation counter.
-
Data Analysis:
-
Subtract the uptake in control cells (non-specific uptake) from the uptake in OATP-expressing cells to determine the transporter-mediated uptake.
-
Plot the percentage of inhibition of the transporter-mediated uptake versus the logarithm of the BSP concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
This compound Transport and Metabolism Pathway
While direct modulation of specific signaling cascades by this compound was not a primary focus of initial in-vitro studies, a clear pathway of its transport and metabolism has been established. This involves its uptake into hepatocytes via OATPs, followed by conjugation with glutathione catalyzed by GSTs, and subsequent excretion.
Visualization of the this compound Transport and Metabolism Pathway
Caption: A diagram illustrating the hepatic transport and metabolism of this compound (BSP).
Conclusion
The initial in-vitro studies of this compound were instrumental in elucidating its fundamental interactions with key hepatic proteins. These studies established its role as both a substrate and inhibitor of OATP-mediated transport and as a potent inhibitor of GST-catalyzed conjugation. The quantitative data and experimental methodologies developed from this early research provided a solid foundation for its clinical use as a liver function diagnostic agent and for further investigations into the broader roles of these important drug-metabolizing enzymes and transporters. While direct effects on specific signaling pathways were not a focus of this initial work, the understanding of its transport and metabolic fate remains a critical piece of its pharmacological profile.
References
- 1. Fluorescence-Based Assays for the Assessment of Drug Interaction with the Human Transporters OATP1B1 and OATP1B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-incubation with OATP1B1 and OATP1B3 inhibitors potentiates inhibitory effects in physiologically relevant sandwich-cultured primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Bromsulfalein Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromsulfalein (BSP), a phthalein dye, has historically been a cornerstone in the assessment of liver function. Its clearance from the bloodstream provides a dynamic measure of hepatic uptake, metabolism, and biliary excretion. The foundational research into its metabolism has not only elucidated key physiological pathways within the liver but has also provided a model for understanding the hepatic handling of other xenobiotics and endogenous compounds. This technical guide provides an in-depth overview of the core principles of BSP metabolism, focusing on its conjugation with glutathione, the enzymatic role of glutathione S-transferases (GSTs), and the kinetics of its transport through the hepatocyte.
Core Metabolic Pathway of this compound
The detoxification and elimination of BSP by the liver is a multi-step process involving uptake from the sinusoidal blood, intracellular binding and enzymatic conjugation, and finally, active transport into the bile for excretion.
Hepatic Uptake
BSP, bound to albumin in the plasma, is taken up by hepatocytes across the sinusoidal membrane. While the precise transporters involved have been a subject of ongoing research, it is understood to be a carrier-mediated process.
Intracellular Binding and Glutathione Conjugation
Within the hepatocyte, BSP binds to cytosolic proteins, primarily ligandin.[1][2] Ligandin, which is identical to glutathione S-transferase B, serves a dual role: it sequesters BSP, thereby facilitating its net uptake, and it catalyzes the conjugation of BSP with glutathione (GSH).[2] This enzymatic reaction, catalyzed by glutathione S-transferases, is a critical detoxification step, rendering the BSP molecule more water-soluble for subsequent biliary excretion.[3]
Biliary Excretion
The final step in BSP metabolism is the active transport of the BSP-glutathione conjugate from the hepatocyte into the bile canaliculi. This process is mediated by specific transporters on the canalicular membrane and is the rate-limiting step in the overall clearance of BSP from the body.
Quantitative Data on this compound Metabolism
The following tables summarize key quantitative data from foundational research on BSP metabolism, providing a comparative overview of binding affinities, enzyme kinetics, and transport capacities.
Table 1: Binding Affinity of this compound
| Ligand | Binding Protein | Dissociation Constant (Kd) | Association Constant (Ka) | Reference |
| This compound (BSP) | Human Glutathione S-Transferase A1-1 (High-Affinity Site) | 0.12 µM | - | [4][5] |
| This compound (BSP) | Human Glutathione S-Transferase A1-1 (Low-Affinity Site) | 9.1 µM | - | [4][5] |
| This compound (BSP) | Rat Ligandin | - | 1.1 x 10⁷ L/mol | [1] |
Table 2: Enzyme and Transport Kinetics of this compound
| Parameter | Enzyme/Process | Value | Species | Reference |
| Inhibition Constant (Ki) of BSP | Human Glutathione S-Transferase A1-1 | 16.8 ± 1.9 µM | Human | [4][5] |
| Apparent Vmax for BSP-GSH formation | Glutathione Conjugation | 22 nmol/min/g | Rat | [6] |
| Apparent KM for BSP-GSH formation | Glutathione Conjugation | 0.05 µM | Rat | [6] |
| Vmax for BSP excretion | Biliary Excretion | 0.85 nmol/min/g | Rat | [6] |
| KM for BSP excretion | Biliary Excretion | 0.02 µM | Rat | [6] |
| Biliary Transport Maximum (Tm) of BSP | Biliary Excretion | 8.6 ± 1.9 mg/min | Human | [7] |
Table 3: Effect of Inducers on this compound Metabolism
| Inducer | Parameter | Fold Increase | Species | Reference |
| Butylated Hydroxyanisole (BHA) | Glutathione Transferase Activity toward BSP | 3.6 | Mouse | [2] |
| Butylated Hydroxyanisole (BHA) | Hepatic Ligandin Content | 1.6 | Mouse | [2] |
| Butylated Hydroxyanisole (BHA) | Biliary Excretion of BSP | 3.7 | Mouse | [2] |
| trans-Stilbene Oxide (TSO) | Glutathione Transferase Activity toward BSP | 2.0 | Rat | [2] |
| trans-Stilbene Oxide (TSO) | Hepatic Ligandin Content | 1.2 | Rat | [2] |
| trans-Stilbene Oxide (TSO) | Biliary Excretion of BSP | 1.85 | Rat | [2] |
| Phenobarbital | Liver Bilirubin UDP-glucuronyltransferase Activity | 2.0 | Human | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of foundational research. The following sections outline the core experimental protocols used in the study of this compound metabolism.
Measurement of this compound-Glutathione Conjugation
This protocol is designed to quantify the enzymatic conjugation of BSP with glutathione in biological samples.
1. Sample Preparation:
- Obtain liver cytosol or purified glutathione S-transferase fractions.
- Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5-7.4).
- Prepare stock solutions of this compound and glutathione.
2. Assay Procedure:
- In a cuvette, combine the reaction buffer, glutathione solution, and the enzyme-containing sample.
- Initiate the reaction by adding the this compound stock solution.
- Monitor the change in absorbance at a specific wavelength (e.g., 340 nm) over time using a spectrophotometer. The rate of increase in absorbance corresponds to the formation of the BSP-glutathione conjugate.
3. Data Analysis:
- Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
- Determine kinetic parameters such as Vmax and Km by varying the concentrations of BSP and glutathione.
- HPLC-based methods can also be employed for the separation and quantification of BSP and its conjugates for more detailed analysis.[9]
Isolated Perfused Liver Model
This ex vivo model allows for the study of hepatic metabolism and transport in a controlled environment, maintaining the physiological architecture of the liver.
1. Surgical Preparation:
- Anesthetize the experimental animal (e.g., rat).
- Surgically expose the portal vein and cannulate it for inflow of the perfusion medium.
- Cannulate the bile duct for the collection of bile.
- Ligate other vessels to isolate the liver circulation.
2. Perfusion:
- Perfuse the liver with a warmed, oxygenated physiological buffer (e.g., Krebs-Henseleit buffer) containing albumin and the substance of interest (this compound).
- Maintain a constant flow rate and temperature throughout the experiment.
3. Sample Collection and Analysis:
- Collect perfusate samples from the outflow (hepatic vein) at timed intervals to measure the uptake of BSP.
- Collect bile samples to measure the excretion of BSP and its metabolites.
- Analyze the concentrations of BSP and its conjugates in the perfusate and bile using spectrophotometry or HPLC.
Isolated Hepatocyte Culture
This in vitro model allows for the study of cellular uptake and metabolism at the level of the primary liver cells.
1. Hepatocyte Isolation:
- Perfuse the liver in situ with a collagenase solution to digest the extracellular matrix.
- Gently dissect the liver and disperse the cells in a culture medium.
- Purify the hepatocytes from other cell types by centrifugation.
2. Cell Culture and Treatment:
- Plate the isolated hepatocytes on collagen-coated dishes and allow them to attach.
- Incubate the cells with a medium containing this compound at various concentrations and for different time points.
3. Uptake and Metabolism Assay:
- At the end of the incubation period, wash the cells to remove extracellular BSP.
- Lyse the cells to release intracellular contents.
- Analyze the cell lysates for the concentration of BSP and its metabolites to determine the rates of uptake and conjugation.
Visualizations of Core Concepts
Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in this compound metabolism.
References
- 1. The non-convalent binding of small molecules by ligandin. Interactions with steroids and their conjugates, fatty acids, bromosulphophthalein carcinogens, glutathione and realted compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of ligandin as a binding protein and as an enzyme in the biliary excretion of sulfobromophthalein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of bromosulphophthalein binding to human glutathione S-transferase A1-1: thermodynamics and inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of bromosulphophthalein binding to human glutathione S-transferase A1-1: thermodynamics and inhibition kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Localization of glutathione conjugation activities toward bromosulfophthalein in perfused rat liver. Studies with the multiple indicator dilution technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [A comparative study of the kinetics of 131I-bromsulphthalein and 125 I-biligrafin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased sulfobromophthalein clearance in a patient receiving phenobarbital and other anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for the quantitation of bromosulfophthalein and its glutathione conjugate in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Bromsulphalein (BSP) Retention Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromsulphalein (BSP) retention test is a widely utilized method for assessing hepatic function, particularly the liver's capacity for uptake, conjugation, and excretion of organic anions from the bloodstream.[1][2] This test is a valuable tool in preclinical research and drug development for evaluating potential hepatotoxicity of new chemical entities. The principle of the test involves the intravenous administration of a known amount of BSP dye, which is selectively taken up by hepatocytes, conjugated with glutathione, and subsequently excreted into the bile.[3][4][5] The rate of BSP clearance from the plasma is a sensitive indicator of liver function.[1]
Principle of the Test
Following intravenous injection, Bromsulphalein binds to plasma proteins and is transported to the liver. In the liver, BSP is taken up by hepatocytes via organic anion transporting polypeptides (OATPs).[6][7] Inside the hepatocytes, BSP is conjugated with glutathione. This conjugated BSP is then actively transported into the bile canaliculi, a process mediated by the multidrug resistance-associated protein 2 (MRP2). The amount of BSP remaining in the blood at a specific time point after injection reflects the efficiency of these hepatic processes.[1][3] Impaired liver function, due to hepatocellular damage or biliary obstruction, results in a decreased clearance of BSP from the plasma and consequently, a higher retention of the dye.[3]
Applications in Research and Drug Development
-
Assessment of Hepatotoxicity: The BSP retention test is a sensitive method to detect early liver damage caused by xenobiotics.
-
Evaluation of Liver Function: It provides a quantitative measure of the excretory function of the liver.[3][8]
-
Preclinical Safety Studies: The test is often included in the battery of liver function tests in toxicology studies for new drug candidates.
-
Disease Models: It can be used to assess the degree of liver dysfunction in animal models of liver diseases such as cirrhosis and hepatitis.[3]
Experimental Protocols
Materials and Reagents
-
Bromsulphalein (Sulfobromophthalein Sodium) powder
-
Sterile Water for Injection or 0.9% Saline
-
Heparinized tubes for blood collection
-
Centrifuge
-
Spectrophotometer
-
0.1 N Sodium Hydroxide (NaOH) solution
-
0.1 N Hydrochloric Acid (HCl) solution
Preparation of 5% Bromsulphalein Solution
To prepare a 5% (w/v) BSP solution, dissolve 5 grams of Bromsulphalein sodium salt in 100 mL of sterile water for injection.[9] Ensure the solution is sterile, for example by filtration through a 0.22 µm filter, before administration.
Animal Preparation and Dosing
-
Fast the animals overnight with free access to water to ensure a basal metabolic state.
-
Record the body weight of each animal to accurately calculate the dose.
-
Administer 5 mg/kg of the 5% BSP solution intravenously.[3][9] The injection should be given slowly.
-
Note the exact time of injection.
Blood Sample Collection
-
Collect a pre-injection (blank) blood sample into a heparinized tube.
-
At exactly 45 minutes post-injection, collect a second blood sample from a different site into a heparinized tube.[3] In some protocols, a 30-minute time point is used, particularly in dogs.[1][9]
-
Centrifuge the blood samples to separate the plasma.
Spectrophotometric Determination of BSP Retention
-
Set up two tubes for each animal: one for the pre-injection (blank) sample and one for the 45-minute post-injection sample.
-
To each tube, add an equal volume of plasma and 0.1 N NaOH solution. The alkali will cause the BSP to turn a purple color.
-
To a separate "blank" tube for the post-injection sample, add the same volume of plasma and 0.1 N HCl. This will serve to correct for any hemolysis or icterus.
-
Set the spectrophotometer to a wavelength of 580 nm.
-
Zero the spectrophotometer using the alkalinized pre-injection (blank) sample.
-
Read the absorbance of the alkalinized 45-minute post-injection sample.
-
The percentage of BSP retention is calculated using a standard curve or by comparing the absorbance to that of a known standard concentration of BSP.
Data Presentation
The quantitative results of the Bromsulphalein retention test are typically presented as the percentage of dye retained in the plasma at a specific time point.
| Parameter | Normal Range | Abnormal Range (Indicative of Liver Impairment) | Reference Species |
| BSP Retention at 45 minutes | < 5% | > 10% | General |
| BSP Retention at 30 minutes | < 5% - 6% | > 6% | Dog[3][10] |
| Interpretation | Indicates normal hepatic uptake, conjugation, and excretion. | Suggests impaired liver function. 40-50% retention can be seen in severe liver damage.[3] | - |
Visualization
Experimental Workflow of the Bromsulphalein Retention Test
References
- 1. researchgate.net [researchgate.net]
- 2. Importance of Hepatic Transporters in Clinical Disposition of Drugs and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the bromosulfophthalein 30-minute retention test for the diagnosis of hepatic disease in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatic uptake and biliary excretion of bromsulphthalein in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The uptake and excretion of bromosulphthalein (BSP) by the isolated pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drugs and hepatic transporters: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Hepatocyte Transporters in Drug-Induced Liver Injury (DILI)—In Vitro Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The determination of bromsulphthalein in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bromsulphthalein retention test and gamma-glutamyl transpeptidase activity in the investigation of liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Protocol for Bromsulfalein (BSP) Administration in Laboratory Animals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromsulfalein (BSP), a phthalein dye, has long been a valuable tool in experimental studies for the assessment of hepatic function, particularly the excretory capacity of the liver. When administered intravenously, BSP is selectively taken up by hepatocytes, conjugated with glutathione, and subsequently excreted into the bile. The rate of BSP clearance from the plasma is a sensitive indicator of hepatobiliary function.[1] This document provides a detailed standard protocol for the administration of this compound in common laboratory animal models—mice, rats, and dogs—to ensure accurate and reproducible results in preclinical research and drug development.
Data Presentation: Quantitative Parameters for BSP Administration
The following tables summarize key quantitative data for the administration of this compound in different laboratory animal species. Adherence to these parameters is crucial for obtaining reliable and comparable results.
Table 1: Recommended Dosages and Administration Routes
| Animal Species | Recommended Dosage | Administration Route | Notes |
| Mouse | 100 mg/kg | Intravenous (IV) | A 100 mg/kg IV dose provides higher sensitivity compared to lower doses or intraperitoneal administration. |
| Rat | 5-10 mg/kg | Intravenous (IV) | The lower end of the range is suitable for baseline liver function assessment. Higher doses can be used to challenge the excretory capacity. |
| Dog | 5 mg/kg | Intravenous (IV) | For clearance studies, a priming dose of 3-6 mg followed by a constant infusion of 0.05 mg/kg/min can be utilized.[2] |
Table 2: Blood Sampling Time Points and Expected Retention Values in Healthy Animals
| Animal Species | Time Point for Blood Collection (post-injection) | Expected BSP Retention (%) |
| Mouse | 15 minutes | < 10% |
| 30 minutes | < 5% | |
| Rat | 15 minutes | < 15% |
| 30 minutes | < 5% | |
| Dog | 30 minutes | < 6% |
Note: These values represent expected ranges in healthy animals. Significant increases in BSP retention are indicative of impaired hepatic function. In dogs, a 30-minute BSP retention of >6% is considered to have a high probability of being associated with an abnormal liver.[3]
Experimental Protocols
Preparation of this compound Solution for Injection
Materials:
-
This compound (Sulfobromophthalein sodium) powder
-
Sterile 0.9% saline solution (or Phosphate Buffered Saline, PBS)
-
Sterile vials
-
Syringes and needles of appropriate gauge
-
Vortex mixer
-
pH meter and solutions for adjustment (if necessary)
Procedure:
-
Calculate the required amount of BSP powder based on the desired concentration and final volume. For example, to prepare a 10 mg/mL solution, dissolve 100 mg of BSP in 10 mL of sterile saline.
-
Aseptically add the BSP powder to a sterile vial.
-
Add the calculated volume of sterile saline to the vial.
-
Gently vortex the vial until the BSP is completely dissolved. Ensure there are no visible particles.
-
Check the pH of the solution. If necessary, adjust to a physiological pH of approximately 7.4.
-
The solution is now ready for administration. Store at 2-8°C if not used immediately and protect from light.
This compound Administration and Blood Sampling
Animal Preparation:
-
Acclimatize animals to the laboratory environment to minimize stress-induced physiological variations.
-
Fast animals overnight (12-16 hours) with free access to water. This is crucial as lipemia can interfere with the colorimetric analysis.
-
Record the body weight of each animal on the day of the experiment to ensure accurate dose calculation.
Administration Procedure (Intravenous):
-
Warm the animal (e.g., using a heat lamp) to facilitate vasodilation, particularly for tail vein injections in rodents.
-
Restrain the animal appropriately. For rodents, various restraint devices are available. For dogs, manual restraint is typically sufficient.
-
Administer the calculated dose of BSP solution via the lateral tail vein (for mice and rats) or a suitable peripheral vein such as the cephalic or saphenous vein (for dogs).
-
Inject the solution slowly and steadily.
-
Start a timer immediately after the injection is complete.
Blood Sampling:
-
At the predetermined time points (refer to Table 2), collect a blood sample.
-
For rodents, blood can be collected from the retro-orbital sinus, saphenous vein, or via cardiac puncture (as a terminal procedure).
-
For dogs, blood can be collected from a peripheral vein, such as the cephalic or jugular vein.
-
Collect the blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood samples to separate the plasma.
Quantitative Analysis of this compound in Plasma
Principle: The concentration of BSP in plasma is determined colorimetrically. In an alkaline solution, BSP exhibits a characteristic purple color, the intensity of which is proportional to its concentration.
Materials:
-
Plasma samples
-
0.1 N Sodium Hydroxide (NaOH) solution
-
Spectrophotometer
-
Cuvettes
-
Standard solutions of BSP in plasma (for calibration curve)
Procedure:
-
Prepare a series of standard BSP solutions of known concentrations in drug-free plasma.
-
To a set volume of the test plasma sample (and each standard), add a specified volume of 0.1 N NaOH to alkalize the solution and develop the color. A common ratio is 1 part plasma to 9 parts 0.1 N NaOH.
-
Mix well and allow the color to develop for a few minutes.
-
Measure the absorbance of the samples and standards at a wavelength of 580 nm using a spectrophotometer. Use a blank solution (drug-free plasma treated with NaOH) to zero the instrument.
-
Create a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of BSP in the test samples by interpolating their absorbance values on the standard curve.
-
Calculate the percentage of BSP retention at each time point using the following formula:
% Retention = (Plasma BSP concentration at time 't' / Initial theoretical plasma BSP concentration) x 100
The initial theoretical plasma BSP concentration can be estimated based on the administered dose and the animal's estimated plasma volume.
Mandatory Visualizations
Caption: Hepatic processing of this compound.
Caption: Experimental workflow for the BSP clearance assay.
References
- 1. Bromsulfthalein - Wikipedia [en.wikipedia.org]
- 2. Studies on hepatic blood flow and the rate of Bromsulphalein clearance in dogs with portacaval transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the bromosulfophthalein 30-minute retention test for the diagnosis of hepatic disease in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calculating Bromsulfalein (BSP) Clearance in Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromsulfalein (BSP), a dye excreted by the liver, has historically been used as a reliable indicator of hepatic function. The rate at which the liver removes BSP from the bloodstream provides a measure of its excretory capacity. In experimental models, the BSP clearance test is a valuable tool for assessing liver health and detecting hepatotoxicity. This document provides detailed application notes and protocols for performing BSP clearance studies in rodent models.
The clearance of BSP from the plasma is a multi-step process. Following intravenous injection, BSP binds to albumin in the blood. The BSP-albumin complex is then taken up by hepatocytes through carrier-mediated transport. Inside the hepatocyte, BSP is conjugated with glutathione, a reaction catalyzed by glutathione S-transferase. The conjugated BSP is then actively transported across the canalicular membrane into the bile for elimination. Any impairment in these steps, whether due to liver disease or drug-induced toxicity, will result in a decreased rate of BSP clearance from the plasma.
Experimental Protocols
Protocol 1: this compound Clearance in Rats
This protocol details the procedure for assessing BSP clearance in rats by measuring plasma BSP concentration at various time points after a single intravenous injection.
Materials:
-
This compound (BSP) sodium salt
-
Sterile 0.9% saline solution
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Heparinized capillary tubes or syringes with anticoagulant
-
Centrifuge
-
Spectrophotometer
-
0.1 N Sodium Hydroxide (NaOH)
-
Micropipettes and tips
-
Test tubes
Procedure:
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats (250-300g). House the animals in a controlled environment and allow them to acclimatize.
-
Fast the rats overnight before the experiment but allow free access to water.
-
Anesthetize the rat using an appropriate anesthetic agent.
-
-
BSP Solution Preparation:
-
Prepare a 20 mg/mL BSP solution by dissolving BSP sodium salt in sterile 0.9% saline. Ensure the solution is sterile, for example by filtering through a 0.22 µm filter.
-
-
BSP Administration:
-
Administer a single intravenous (IV) injection of BSP at a dose of 20 mg/kg body weight. The tail vein is a common site for IV injections in rats.
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 0.2 mL each) from a suitable site (e.g., saphenous vein or tail vein) at 3, 5, 10, 15, and 30 minutes post-injection.
-
Collect the blood into heparinized tubes to prevent clotting.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2000 x g for 10 minutes to separate the plasma.
-
Carefully collect the plasma supernatant for analysis.
-
-
Spectrophotometric Analysis:
-
For each plasma sample, mix 100 µL of plasma with 900 µL of 0.1 N NaOH.
-
Prepare a blank sample using plasma collected before BSP injection and treating it in the same manner.
-
Measure the absorbance of the samples at 580 nm using a spectrophotometer, with the blank sample as the reference. The addition of NaOH creates an alkaline environment that causes BSP to develop a characteristic purple color.
-
-
Calculations:
-
BSP Concentration: Create a standard curve by preparing known concentrations of BSP in blank plasma, treating them with NaOH as described above, and measuring their absorbance. Use the standard curve to determine the BSP concentration in the experimental plasma samples.
-
Percentage Retention: The percentage of BSP retained in the plasma at a specific time point (e.g., 30 minutes) can be calculated using the following formula:
-
% Retention at time t = (Plasma BSP concentration at time t / Initial plasma BSP concentration) x 100
-
The initial plasma concentration can be estimated by extrapolating the concentration-time curve back to time zero.
-
-
Clearance (CL): Plasma clearance can be calculated using the following formula:
-
CL = Dose / AUC
-
Where AUC is the area under the plasma concentration-time curve, which can be calculated using the trapezoidal rule.
-
-
Protocol 2: this compound Clearance in Mice
This protocol is adapted for use in mice, taking into account their smaller size.
Materials:
-
Same as for the rat protocol.
Procedure:
-
Animal Preparation:
-
Use adult male Swiss albino mice (20-30g).
-
Follow the same acclimatization and fasting procedures as for rats.
-
Anesthetize the mouse.
-
-
BSP Solution Preparation:
-
Prepare a 10 mg/mL BSP solution in sterile 0.9% saline.[1]
-
-
BSP Administration:
-
Administer a single intravenous injection of BSP at a dose of 100 mg/kg body weight via the tail vein.[1]
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 50 µL each) at 5, 15, and 30 minutes post-injection. The retro-orbital sinus or saphenous vein are suitable collection sites in mice.
-
-
Plasma Preparation and Spectrophotometric Analysis:
-
Follow the same procedures as described for the rat protocol, adjusting volumes as necessary for the smaller sample size.
-
-
Calculations:
-
Perform the same calculations for BSP concentration, percentage retention, and clearance as described in the rat protocol.
-
Data Presentation
The following tables provide representative data for BSP clearance in healthy experimental animals.
Table 1: Representative Plasma this compound (BSP) Concentration in Healthy Sprague-Dawley Rats Following a 20 mg/kg IV Dose.
| Time (minutes) | Plasma BSP Concentration (mg/dL) |
| 3 | 8.5 |
| 5 | 6.2 |
| 10 | 3.1 |
| 15 | 1.5 |
| 30 | 0.4 |
Table 2: Typical this compound (BSP) Retention and Clearance Parameters in Healthy Rodents.
| Parameter | Rat (Sprague-Dawley) | Mouse (Swiss Albino) |
| BSP Dose (IV) | 20 mg/kg | 100 mg/kg[1] |
| % Retention at 15 min | ~10-15% | ~20-25% |
| % Retention at 30 min | < 5% | ~5-10% |
| Plasma Clearance (mL/min/kg) | ~ 15-20 | ~ 10-15 |
Visualization of Pathways and Workflows
Caption: Physiological pathway of this compound (BSP) clearance by the liver.
Caption: Experimental workflow for the this compound (BSP) clearance assay.
References
Application Notes: Utilizing Bromsulfalein (BSP) for the Assessment of Drug-Induced Liver Injury (DILI)
Introduction
Drug-induced liver injury (DILI) is a significant cause of acute liver failure and a major challenge in drug development.[1] The assessment of hepatotoxicity is therefore a critical component of preclinical and clinical drug evaluation.[2] The bromsulfalein (BSP) clearance test is a dynamic liver function test that measures the liver's ability to take up, process, and excrete substances.[3][4] Although its clinical use has largely been superseded by other tests due to rare anaphylactic reactions, it remains a valuable tool in preclinical research for investigating the mechanisms of DILI.[5]
Principle of the BSP Test
The BSP test evaluates the functional capacity of the liver, specifically its excretory function.[5] Following intravenous administration, BSP binds to albumin in the bloodstream and is selectively taken up by hepatocytes.[6] In the liver, BSP is conjugated with glutathione and then actively transported into the bile for elimination.[6][7] The rate of BSP clearance from the plasma provides a quantitative measure of overall liver function, encompassing sinusoidal uptake, intracellular transport, conjugation, and canalicular excretion.[3] A delay in BSP clearance can indicate impairment in one or more of these steps, which may be caused by a drug.
Application in DILI Assessment
The BSP test is particularly useful for assessing cholestatic and mixed hepatocellular-cholestatic DILI.[8] Many drugs can interfere with the function of hepatic transporters responsible for bile acid and organic anion transport, leading to cholestasis. Key transporters involved in BSP disposition include the Organic Anion Transporting Polypeptides (OATPs) for sinusoidal uptake and the Multidrug Resistance-Associated Protein 2 (MRP2) for canalicular efflux.[9][10]
By measuring BSP clearance in the presence and absence of a test compound, researchers can determine if the drug inhibits these critical transport pathways. This information is crucial for predicting the potential of a drug to cause cholestatic liver injury.
Advantages and Limitations
Advantages:
-
Provides a quantitative measure of hepatic excretory function.[11]
-
Sensitive to impairments in both uptake and efflux transport processes.
-
Can be used in both in vivo and in vitro models.
-
Helps to elucidate the mechanisms of drug-induced cholestasis.
Limitations:
-
Risk of anaphylactic reactions in clinical use, limiting its application primarily to preclinical studies.[5]
-
Less specific than modern biomarkers for identifying the precise nature of liver injury.[3]
-
Clearance can be affected by factors other than liver function, such as hepatic blood flow.
Protocols
In Vivo this compound (BSP) Clearance Assay in Rodents
This protocol describes the procedure for assessing the effect of a test compound on BSP clearance in rats.
Materials:
-
This compound (50 mg/mL solution)
-
Test compound
-
Vehicle for test compound
-
Anesthesia (e.g., isoflurane)
-
Saline
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Animal Preparation: Acclimatize male Wistar rats (250-300g) for at least one week with free access to food and water. Fast the animals overnight before the experiment.
-
Test Compound Administration: Administer the test compound or vehicle to the rats via the appropriate route (e.g., oral gavage, intravenous injection). The dosing regimen will depend on the pharmacokinetic properties of the compound.
-
Anesthesia and Catheterization: Anesthetize the rats. If serial blood sampling is required, catheterize the jugular vein or carotid artery for ease of collection.
-
BSP Administration: At a predetermined time point after test compound administration, inject a single dose of BSP (e.g., 5 mg/kg) intravenously.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) at specific time points post-BSP injection (e.g., 3, 5, 10, 15, and 30 minutes).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
BSP Concentration Measurement:
-
To 100 µL of plasma, add 900 µL of 0.1 N NaOH to develop the color.
-
Measure the absorbance at 580 nm using a spectrophotometer.
-
Prepare a standard curve using known concentrations of BSP in plasma.
-
-
Data Analysis:
-
Calculate the plasma concentration of BSP at each time point.
-
Determine the clearance rate of BSP from the plasma. A common metric is the percentage of BSP remaining in the plasma at a specific time point (e.g., 30 minutes) or the plasma disappearance rate.
-
Compare the BSP clearance in the test compound-treated group to the vehicle-treated control group.
-
In Vitro BSP Uptake and Efflux Assays in Sandwich-Cultured Hepatocytes
This protocol allows for the separate assessment of a drug's effect on the hepatic uptake and biliary excretion of BSP.
Materials:
-
Cryopreserved or fresh primary hepatocytes (human or rodent)
-
Collagen-coated plates
-
Hepatocyte culture medium
-
Matrigel or other extracellular matrix overlay
-
This compound
-
Test compound
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Cell lysis buffer
-
Scintillation counter or spectrophotometer
Procedure:
-
Hepatocyte Culture:
-
Thaw and plate hepatocytes on collagen-coated plates at an appropriate density.
-
After cell attachment, overlay the cells with a layer of Matrigel diluted in culture medium to form a "sandwich" culture. This promotes the formation of bile canaliculi.[12]
-
Maintain the cultures for 3-5 days to allow for the development of functional bile canaliculi.
-
-
BSP Uptake Assay:
-
Wash the cells with warm HBSS.
-
Pre-incubate the cells with the test compound or vehicle in HBSS for a specified time (e.g., 30 minutes).
-
Add BSP (at a known concentration) to the incubation medium and incubate for a short period (e.g., 5-10 minutes) to measure the initial uptake rate.
-
Stop the uptake by rapidly washing the cells with ice-cold HBSS.
-
Lyse the cells and measure the intracellular concentration of BSP.
-
-
Biliary Efflux Assay:
-
Following the uptake phase, wash the cells to remove extracellular BSP.
-
Incubate the cells in fresh, BSP-free HBSS (with or without the test compound) for various time points to allow for biliary excretion.
-
To specifically measure biliary efflux, a calcium-free buffer can be used to disrupt the tight junctions of the bile canaliculi and release the biliary content.
-
Collect the incubation medium and lyse the cells.
-
Measure the amount of BSP in the cell lysate and the incubation medium.
-
The biliary excretion index can be calculated as the amount of BSP in the bile-containing fraction divided by the total amount of BSP taken up by the cells.
-
-
Data Analysis:
-
Compare the uptake and biliary excretion of BSP in the presence and absence of the test compound.
-
Calculate IC50 values if a concentration-dependent inhibition is observed.
-
Data Presentation
Table 1: In Vivo BSP Clearance in Rats Treated with a Test Compound
| Treatment Group | BSP Dose (mg/kg) | % BSP Retention at 30 min (Mean ± SD) | BSP Clearance (mL/min/kg) (Mean ± SD) |
| Vehicle Control | 5 | 5.2 ± 1.5 | 10.5 ± 2.1 |
| Test Compound X (10 mg/kg) | 5 | 15.8 ± 3.2 | 3.2 ± 0.8 |
| Test Compound X (30 mg/kg) | 5 | 35.1 ± 5.6 | 1.1 ± 0.3 |
| * p < 0.05 compared to Vehicle Control |
Table 2: In Vitro Effects of a Test Compound on BSP Transport in Human Hepatocytes
| Assay | Test Compound Conc. (µM) | BSP Uptake (% of Control) (Mean ± SD) | Biliary Excretion Index (% of Control) (Mean ± SD) |
| Uptake | 1 | 95.3 ± 8.1 | N/A |
| 10 | 62.1 ± 6.5 | N/A | |
| 50 | 25.4 ± 4.2 | N/A | |
| Efflux | 1 | N/A | 92.5 ± 7.8 |
| 10 | N/A | 55.3 ± 5.9 | |
| 50 | N/A | 18.7 ± 3.1 | |
| * p < 0.05 compared to Control |
Visualizations
Caption: Hepatic transport pathway of this compound (BSP).
Caption: Workflow for the in vivo BSP clearance assay.
Caption: Experimental workflow for in vitro BSP uptake and efflux assays.
References
- 1. Drug-induced liver injury: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Dynamic tests to study liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound clearance: a quantitative clinical test of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The holy grail of a biomarker for “liver function” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromsulfthalein - Wikipedia [en.wikipedia.org]
- 7. The uptake and excretion of bromosulphthalein (BSP) by the isolated pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. OATP and MRP2-mediated hepatic uptake and biliary excretion of eprosartan in rat and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CLINICAL APPLICATION OF THE BROMSULPHALEIN TEST FOR HEPATIC FUNCTION | Semantic Scholar [semanticscholar.org]
- 12. criver.com [criver.com]
Application of Bromsulfalein in Toxicology Screening: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromsulfalein (BSP), a phthalein dye, has long been utilized as a reliable indicator of hepatic function. Its application in toxicology screening is predicated on the liver's central role in its clearance from the bloodstream. This process involves active uptake by hepatocytes, intracellular conjugation, and subsequent excretion into the bile. Consequently, any substance-induced injury to the liver can impair one or more of these steps, leading to a measurable retention of BSP in the plasma. This application note provides detailed protocols for the use of this compound in both in vivo and in vitro toxicology screening models to assess hepatotoxicity.
The primary mechanism of BSP clearance involves its uptake from the sinusoidal blood into hepatocytes, a process mediated by various organic anion-transporting polypeptides (OATPs) and Na+-taurocholate cotransporting polypeptide (NTCP). Within the hepatocyte, BSP is conjugated with glutathione (GSH). The conjugated BSP is then actively transported into the bile canaliculi by efflux pumps such as the bile salt export pump (BSEP) and multidrug resistance-associated protein 2 (MRP2).
In Vivo Hepatotoxicity Screening: The this compound (BSP) Retention Test
The in vivo BSP retention test is a sensitive method to evaluate overall hepatic function and can be employed in preclinical toxicology studies to detect potential drug-induced liver injury (DILI). The test measures the rate at which BSP is cleared from the plasma after intravenous administration. A delay in clearance, indicated by higher plasma BSP concentrations at a specific time point, suggests impaired liver function.
Experimental Protocol: In Vivo BSP Retention Test in Rats
This protocol is designed for the assessment of hepatotoxicity in a rat model.
Materials:
-
This compound (BSP) solution (50 mg/mL in sterile water for injection)
-
Test compound and vehicle
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthesia (e.g., isoflurane)
-
Heparinized blood collection tubes (e.g., EDTA or heparin)
-
Centrifuge
-
Spectrophotometer
-
Saline solution (0.9% NaCl)
-
0.1 N NaOH
-
0.1 N HCl
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate rats for at least one week under standard laboratory conditions.
-
Divide animals into control and test groups.
-
Administer the test compound or vehicle to the respective groups according to the study design (e.g., daily for 7 days).
-
-
BSP Administration:
-
On the day of the test, fast the rats for 12-16 hours with free access to water.
-
Anesthetize a rat from each group.
-
Administer a single intravenous (IV) injection of BSP at a dose of 5 mg/kg body weight via the tail vein. The injection volume should be calculated based on a 5 mg/mL BSP solution.
-
-
Blood Collection:
-
Exactly 15 minutes (for R15) or 30 minutes after BSP injection, collect approximately 0.5 mL of blood via cardiac puncture or from the retro-orbital sinus into heparinized tubes.[1]
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 3000 rpm for 15 minutes to separate the plasma.
-
-
Spectrophotometric Analysis:
-
Prepare two sets of tubes for each plasma sample:
-
Blank: 0.1 mL of plasma + 1.9 mL of saline + 0.1 mL of 0.1 N HCl.
-
Sample: 0.1 mL of plasma + 1.9 mL of saline + 0.1 mL of 0.1 N NaOH.
-
-
Prepare a standard curve using known concentrations of BSP in control plasma.
-
Read the absorbance of the samples and standards at 580 nm using a spectrophotometer, with the blank used to zero the instrument.
-
-
Data Analysis:
-
Calculate the concentration of BSP in each plasma sample using the standard curve.
-
The percentage of BSP retention is calculated as: (Plasma BSP concentration at 15 or 30 min / Initial theoretical plasma BSP concentration) x 100 The initial theoretical plasma concentration can be estimated based on the injected dose and the plasma volume of the rat.
-
Compare the mean BSP retention values between the control and test groups. A statistically significant increase in BSP retention in the test group indicates potential hepatotoxicity.
-
Quantitative Data Presentation
The following table provides hypothetical data illustrating the application of the BSP retention test in identifying hepatotoxicity of known liver toxicants in a rat model.
| Compound | Dose | Route of Administration | Duration of Treatment | Mean BSP Retention at 30 min (%) ± SD (n=6) |
| Vehicle Control (Saline) | - | IV | - | 5.2 ± 1.5 |
| Carbon Tetrachloride | 1 mL/kg | Intraperitoneal | Single dose | 45.8 ± 8.2 |
| Acetaminophen | 500 mg/kg | Oral gavage | Single dose | 32.5 ± 6.7 |
| Thioacetamide | 50 mg/kg | Intraperitoneal | Daily for 3 days | 68.1 ± 11.4 |
In Vitro Hepatotoxicity Screening: this compound Uptake and Excretion in Primary Hepatocytes
In vitro assays using primary hepatocytes offer a valuable tool for screening compounds for their potential to cause hepatotoxicity by directly assessing their impact on hepatocyte function. This protocol describes an assay to measure the uptake and excretion of BSP in cultured primary rat or human hepatocytes.
Experimental Protocol: In Vitro BSP Uptake Assay
Materials:
-
Cryopreserved or freshly isolated primary hepatocytes (rat or human)
-
Hepatocyte culture medium
-
Collagen-coated 24-well plates
-
This compound (BSP) solution (1 mM stock in DMSO)
-
Hanks' Balanced Salt Solution (HBSS)
-
Cell lysis buffer
-
Spectrophotometer or plate reader
Procedure:
-
Hepatocyte Seeding:
-
Thaw and seed primary hepatocytes onto collagen-coated 24-well plates at a density of 0.5 x 10^6 cells/well.
-
Culture the cells for 24-48 hours to allow for monolayer formation.
-
-
Compound Treatment:
-
Remove the culture medium and wash the cells twice with warm HBSS.
-
Add fresh culture medium containing the test compound at various concentrations or the vehicle control.
-
Incubate for the desired treatment period (e.g., 24 hours).
-
-
BSP Uptake:
-
After compound treatment, remove the medium and wash the cells twice with warm HBSS.
-
Add HBSS containing 10 µM BSP to each well.
-
Incubate for 10 minutes at 37°C to allow for BSP uptake.
-
-
Measurement of BSP Uptake:
-
To stop the uptake, rapidly aspirate the BSP solution and wash the cells three times with ice-cold HBSS.
-
Lyse the cells by adding cell lysis buffer to each well and incubate for 15 minutes.
-
Transfer the cell lysates to a 96-well plate.
-
Measure the absorbance of the lysate at 580 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the protein concentration of each well.
-
Calculate the percentage of BSP uptake relative to the vehicle control.
-
A significant decrease in BSP uptake in compound-treated cells suggests impairment of hepatocyte uptake mechanisms.
-
Signaling Pathway and Experimental Workflow Visualization
Hepatic Clearance of this compound
The following diagram illustrates the key steps and transporters involved in the hepatic clearance of this compound.
Caption: Hepatic uptake, conjugation, and excretion of this compound.
In Vivo BSP Retention Test Workflow
The following diagram outlines the experimental workflow for the in vivo this compound retention test.
Caption: Workflow for the in vivo this compound retention test.
In Vitro BSP Uptake Assay Workflow
The following diagram illustrates the workflow for the in vitro this compound uptake assay in primary hepatocytes.
Caption: Workflow for the in vitro this compound uptake assay.
Conclusion
The this compound-based assays described provide robust and sensitive methods for the preclinical assessment of potential hepatotoxicity. The in vivo retention test offers an integrated view of hepatic function, while the in vitro uptake assay allows for a more mechanistic investigation at the cellular level. When used in conjunction, these assays can be a valuable component of a comprehensive toxicology screening program in drug development.
References
Application Notes and Protocols: The Bromsulfalein (BSP) Test in Jaundiced Patients
For Researchers, Scientists, and Drug Development Professionals
Cautionary Note on Usage
The Bromsulfalein (BSP) test is a historically significant method for assessing liver function, particularly its excretory capacity. However, it is now considered largely obsolete in clinical practice. The development of more specific, sensitive, and safer liver function tests, alongside the inherent challenges and potential for adverse reactions associated with BSP, has led to its discontinuation. These application notes are provided for research and informational purposes only and do not constitute a recommendation for clinical use.
Introduction: The Challenge of Liver Function Testing in Jaundice
Jaundice, or hyperbilirubinemia, presents a significant challenge in the assessment of liver function. The excess bilirubin in the bloodstream can interfere with many colorimetric laboratory tests, leading to inaccurate results. The this compound (BSP) test, which relies on the spectrophotometric measurement of a dye cleared by the liver, is particularly susceptible to this interference.
Historically, the BSP test was a valuable tool for evaluating hepatic function, especially in non-jaundiced patients with conditions like cirrhosis. The test measures the rate of removal of the BSP dye from the bloodstream by the liver, providing an indication of hepatic blood flow and the liver's capacity to take up, conjugate, and excrete organic anions.
Principle of the this compound Test
The core principle of the BSP test involves the intravenous injection of a known quantity of this compound dye. The liver is the primary organ responsible for clearing this dye from the circulation. The rate of clearance is therefore a measure of hepatic excretory function. In a healthy individual, the dye is rapidly taken up by hepatocytes, conjugated, and excreted into the bile. A blood sample taken after a specific time interval is analyzed to determine the percentage of the dye remaining in circulation. Elevated retention of BSP indicates impaired liver function.
The Problem of Bilirubin Interference
In patients with jaundice, the high levels of bilirubin in the serum create a significant analytical challenge for the BSP test. Bilirubin, being a colored substance, interferes with the colorimetric determination of BSP concentration. This interference can lead to falsely elevated readings of BSP retention, making the test unreliable in this patient population.
Historical Approach: The Zieve, Hanson, and Hill Correction Method
The correction was based on the strong positive correlation between the icterus index and the serum bilirubin concentration. The icterus index was a semi-quantitative visual or spectrophotometric estimation of the yellowness of the serum. By determining the icterus index, a correction factor could be applied to the measured BSP concentration to obtain a more accurate value.
It is critical to note that the specific mathematical formulas and detailed procedural modifications from the original 1951 publication are not accessible for inclusion in this document.
Experimental Protocols
Standard this compound (BSP) Test Protocol (for Non-Jaundiced Patients)
This protocol outlines the standard procedure for the BSP test, which would have been the foundation for any modification for jaundiced patients.
Materials:
-
Sterile this compound (sulfobromophthalein sodium) solution (50 mg/mL)
-
Sterile syringes and needles
-
Tourniquet
-
Alcohol swabs
-
Blood collection tubes (serum separator tubes)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Patient Preparation: The patient should be fasting for at least 8 hours.
-
Dosage Calculation: Calculate the dose of BSP to be administered based on the patient's body weight. The standard dose is 5 mg of BSP per kg of body weight.
-
Dye Administration: Inject the calculated dose of BSP intravenously over a period of 1 to 2 minutes.
-
Blood Sample Collection: Exactly 45 minutes after the BSP injection, draw a blood sample from the contralateral arm.
-
Sample Processing: Allow the blood to clot and then centrifuge to separate the serum.
-
Spectrophotometric Analysis: Measure the absorbance of the serum at a specific wavelength (typically 580 nm after alkalinization) to determine the concentration of BSP. A blank using the patient's pre-injection serum is recommended.
-
Calculation of Retention: The result is expressed as the percentage of BSP remaining in the serum at 45 minutes.
Conceptual Modified Protocol for Jaundiced Patients (Based on Zieve et al.)
This conceptual protocol is based on the principles of the Zieve, Hanson, and Hill correction method. The precise details of the original protocol are not available.
Additional Materials:
-
Method for determining the icterus index of the serum.
Conceptual Procedure:
-
Follow the standard BSP test protocol for patient preparation, dosage calculation, and dye administration.
-
Pre-injection Blood Sample: Before injecting the BSP dye, collect a baseline blood sample to determine the pre-existing icterus index.
-
Post-injection Blood Sample: Collect the 45-minute blood sample as in the standard protocol.
-
Analysis of Post-injection Sample:
-
Measure the total absorbance of the 45-minute serum sample.
-
Determine the icterus index of the 45-minute serum sample.
-
-
Correction of BSP Value: Apply a correction formula (the specific formula from Zieve et al. is unavailable) to the total absorbance reading to subtract the contribution of bilirubin, based on the measured icterus index.
-
Calculate Corrected Retention: From the corrected BSP concentration, calculate the percentage of BSP retention at 45 minutes.
Data Presentation
The following tables illustrate the kind of quantitative data that would be generated and interpreted in the context of the BSP test.
Table 1: Interpretation of Standard BSP Test Results (Non-Jaundiced Patients)
| BSP Retention at 45 minutes | Interpretation |
| < 5% | Normal liver function |
| 5% - 15% | Mild hepatic dysfunction |
| > 15% | Significant hepatic dysfunction |
Table 2: Hypothetical Data for Corrected BSP Test in Jaundiced Patients
| Patient ID | Serum Bilirubin (mg/dL) | Icterus Index | Uncorrected BSP Retention (%) | Corrected BSP Retention (%) | Interpretation |
| 1 | 10.2 | 50 | 25 | 8 | Mild Dysfunction |
| 2 | 15.5 | 75 | 40 | 22 | Significant Dysfunction |
| 3 | 8.0 | 40 | 18 | 4 | Normal Function |
Signaling Pathways and Experimental Workflows
The BSP test does not directly measure a signaling pathway but rather a physiological process of hepatic clearance. The experimental workflow can be visualized as follows:
Caption: Workflow of the this compound (BSP) test with a conceptual pathway for jaundice correction.
Modern Alternatives to the BSP Test for Jaundiced Patients
Given the obsolescence of the BSP test, a panel of modern liver function tests is now the standard of care for assessing liver function in jaundiced patients. These tests are more accurate, less invasive, and provide a more comprehensive picture of liver health.
Key Modern Liver Function Tests:
-
Serum Bilirubin (Total and Direct): Quantifies the severity of jaundice and helps differentiate between pre-hepatic, hepatic, and post-hepatic causes.
-
Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): Markers of hepatocellular injury.
-
Alkaline Phosphatase (ALP) and Gamma-Glutamyl Transferase (GGT): Markers of cholestasis (impaired bile flow).
-
Serum Albumin and Prothrombin Time (PT/INR): Measures of the liver's synthetic function.
The logical relationship for the initial assessment of a jaundiced patient using modern tests can be visualized as follows:
Caption: Diagnostic logic for the modern assessment of a jaundiced patient.
Conclusion
The this compound test represents an important chapter in the history of hepatology. While its direct application in jaundiced patients was limited by bilirubin interference, innovative approaches were developed to overcome this challenge. However, for contemporary research and clinical practice, the BSP test has been superseded by a comprehensive panel of safer and more informative liver function tests. Understanding the principles of the BSP test and its historical context can provide valuable insights into the evolution of liver disease diagnostics.
Application Notes and Protocols for In-vivo Imaging with Bromsulfalein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromsulfalein (BSP), a phthalein dye, has historically been a cornerstone in the clinical assessment of liver function through clearance tests.[1] Its mechanism of action, involving hepatic uptake and biliary excretion, makes it a valuable tool for investigating the function of specific transporters crucial in drug disposition and liver pathology. In the context of modern in-vivo imaging, BSP serves as a potential probe to visualize and quantify the activity of Organic Anion Transporting Polypeptides (OATPs) and Multidrug Resistance-Associated Protein 2 (MRP2). This document provides detailed application notes and protocols for utilizing this compound in pre-clinical in-vivo imaging studies, enabling the direct visualization and assessment of hepatobiliary transport.
Principle of a Method
The utility of this compound in liver imaging is predicated on its specific transport pathway. Following intravenous administration, BSP binds to albumin in the bloodstream and is subsequently taken up by hepatocytes from the sinusoidal blood. This uptake is primarily mediated by OATPs, specifically OATP1B1 and OATP1B3.[2] Within the hepatocytes, BSP is conjugated with glutathione. The conjugated BSP is then actively transported into the bile canaliculi by the efflux transporter MRP2 (also known as ABCC2).[2] By visualizing the dynamics of BSP distribution within the liver—from sinusoidal uptake to canalicular excretion—researchers can obtain a functional readout of this critical detoxification and elimination pathway. Dysregulation of OATP and MRP2 transporters is implicated in various liver diseases and is a key consideration in drug-induced liver injury (DILI).
Applications
-
Functional Assessment of Liver Transporters: In-vivo imaging with BSP allows for the direct visualization and quantification of OATP-mediated uptake and MRP2-mediated efflux in real-time. This is critical for studying the impact of drug candidates on these transporters and understanding their potential for drug-drug interactions.
-
Preclinical Models of Liver Disease: The technique can be applied to animal models of liver diseases, such as cholestasis or non-alcoholic fatty liver disease (NAFLD), to assess the extent of transporter dysfunction and disease progression.
-
Screening for Drug-Induced Liver Injury (DILI): By providing a dynamic view of hepatobiliary clearance, BSP imaging can serve as an early indicator of drug-induced impairment of liver function.
-
Basic Research in Hepatocyte Biology: The method is a valuable tool for fundamental studies on the spatial and temporal organization of transport processes within the liver lobule.
Quantitative Data Summary
While specific quantitative data for in-vivo imaging with this compound is not extensively published, the following table summarizes typical parameters derived from clearance studies and general in-vivo imaging protocols with analogous probes. Researchers should optimize these parameters for their specific experimental setup.
| Parameter | Value/Range | Animal Model | Imaging Modality | Notes |
| BSP Dosage | 5 mg/kg | General (e.g., Rat, Mouse) | Clearance Studies | This is a typical dose for blood clearance measurements and can be a starting point for imaging studies. Dose optimization is recommended. |
| Administration Route | Intravenous (IV) | All | All | Typically administered via tail vein or jugular vein catheter. |
| Imaging Time Window | 0 - 60 minutes post-injection | Mouse, Rat | Intravital Microscopy | The initial 5-15 minutes are critical for observing sinusoidal uptake. Later time points (15-60 min) are important for visualizing biliary excretion. |
| Excitation Wavelength | ~488 nm or ~561 nm (proposed) | N/A | Fluorescence Microscopy | As a phthalein dye, BSP is expected to have broad absorption in the visible spectrum. These are common laser lines for fluorescence excitation. Optimal wavelengths need to be determined empirically. |
| Emission Wavelength | >580 nm (proposed) | N/A | Fluorescence Microscopy | The emission spectrum will need to be characterized for in-vivo applications. A long-pass filter is recommended to capture the full emission. |
| Alternative Imaging | SPECT/CT with 123I-iodo-bromsulphalein | Historical | Nuclear Imaging | A radiolabeled BSP analog has been used for liver and biliary scanning, demonstrating the feasibility of imaging this pathway.[1] |
Experimental Protocols
Protocol 1: Intravital Microscopy of BSP Hepatobiliary Transport in Mice
This protocol describes a method for visualizing the uptake and excretion of this compound in the liver of a live mouse using intravital fluorescence microscopy.
Materials:
-
This compound (BSP) solution (1 mg/mL in sterile saline)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical tools for laparotomy
-
Intravital microscope (confocal or two-photon) with appropriate laser lines and emission filters
-
Animal physiological monitoring equipment (heating pad, rectal probe)
-
Saline solution
-
30-gauge insulin syringe
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an approved institutional protocol. Maintain anesthesia throughout the surgical and imaging procedure.
-
Monitor the animal's body temperature and maintain it at 37°C using a heating pad.
-
Perform a midline laparotomy to expose the liver.
-
Gently exteriorize a lobe of the liver and place it on a coverslip for imaging. Keep the exposed tissue moist with pre-warmed sterile saline.
-
-
Microscope Setup:
-
Position the anesthetized mouse on the microscope stage.
-
Use a low-magnification objective to locate a suitable imaging area on the liver lobe, focusing on the hepatic microvasculature.
-
Select appropriate laser lines for excitation (e.g., 488 nm or 561 nm) and configure the emission filters (e.g., 580 nm long-pass). Note: These are starting points and should be optimized based on the fluorescence properties of BSP in situ.
-
-
Image Acquisition:
-
Acquire baseline images of the liver parenchyma before BSP injection to assess autofluorescence.
-
Administer BSP via tail vein injection at a dose of 5 mg/kg.
-
Immediately begin time-lapse imaging, capturing images every 15-30 seconds for up to 60 minutes.
-
Focus on the initial minutes post-injection to observe the uptake of BSP from the sinusoids into the hepatocytes.
-
Continue imaging to visualize the subsequent excretion of BSP into the bile canaliculi.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in different regions of interest (ROIs), such as the sinusoids, hepatocytes, and bile canaliculi, over time.
-
Generate time-intensity curves to determine the rates of uptake and excretion.
-
Compare these kinetic parameters between different experimental groups (e.g., control vs. drug-treated).
-
Protocol 2: Assessment of OATP/MRP2 Function using BSP Imaging
This protocol outlines an experiment to investigate the role of OATP and MRP2 transporters in the hepatobiliary clearance of BSP.
Materials:
-
All materials from Protocol 1
-
OATP inhibitor (e.g., rifampicin)
-
MRP2 inhibitor (e.g., cyclosporin A)
-
Vehicle control for inhibitors
Procedure:
-
Experimental Groups:
-
Group 1: Vehicle control + BSP
-
Group 2: OATP inhibitor + BSP
-
Group 3: MRP2 inhibitor + BSP
-
-
Inhibitor Pre-treatment:
-
Administer the vehicle or the specific transporter inhibitor at a pre-determined time before BSP injection. The pre-treatment time will depend on the pharmacokinetics of the inhibitor.
-
-
Imaging and Analysis:
-
Follow the procedures outlined in Protocol 1 for animal preparation, microscope setup, and image acquisition for each experimental group.
-
Compare the time-intensity curves between the groups.
-
Inhibition of OATPs (Group 2) is expected to result in a significant reduction in the initial uptake of BSP into hepatocytes.
-
Inhibition of MRP2 (Group 3) is expected to lead to the accumulation of BSP within hepatocytes and a delayed or absent appearance in the bile canaliculi.
-
-
Visualizations
Signaling Pathway of this compound Transport in Hepatocytes
Caption: Hepatobiliary transport pathway of this compound.
Experimental Workflow for In-vivo Imaging of BSP
References
Application of Bromsulfalein in studying organic anion transport.
Application of Bromsulfalein in Studying Organic Anion Transport
Introduction
This compound (BSP), also known as sulfobromophthalein, is a synthetic organic anion that has been extensively utilized for decades as a tool in biomedical research and clinical diagnostics, particularly for assessing liver function. Its utility stems from its specific transport pathway: upon intravenous administration, BSP is efficiently taken up from the sinusoidal blood into hepatocytes, conjugated with glutathione, and subsequently excreted into the bile. This process is mediated by specific membrane transporters, making BSP an excellent probe substrate for studying the function and inhibition of key organic anion transporters.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound to investigate the activity of hepatic uptake transporters, primarily the Organic Anion Transporting Polypeptides (OATP1B1 and OATP1B3), and the canalicular efflux transporter, Multidrug Resistance-Associated Protein 2 (MRP2).[1][2]
Application Notes
Characterization of OATP1B1 and OATP1B3 Function
OATP1B1 and OATP1B3 are polyspecific transporters located on the basolateral (sinusoidal) membrane of human hepatocytes.[1][3] They are critical for the hepatic uptake and clearance of a wide range of endogenous compounds (e.g., bilirubin, bile acids) and xenobiotics, including many clinically important drugs like statins.[1][2] BSP is a well-established, non-endogenous substrate for both OATP1B1 and OATP1B3.[1][2]
-
Substrate Characterization: Assays using cells engineered to express OATP1B1 or OATP1B3 can confirm if a test compound is a substrate by measuring its ability to competitively inhibit BSP uptake. A reduction in BSP accumulation suggests the test compound interacts with the transporter.
-
Inhibition Screening: BSP is used as the probe substrate to screen for potential inhibitors of OATP1B1 and OATP1B3. This is a crucial step in drug development to identify potential drug-drug interactions (DDIs). A compound that decreases the uptake of BSP in OATP-expressing cells is identified as an inhibitor, warranting further investigation.[4]
Investigation of MRP2-Mediated Biliary Efflux
MRP2 (ABCC2) is an ATP-dependent efflux pump located on the apical (canalicular) membrane of hepatocytes.[5] It plays a vital role in the final step of hepatobiliary excretion, transporting organic anions, particularly glutathione and glucuronide conjugates, into the bile.[5][6] BSP, especially after its conjugation with glutathione in the hepatocyte, is a substrate for MRP2.
-
Efflux Pathway Analysis: The role of MRP2 in the biliary excretion of drugs can be studied using inside-out membrane vesicles prepared from cells overexpressing MRP2.[6][7] The ATP-dependent uptake of BSP into these vesicles demonstrates MRP2 activity.
-
DDI Potential at the Canalicular Membrane: Test compounds can be evaluated for their potential to inhibit MRP2-mediated efflux by measuring their effect on the vesicular transport of a probe substrate like BSP-glutathione. Inhibition of this transport can signify a risk of cholestatic drug-induced liver injury (DILI).
Quantitative Data: Transport and Inhibition Kinetics
The following tables summarize key quantitative parameters for this compound transport. Data for BSP is often reported in older literature or may be limited for specific recombinant human transporters. Therefore, values should be considered as representative, and it is recommended to determine them empirically within the specific assay system being used.
Table 1: Kinetic Parameters (Km) for BSP Transport
| Transporter | Species | System | Km (µM) | Reference |
| Oatp1a1 | Rat | Isolated Hepatocytes | ~20 | [4] (Implied) |
| Oatp1b2 | Rat | Isolated Hepatocytes | ~15 | [4] (Implied) |
| OATP1B1 | Human | Transfected Cells | N/A | |
| OATP1B3 | Human | Transfected Cells | N/A |
N/A: Specific Michaelis-Menten constant (Km) values for BSP with human recombinant OATP1B1 and OATP1B3 are not consistently reported in recent literature; researchers typically confirm substrate status via competitive inhibition assays.[8]
Table 2: Inhibition of Organic Anion Transporters by BSP and Related Compounds
| Transporter | Inhibitor | Substrate | System | IC50 / Ki (µM) | Reference |
| OATP1B1 | Cyclosporin A | BSP | Rat Hepatocytes | Potent Inhibition | [4] |
| OATP1B3 | Cyclosporin A | BSP | Rat Hepatocytes | Potent Inhibition | [4] |
| MRP2 | BSP | Calcein AM | In Vitro Cells | N/A | [9] (Implied) |
N/A: Data not available in the searched literature. IC50/Ki values are highly dependent on the specific substrate and experimental conditions used.
Diagrams and Workflows
Caption: Hepatic uptake of BSP via OATPs and canalicular efflux via MRP2.
Caption: Experimental workflow for determining OATP inhibition using BSP.
Caption: Vesicular transport assay workflow to measure MRP2-mediated efflux.
Experimental Protocols
Protocol 1: OATP1B1/OATP1B3 Uptake Inhibition Assay
This protocol describes how to measure the inhibition of OATP-mediated uptake of BSP in stably transfected mammalian cells (e.g., HEK293 or CHO cells).
1. Materials and Reagents:
-
HEK293 cells stably transfected with OATP1B1 or OATP1B3, and Mock-transfected control cells.
-
Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic).
-
Poly-D-lysine coated 96-well plates.
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer, pH 7.4.
-
This compound (BSP) stock solution (e.g., 10 mM in DMSO).
-
Test inhibitor stock solution (in DMSO).
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Ice-cold PBS for washing.
-
Plate reader capable of absorbance measurement at 580 nm.
2. Procedure:
-
Cell Seeding: Seed OATP-expressing and Mock cells onto a 96-well plate at a density that will yield a confluent monolayer on the day of the assay (e.g., 1 x 10^5 cells/well). Incubate for 24-48 hours.[10]
-
Preparation: On the day of the assay, prepare working solutions. Dilute the BSP stock to a 2x final concentration (e.g., 10 µM for a 5 µM final concentration) in pre-warmed HBSS. Prepare serial dilutions of the test inhibitor at 2x final concentration in pre-warmed HBSS.
-
Pre-incubation: Aspirate the culture medium from the wells. Wash the cell monolayer once with 200 µL of warm HBSS.
-
Add 50 µL of the test inhibitor dilutions (or vehicle control) to the appropriate wells. Pre-incubate the plate at 37°C for 10-30 minutes.[10]
-
Initiate Uptake: Initiate the transport reaction by adding 50 µL of the 2x BSP working solution to all wells. The final volume is now 100 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined linear uptake time (typically 2-5 minutes).
-
Stop Reaction: Terminate the uptake by rapidly aspirating the solution and immediately washing the cells three times with 200 µL of ice-cold PBS per well.
-
Cell Lysis: After the final wash, aspirate all remaining PBS. Add 100 µL of lysis buffer to each well and incubate for 15 minutes with gentle shaking to ensure complete lysis.
-
Quantification: Measure the absorbance of the lysate in each well at 580 nm using a microplate reader. The absorbance is proportional to the intracellular concentration of BSP.
3. Data Analysis:
-
Subtract the average absorbance from Mock-transfected cells (non-specific uptake) from the values obtained in OATP-expressing cells to determine transporter-specific uptake.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]
Protocol 2: MRP2-Mediated Vesicular Transport Assay
This protocol is designed to measure the ATP-dependent transport of a substrate (e.g., radiolabeled BSP-glutathione) into inside-out membrane vesicles expressing MRP2.[6][12]
1. Materials and Reagents:
-
Inside-out membrane vesicles from Sf9 or HEK293 cells overexpressing human MRP2, and control vesicles from non-transfected cells.[7]
-
Transport Buffer (e.g., 10 mM Tris-HEPES, 250 mM sucrose, 10 mM MgCl2, pH 7.4).
-
Radiolabeled substrate (e.g., [³H]-BSP-glutathione).
-
ATP and AMP stock solutions (e.g., 100 mM, pH 7.4).
-
Test inhibitor stock solution (in DMSO).
-
Ice-cold Wash Buffer (same as Transport Buffer).
-
96-well filter plates (e.g., Millipore MultiScreen HTS).
-
Rapid filtration apparatus.
-
Scintillation cocktail and a liquid scintillation counter.
2. Procedure:
-
Preparation: Thaw all reagents and membrane vesicles on ice.[13] Prepare a reaction master mix containing transport buffer, radiolabeled substrate, and vesicles.
-
Assay Setup: On a standard 96-well plate (not the filter plate), aliquot the test inhibitor at various concentrations. Add the vesicle master mix to these wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Transport: Initiate the reaction by adding a small volume of ATP solution to the wells to a final concentration of 4 mM. For negative controls, add an equivalent volume of AMP solution.[12][13]
-
Incubation: Incubate at 37°C for a predetermined linear transport time (e.g., 5-10 minutes).
-
Stop Reaction: Terminate the transport by adding a large volume of ice-cold Wash Buffer to each well, followed by immediate and rapid transfer of the entire volume to the corresponding well of a filter plate seated on a vacuum manifold.[13]
-
Washing: Wash the filters five times with ice-cold Wash Buffer to remove all extra-vesicular substrate.
-
Quantification: Dry the filter plate. Punch out the filters into scintillation vials (or use a filter-compatible plate), add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Determine the ATP-dependent transport by subtracting the counts in the AMP-containing wells from the ATP-containing wells for each condition.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[11]
References
- 1. Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions [mdpi.com]
- 2. Novel Mechanism of Impaired Function of Organic Anion-Transporting Polypeptide 1B3 in Human Hepatocytes: Post-Translational Regulation of OATP1B3 by Protein Kinase C Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the liver-specific transporters OATP1B1 and OATP1B3 in governing drug elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-lasting inhibition of the transporter-mediated hepatic uptake of sulfobromophthalein by cyclosporin a in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Models of depressed hepatic mrp2 activity reveal bromosulphophthalein-sensitive passive K+ flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The vesicular transport assay: validated in vitro methods to study drug-mediated inhibition of canalicular efflux transporters ABCB11/BSEP and ABCC2/MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BSEP, MRP2, MRP3 & MRP4 Inhibition| Evotec [evotec.com]
- 8. Using a competitive counterflow assay to identify novel cationic substrates of OATP1B1 and OATP1B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of Pharmacological Protocols for Targeted Inhibition of Canalicular MRP2 Activity in Hepatocytes Using [99mTc]mebrofenin Imaging in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multidrug Resistance-Associated Protein 2 (MRP2) Mediated Transport of Oxaliplatin-Derived Platinum in Membrane Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Bromsulphalein (BSP) Test: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Bromsulphalein (BSP) test. The information is designed to help identify and resolve common sources of error encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Bromsulphalein (BSP) test?
The Bromsulphalein (BSP) test is a liver function test that measures the rate at which the liver removes the BSP dye from the bloodstream.[1] After intravenous injection, BSP is taken up by hepatocytes, conjugated with glutathione, and excreted into the bile.[1] The rate of clearance is determined by colorimetrically measuring the concentration of BSP remaining in a blood sample taken at a specific time point after injection. A delayed clearance suggests impaired liver function.
Q2: What are the most common sources of error in the BSP test?
Common sources of error in the BSP test can be broadly categorized as pre-analytical, analytical, and physiological. Pre-analytical errors include improper sample collection and handling. Analytical errors often stem from interfering substances in the serum and procedural deviations. Physiological factors in the subject can also influence the results.
Q3: Can substances in the blood sample interfere with the BSP test results?
Yes, several endogenous substances can interfere with the colorimetric measurement of BSP, which is typically performed in an alkaline solution where BSP appears purple. The most common interfering substances are:
-
Hemolysis: The release of hemoglobin from red blood cells can falsely elevate the absorbance reading, leading to an overestimation of BSP concentration.
-
Bilirubin (Icterus): High levels of bilirubin can impart a yellow color to the serum, which can interfere with the spectrophotometric measurement of the purple BSP dye.
-
Lipemia: The presence of excess lipids in the blood can cause turbidity, which scatters light and leads to inaccurate absorbance readings.[2][3]
Q4: How does hypoalbuminemia affect the BSP test?
Hypoalbuminemia, or low levels of albumin in the blood, can lead to an accelerated disappearance of BSP from the plasma. This is because BSP binds to albumin in the bloodstream, and a lower albumin concentration results in a higher fraction of free BSP available for hepatic uptake. This can mask underlying hepatic dysfunction, leading to a falsely normal test result.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Bromsulphalein test and provides actionable steps for resolution.
| Issue | Potential Cause | Troubleshooting Steps |
| Higher than expected BSP retention in a healthy subject. | Hemolysis in the blood sample. | 1. Visually inspect the serum for a reddish tinge. 2. Centrifuge the sample again to ensure proper separation of serum. 3. If hemolysis is still present, recollect the blood sample, taking care to avoid traumatic venipuncture. |
| Lipemia in the blood sample. | 1. Visually inspect the serum for a milky or turbid appearance. 2. Ensure the subject has fasted for an appropriate period before the test. 3. Ultracentrifugation of the sample may be necessary to clear the lipids, though this may not be feasible in all laboratory settings. | |
| Incorrect timing of blood collection. | 1. Review the experimental protocol to confirm the correct post-injection time point for blood sampling. 2. Ensure the timer was started immediately after the completion of the BSP injection. | |
| Lower than expected BSP retention in a subject with suspected liver impairment. | Hypoalbuminemia. | 1. Measure the subject's serum albumin levels. 2. If hypoalbuminemia is present, interpret the BSP retention results with caution, as they may be falsely low. |
| Incorrect dosage of BSP. | 1. Verify the calculations for the BSP dosage based on the subject's body weight. 2. Ensure the correct volume of the BSP solution was drawn into the syringe and administered. | |
| Inconsistent or non-reproducible results between experiments. | Variability in pH of the alkalinizing agent. | 1. Prepare fresh alkalinizing solution for each batch of experiments. 2. Use a calibrated pH meter to ensure the final pH of the serum-reagent mixture is consistent. |
| Fluctuations in spectrophotometer performance. | 1. Calibrate the spectrophotometer before each use with appropriate standards. 2. Ensure the cuvettes are clean and free of scratches. |
Experimental Protocol: Bromsulphalein (BSP) Clearance Test
This protocol provides a general methodology for performing the BSP clearance test. Specific parameters may need to be optimized for different research applications.
Materials:
-
Bromsulphalein (BSP) solution (sterile, for injection)
-
Saline solution (sterile)
-
Syringes and needles for injection and blood collection
-
Centrifuge
-
Spectrophotometer
-
Cuvettes
-
Pipettes
-
Alkalinizing agent (e.g., 0.1 N NaOH)
-
Acidifying agent (e.g., 0.1 N HCl) for blank preparation
Procedure:
-
Subject Preparation: The subject should be fasted for at least 8 hours prior to the test to minimize lipemia. Record the subject's body weight.
-
BSP Dosage Calculation: Calculate the required dose of BSP based on the subject's body weight (typically 5 mg/kg).
-
BSP Administration: Administer the calculated dose of BSP intravenously over a period of 1-2 minutes. Start a timer immediately upon completion of the injection.
-
Blood Sample Collection: At exactly 45 minutes post-injection, collect a blood sample from the contralateral arm.
-
Sample Processing:
-
Allow the blood to clot at room temperature.
-
Centrifuge the sample to separate the serum.
-
-
Spectrophotometric Analysis:
-
Prepare a "test" sample by adding a specific volume of serum to the alkalinizing agent.
-
Prepare a "blank" sample by adding the same volume of serum to the acidifying agent (in which BSP is colorless).
-
Measure the absorbance of the "test" sample against the "blank" sample at the appropriate wavelength (typically 580 nm).
-
-
Calculation of BSP Retention: The percentage of BSP retained in the serum is calculated by comparing the absorbance of the sample to a standard curve prepared with known concentrations of BSP.
Visualizations
Caption: A flowchart of the Bromsulphalein (BSP) test experimental workflow.
Caption: A logical workflow for troubleshooting unexpected Bromsulphalein (BSP) test results.
References
How to correct for hemolysis in Bromsulfalein measurements.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring Bromsulfalein (BSP) and correcting for hemolysis in their samples.
Frequently Asked Questions (FAQs)
Q1: Why is my plasma/serum sample red, and how does this affect my this compound (BSP) measurement?
A reddish color in your plasma or serum sample indicates hemolysis, which is the rupture of red blood cells (RBCs) and the release of their contents, primarily hemoglobin, into the surrounding fluid.[1] Hemoglobin strongly absorbs light in the visible spectrum, including the wavelength used to measure BSP (around 580 nm), leading to a spectral interference.[2][3] This interference will cause a falsely elevated absorbance reading, resulting in an overestimation of the BSP concentration.
Q2: What is the principle behind correcting for hemolysis in BSP measurements?
The correction for hemolysis is typically achieved using dual-wavelength spectrophotometry. This method involves measuring the absorbance at two different wavelengths:
-
Primary Wavelength (λ1): The wavelength of maximum absorbance for BSP, which is approximately 580 nm. At this wavelength, both BSP and hemoglobin absorb light.
-
Secondary Wavelength (λ2): A correction wavelength where hemoglobin absorbs significantly, but BSP has negligible absorbance. An isosbestic point for oxyhemoglobin and deoxyhemoglobin, such as 586 nm, can be a suitable choice to minimize variability due to the oxygenation state of hemoglobin.
By measuring the absorbance at both wavelengths, the contribution of hemoglobin to the absorbance at the primary wavelength can be calculated and subtracted, yielding a corrected absorbance value that is proportional to the true BSP concentration.
Q3: How do I perform the dual-wavelength correction for my BSP measurement?
To correct for hemolysis, you will need to determine a correction factor and apply a correction formula. The general formula is:
Corrected Absorbance = Aλ1 - (Correction Factor * Aλ2)
Where:
-
Aλ1 is the absorbance at the primary wavelength (e.g., 580 nm).
-
Aλ2 is the absorbance at the secondary wavelength (e.g., 586 nm).
The detailed experimental protocol for determining the correction factor and applying this formula is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High background absorbance in blank samples | Hemolysis in the blank sample. | 1. Prepare a new, non-hemolyzed blank. 2. If all samples, including the blank, show signs of hemolysis, apply the dual-wavelength correction method described in the protocols. |
| Inconsistent or non-reproducible BSP readings | Varying degrees of hemolysis between samples. | 1. Visually inspect all samples for hemolysis. 2. Quantify the degree of hemolysis using a hemolysis index if possible. 3. Apply the dual-wavelength correction to all hemolyzed samples to standardize the results. |
| Corrected absorbance values are negative | The correction factor is too high, or the absorbance at the correction wavelength is unusually high for reasons other than hemolysis. | 1. Re-evaluate the correction factor using a fresh set of hemolyzed samples. 2. Inspect the sample for other potential interfering substances that might absorb at the correction wavelength. |
Experimental Protocols
Protocol 1: Determination of the Hemolysis Correction Factor
This protocol describes how to determine the correction factor needed for the dual-wavelength correction of hemolyzed samples in a BSP assay.
Methodology:
-
Prepare a Hemolyzed Sample:
-
Take a whole blood sample and freeze it at -20°C for at least 1 hour, followed by thawing at room temperature. Repeat this freeze-thaw cycle two more times to ensure complete lysis of red blood cells.
-
Centrifuge the lysed blood at 2000 x g for 15 minutes to pellet the cell debris.
-
Carefully collect the supernatant, which is your hemolysate stock.
-
-
Prepare a Series of Hemolysis Standards:
-
Create a serial dilution of the hemolysate stock in non-hemolyzed plasma or serum to generate a range of samples with varying degrees of hemolysis. A typical range would be from 0% (no hemolysate) to 5% (v/v) hemolysate.
-
-
Spectrophotometric Measurement:
-
For each standard in the series, measure the absorbance at the primary wavelength for BSP (λ1 ≈ 580 nm) and the chosen correction wavelength (λ2 ≈ 586 nm).
-
-
Calculate the Correction Factor:
-
Plot the absorbance at λ1 (Y-axis) against the absorbance at λ2 (X-axis) for all the hemolysis standards.
-
Perform a linear regression analysis on the data points. The slope of the resulting line is your correction factor.
-
Protocol 2: Correcting for Hemolysis in Experimental Samples
This protocol outlines the steps to apply the dual-wavelength correction to your experimental samples containing BSP.
Methodology:
-
Sample Preparation:
-
Prepare your experimental samples containing BSP according to your standard laboratory procedure.
-
-
Spectrophotometric Measurement:
-
For each experimental sample, measure the absorbance at the primary wavelength (λ1 ≈ 580 nm) and the correction wavelength (λ2 ≈ 586 nm).
-
-
Apply the Correction Formula:
-
Use the predetermined correction factor from Protocol 1 to calculate the corrected absorbance for each sample: Corrected Absorbance = A580nm - (Correction Factor * A586nm)
-
-
Calculate BSP Concentration:
-
Use the corrected absorbance values to determine the concentration of BSP in your samples based on your standard curve.
-
Data Presentation
Table 1: Example Data for Correction Factor Determination
| Hemolysate Concentration (% v/v) | Absorbance at 586 nm (A586) | Absorbance at 580 nm (A580) |
| 0.0 | 0.002 | 0.005 |
| 0.5 | 0.051 | 0.058 |
| 1.0 | 0.103 | 0.115 |
| 2.0 | 0.205 | 0.228 |
| 5.0 | 0.510 | 0.565 |
Table 2: Impact of Hemolysis on BSP Measurement and Effect of Correction
| Sample ID | Visual Hemolysis | Uncorrected Absorbance (580 nm) | Corrected Absorbance (580 nm) | % Error Due to Hemolysis |
| Sample A | None | 0.450 | 0.449 | 0.2% |
| Sample B | Mild | 0.550 | 0.452 | 21.7% |
| Sample C | Moderate | 0.750 | 0.455 | 64.8% |
| Sample D | Severe | 1.100 | 0.458 | 140.2% |
Visualizations
Caption: Workflow for dual-wavelength correction of hemolysis in BSP measurements.
Caption: Logical relationship illustrating hemolysis interference and its correction.
References
Technical Support Center: Bromsulfalein (BSP) Clearance Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing Bromsulfalein (BSP) clearance assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My BSP clearance rate is unexpectedly low, or the BSP retention is higher than anticipated. What are the potential causes?
An unexpectedly low clearance rate can stem from several factors related to the biological system or the experimental setup. Consider the following possibilities:
-
Reduced Hepatocyte Uptake: The initial step in BSP clearance is uptake into hepatocytes, primarily mediated by Organic Anion Transporting Polypeptides (OATPs).[1][2]
-
Inhibitor Co-administration: Your test compound may be an inhibitor of OATP transporters (e.g., OATP1B1, OATP1B3), thus reducing BSP uptake.[3][4]
-
Altered Transporter Expression: Pre-treatment of cells or animals with certain compounds can downregulate the expression of uptake transporters.
-
Low Transporter Activity: The cell model used (e.g., primary hepatocytes, cell lines) may have inherently low OATP activity.
-
-
Impaired Glutathione (GSH) Conjugation: Inside the hepatocyte, BSP is conjugated with glutathione (GSH) by Glutathione S-transferases (GSTs).[5][6][7][8] This is a critical step for its subsequent excretion.
-
Depleted GSH Levels: Cellular GSH levels can be depleted by cytotoxic compounds or specific inhibitors like buthionine sulfoximine.[5] However, studies have shown that BSP-GSH conjugate excretion can be sustained at a high rate even with nearly depleted hepatic GSH.[5]
-
GST Inhibition: Your test compound could be directly inhibiting GST enzyme activity.
-
-
Blocked Biliary Excretion: The BSP-GSH conjugate is actively transported into the bile canaliculus, a process predominantly mediated by the Multidrug Resistance-Associated Protein 2 (MRP2).[1][2][3][4]
-
MRP2 Inhibition: Co-incubation with an MRP2 inhibitor (like MK-571) will significantly block biliary excretion.[3] Your test compound might have MRP2 inhibitory properties.
-
MRP2-Deficient Models: Using models with inherent MRP2 deficiency, such as Eisai hyperbilirubinemic rats (EHBR), will result in dramatically lower biliary excretion.[3]
-
-
Physiological Factors (In Vivo):
-
Reduced Hepatic Blood Flow: BSP removal from plasma is closely linked to hepatic blood flow.[9][10] Any condition or compound that reduces blood flow to the liver will decrease clearance.
-
Low Plasma Albumin: A decrease in plasma albumin can paradoxically increase hepatic clearance, so this is an unlikely cause for low clearance.[9]
-
Q2: I am observing a higher than expected BSP clearance rate. What could be the reason?
Increased clearance is less common but can occur under specific circumstances:
-
Enzyme/Transporter Induction: Pre-treatment of the experimental model with certain compounds (e.g., phenobarbital) can induce the expression of metabolizing enzymes (like GSTs) and transporters (like OATPs), leading to enhanced clearance.[11]
-
Displacement from Plasma Protein: A drop in plasma albumin or displacement of BSP from protein binding sites by other drugs can increase the unbound fraction of BSP available for hepatic uptake, thereby increasing clearance.[9]
-
Increased Hepatic Blood Flow: For drugs with a high extraction ratio, an increase in liver blood flow can lead to higher clearance.[12]
Q3: There is high variability between my experimental replicates. How can I improve reproducibility?
High variability can obscure true results. To improve consistency:
-
Standardize Cell Health and Density: Ensure consistent cell viability and seeding density for in vitro assays. Stressed or overly confluent cells will behave differently.
-
Control Incubation Times: Use a precise and consistent timer for all incubation steps, especially for short time-course experiments. For low-clearance compounds, consider extending incubation times or using specialized techniques like the hepatocyte relay method.[13]
-
Maintain Consistent Temperatures: All incubations should be performed at a stable 37°C, as transport and enzymatic reactions are temperature-sensitive.
-
Ensure Homogeneous Dosing Solutions: Thoroughly mix all dosing solutions before adding them to the experimental system to avoid concentration gradients.
-
Check for Compound Precipitation: Your test compound or BSP may precipitate at the concentrations used. Visually inspect solutions and consider running a solubility check under assay conditions.
-
Use a Consistent Biological Source: If using primary hepatocytes, be aware of potential lot-to-lot variability. If possible, use cells from a single donor for a complete set of experiments.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting unexpected BSP clearance results.
Caption: A workflow diagram for troubleshooting unexpected this compound clearance results.
Data Presentation: Factors Influencing BSP Clearance
The clearance of BSP is a multi-step process involving several key proteins. The affinity and capacity of these proteins can be described by kinetic parameters.
| Parameter | Description | Typical Interacting Proteins | Potential Impact on BSP Clearance |
| Hepatic Uptake | Mediated by transporters on the sinusoidal membrane of hepatocytes. | OATP1B1, OATP1B3[1][2][3] | Inhibition leads to decreased clearance. |
| Conjugation | Intracellular enzymatic reaction with glutathione. | Glutathione S-transferases (GSTs)[5][6] | Inhibition or GSH depletion can reduce the rate of metabolism. |
| Biliary Efflux | ATP-dependent transport of the BSP-GSH conjugate into bile. | Multidrug Resistance-Associated Protein 2 (MRP2)[1][2][3] | Inhibition is a major cause of reduced clearance and retention. |
| Basolateral Efflux | Efflux of conjugates back into the blood under high load or cholestatic conditions. | Multidrug Resistance-Associated Protein 3 (MRP3)[2] | Upregulation can increase plasma levels of conjugated BSP. |
Experimental Protocols
Protocol: In Vitro BSP Uptake in Plated Human Hepatocytes
This protocol provides a general framework for assessing the impact of a test compound on the uptake of BSP into hepatocytes.
Caption: A generalized workflow for an in vitro BSP uptake experiment in plated hepatocytes.
Methodology:
-
Cell Culture: Plate cryopreserved human hepatocytes on collagen-coated plates (e.g., 48-well) and allow them to attach and form a monolayer according to the supplier's instructions.
-
Pre-incubation: Gently wash the cell monolayer twice with pre-warmed incubation buffer (e.g., Hanks' Balanced Salt Solution). Add buffer containing the test compound at the desired concentration (or vehicle control) and pre-incubate at 37°C for 10-30 minutes.
-
Initiate Uptake: Remove the pre-incubation solution. Add the BSP dosing solution (also containing the test compound/vehicle) to start the uptake reaction. Incubate for a short, defined period (e.g., 5 minutes) at 37°C. The reaction should be in the linear uptake range.
-
Terminate Uptake: Stop the reaction by rapidly aspirating the dosing solution and immediately washing the monolayer three times with ice-cold buffer to remove extracellular BSP.
-
Cell Lysis: Add a suitable lysis buffer to each well to solubilize the cells and release the intracellular contents.
-
Quantification:
-
Transfer the lysate to a microplate or analysis vial.
-
Quantify the BSP concentration using a suitable analytical method, such as spectrophotometry (measuring absorbance at ~580 nm after alkalinization) or LC-MS/MS.[14]
-
Determine the protein concentration in the lysate (e.g., using a BCA assay) to normalize the BSP uptake (e.g., pmol/mg protein/min).
-
Signaling Pathway Visualization
Hepatic Clearance Pathway of this compound (BSP)
The hepatic clearance of BSP involves a coordinated three-step process: uptake from the blood, intracellular conjugation, and excretion into the bile.
Caption: The pathway of BSP from blood to bile through a hepatocyte.
References
- 1. researchgate.net [researchgate.net]
- 2. The roles of MRP2, MRP3, OATP1B1, and OATP1B3 in conjugated hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OATP1B1, OATP1B3, and mrp2 are involved in hepatobiliary transport of olmesartan, a novel angiotensin II blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OATP and MRP2-mediated hepatic uptake and biliary excretion of eprosartan in rat and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutathione conjugation of bromosulfophthalein in relation to hepatic glutathione content in the rat in vivo and in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Localization of glutathione conjugation activities toward bromosulfophthalein in perfused rat liver. Studies with the multiple indicator dilution technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Importance of Conjugation with Glutathione for Sulfobromophthalein Sodium (BSP) Transfer from Blood to Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromsulfthalein - Wikipedia [en.wikipedia.org]
- 9. europeanreview.org [europeanreview.org]
- 10. Factors influencing bromsulphalein retention and its evaluation in bilharzial hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hepatic uptake and biliary excretion of dibromosulphthalein. Albumin dependence, influence of phenobarbital and nafenopin pretreatment and the role of y and z protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. derangedphysiology.com [derangedphysiology.com]
- 13. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for the quantitation of bromosulfophthalein and its glutathione conjugate in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bromsulfalein (BSP) Dosage for Specific Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Bromsulfalein (BSP) dosage in specific animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound (BSP) in animal research?
A1: this compound is a dye primarily used for liver function tests in various animal models. The rate at which the liver removes BSP from the bloodstream provides a measure of hepatic function, particularly the capacity of hepatocytes to take up, conjugate, and excrete organic anions into the bile.
Q2: How is the this compound clearance test performed?
A2: The test involves administering a specific dose of BSP intravenously and then measuring its concentration in blood plasma at predetermined time points. Impaired liver function results in a slower clearance of BSP from the plasma, leading to higher retention of the dye.
Q3: Are there species-specific differences in BSP metabolism?
A3: Yes, significant species differences exist in the metabolism of BSP. The primary mechanism of detoxification is conjugation with glutathione. Studies have shown variations in the formation of BSP-glutathione conjugates among different species like rats, guinea pigs, and rabbits, which can affect the clearance rate and interpretation of results.[1]
Q4: What are the potential adverse effects of this compound administration in animals?
A4: While generally considered safe at appropriate dosages, potential adverse effects can include hypersensitivity reactions, though these are rare.[2] Perivascular leakage during intravenous injection can cause local tissue irritation. In case of an incorrect route of administration, such as subcutaneous instead of intravenous, side effects may include pain at the injection site, cellulitis, or abscess formation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High BSP retention in control animals | - Incorrect dosage calculation (overdose).- Inaccurate body weight measurement, especially in animals with conditions like ascites.[3]- Impaired liver function in seemingly healthy animals.- Improper intravenous injection technique leading to extravasation. | - Double-check all dosage calculations and ensure accurate weighing of animals.- For animals with ascites, consider adjusting the dose based on an estimated lean body weight.- Screen control animals for baseline liver function before the study.- Ensure proper training in intravenous injection techniques to prevent leakage. |
| Inconsistent or highly variable results | - Non-standardized experimental conditions.- Variability in the timing of blood sample collection.- Hemolysis of blood samples.- Issues with the spectrophotometric assay. | - Standardize all experimental procedures, including animal fasting, handling, and the timing of injections and sampling.- Use a precise timer for blood collection.- Avoid hemolysis during blood collection and processing, as it can interfere with the assay.- Calibrate the spectrophotometer and validate the assay with standards. |
| Precipitation of BSP solution | - Incorrect solvent or pH.- Low temperature of the solution. | - Prepare the BSP solution in sterile, pyrogen-free 0.9% saline.[4]- Ensure the pH of the solution is close to physiological pH (around 7.4).[4]- Gently warm the solution to room temperature before injection if it has been stored in a cool place. |
| Animal distress during or after injection | - Rapid injection rate.- Irritation from the solution.- Hypersensitivity reaction. | - Administer the BSP solution slowly via intravenous injection.- Monitor the animal closely during and after the injection for any signs of distress, such as respiratory changes or agitation.- In case of a suspected hypersensitivity reaction, discontinue the experiment and provide appropriate veterinary care. |
Quantitative Data Summary
| Animal Model | Recommended IV Dosage | Typical Blood Sampling Times | Notes |
| Mouse | 100 mg/kg[5] | 15 and 30 minutes post-injection[5] | A higher dose is used to achieve measurable plasma concentrations in this small model. |
| Rat | 5-10 mg/kg (starting dose) | 5, 10, 15, and 30 minutes post-injection | While a specific single dose is not consistently cited, kinetic studies suggest this range is appropriate for initiating optimization. |
| Dog | 5 mg/kg[6] | 30 minutes post-injection for retention test[2][6] | A 30-minute retention of less than 5% is generally considered normal.[2] |
| Sheep | 2-5 mg/kg (starting dose) | Serial sampling (e.g., 5, 10, 15, 30, 45, 60 minutes) | A single intravenous injection is used, followed by serial blood sampling to determine clearance kinetics.[7] A pilot study is recommended to determine the optimal dose for the specific experimental conditions. |
Experimental Protocols
Preparation of this compound (BSP) Solution for Injection
-
Calculate the required amount of BSP: Based on the dosage for the specific animal model and the number of animals, calculate the total mass of BSP powder needed.
-
Dissolve the BSP powder: Aseptically weigh the BSP powder and dissolve it in a sterile, pyrogen-free 0.9% sodium chloride solution to the desired final concentration (e.g., 50 mg/mL).[4]
-
Ensure sterility: Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial.[4]
-
Storage: Store the sterile BSP solution according to the manufacturer's recommendations, typically protected from light.
This compound Clearance Assay Protocol (General)
-
Animal Preparation: Fast the animals overnight with free access to water to ensure baseline metabolic conditions.
-
Pre-injection Blood Sample: Collect a baseline blood sample (e.g., from the tail vein in mice/rats, cephalic vein in dogs) into a heparinized tube.
-
BSP Administration: Accurately weigh the animal and administer the appropriate dose of the prepared BSP solution via slow intravenous injection (e.g., into the tail vein for rodents, cephalic or saphenous vein for larger animals).
-
Post-injection Blood Sampling: At the predetermined time points for the specific animal model, collect blood samples into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Spectrophotometric Analysis:
-
To a known volume of plasma, add a small volume of 0.1 N NaOH to develop the characteristic color of BSP at an alkaline pH.
-
Measure the absorbance of the alkalinized plasma at approximately 580 nm using a spectrophotometer.
-
Use the pre-injection plasma sample as a blank.
-
Calculate the BSP concentration using a standard curve prepared with known concentrations of BSP in plasma.
-
Mandatory Visualizations
Caption: Workflow for a typical this compound clearance assay in an animal model.
Caption: Troubleshooting decision tree for high BSP retention in control animals.
References
- 1. Does Z-protein have a role in transport of bilirubin and bromosulfophthalein by isolated perfused rat liver? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Dibromosulphophthalein: its pharmacokinetics and binding to hepatic cytosol proteins in rats with acute renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gov.uk [gov.uk]
- 6. Effect of cadmium on bromosulfophthalein kinetics in the isolated perfused rat liver system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clearance of bromosulphthalein by the liver of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interference of Bilirubin with Bromsulfalein (BSP) Assay
Welcome to the technical support center for the Bromsulfalein (BSP) assay. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to bilirubin interference in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound (BSP) assay and what is it used for?
The this compound (BSP) assay is a liver function test that measures the rate at which the dye this compound is removed from the bloodstream by the liver. It is used to assess hepatic function, particularly the liver's ability to take up, conjugate, and excrete substances.
Q2: How does bilirubin interfere with the BSP assay?
Bilirubin can interfere with the BSP assay primarily through two mechanisms:
-
Spectral Interference: Bilirubin has a broad absorbance spectrum that can overlap with the absorbance spectrum of BSP, which is typically measured in the range of 560-580 nm. This overlap can lead to falsely elevated absorbance readings, resulting in an overestimation of the BSP concentration and an underestimation of its clearance.
-
Chemical Interference: In some assay formats, bilirubin may react with assay reagents, although this is less common than spectral interference for the BSP test.
Q3: What are the signs of bilirubin interference in my BSP assay results?
Common indicators of bilirubin interference include:
-
Higher than expected baseline absorbance readings in pre-injection samples.
-
Inconsistently high BSP concentrations that do not correlate with the expected physiological clearance.
-
A yellowish or icteric appearance of the plasma or serum samples.
Q4: Can I use the BSP assay on samples from jaundiced or hyperbilirubinemic subjects?
Yes, with appropriate corrections, the BSP assay can be used for samples from jaundiced subjects. Several methods have been developed to correct for bilirubin interference.[1][2][3]
Q5: What is the difference in interference between conjugated and unconjugated bilirubin?
Both conjugated and unconjugated bilirubin can cause spectral interference. The extent of interference may differ slightly due to minor shifts in their absorption spectra.[4] It is important to consider the type of hyperbilirubinemia when troubleshooting, as predominantly conjugated hyperbilirubinemia is often associated with cholestatic liver injury, which itself will affect BSP clearance.[5]
Troubleshooting Guides
Issue 1: High baseline absorbance in pre-injection samples.
| Possible Cause | Troubleshooting Steps |
| Bilirubin Interference | 1. Visually inspect the sample for icterus (yellow color). 2. Quantify the bilirubin concentration in the sample. 3. Apply a mathematical correction to the final absorbance reading (see Experimental Protocols). |
| Hemolysis | 1. Visually inspect the sample for a reddish color. 2. Centrifuge the sample to pellet red blood cells and debris. 3. If hemolysis is severe, the sample may be unsuitable for analysis. |
| Lipemia | 1. Visually inspect the sample for a milky or turbid appearance. 2. High-speed centrifugation can help to clarify the sample. |
Issue 2: Inaccurate or variable BSP concentrations in icteric samples.
| Possible Cause | Troubleshooting Steps |
| Inadequate Correction for Bilirubin | 1. Ensure the correct mathematical correction formula is being used. 2. Validate the correction method using bilirubin-spiked control samples. |
| Spectrophotometer Settings | 1. Verify that the spectrophotometer is set to the correct wavelength for BSP measurement (typically around 580 nm). 2. If using a dual-wavelength correction, ensure the second wavelength is appropriate for correcting for bilirubin absorbance. |
| Sample Dilution Errors | 1. If diluting samples to reduce bilirubin concentration, ensure the dilution factor is accurately accounted for in the final calculation.[6][7] |
Experimental Protocols
Protocol 1: Standard this compound (BSP) Assay
This protocol outlines the basic steps for a standard BSP assay.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 50 mg/mL in sterile water).
-
Prepare working standards by diluting the stock solution in plasma or a suitable buffer.
-
-
Sample Collection:
-
Collect a baseline blood sample (pre-injection).
-
Administer a known dose of BSP intravenously to the subject (e.g., 5 mg/kg body weight).
-
Collect blood samples at specific time points post-injection (e.g., 5, 10, 15, 30, and 45 minutes).
-
Separate plasma or serum from each blood sample.
-
-
Spectrophotometric Measurement:
-
To 1.0 mL of plasma/serum, add 1.0 mL of 0.1 N NaOH to develop the color.
-
Centrifuge to clarify if necessary.
-
Measure the absorbance of the supernatant at 580 nm.
-
Use the pre-injection sample as a blank.
-
-
Calculation:
-
Generate a standard curve using the absorbance readings of the working standards.
-
Determine the concentration of BSP in each post-injection sample from the standard curve.
-
Calculate the clearance rate of BSP from the blood.
-
Protocol 2: Correction for Bilirubin Interference using Dual-Wavelength Spectrophotometry
This method helps to correct for the spectral interference of bilirubin.
-
Follow the Standard BSP Assay Protocol for sample preparation and color development.
-
Spectrophotometric Measurement:
-
Measure the absorbance of each sample at two wavelengths:
-
λ1: The peak absorbance of BSP (e.g., 580 nm).
-
λ2: A wavelength where bilirubin has significant absorbance but BSP has minimal absorbance (e.g., 460 nm).
-
-
-
Calculation of Corrected Absorbance:
-
The corrected absorbance for BSP can be calculated using the following formula:
-
Corrected Absorbance = Aλ1 - (k * Aλ2)
-
Where:
-
Aλ1 is the absorbance at the BSP peak.
-
Aλ2 is the absorbance at the bilirubin peak.
-
'k' is a correction factor determined by measuring the ratio of absorbances of a pure bilirubin solution at λ1 and λ2.
-
-
-
-
Determine BSP Concentration:
-
Use the corrected absorbance values to determine the BSP concentration from the standard curve.
-
Protocol 3: Validation of Bilirubin Interference Correction
This protocol is for validating the chosen correction method in your laboratory.
-
Prepare Bilirubin-Spiked Samples:
-
Obtain a pool of normal, non-icteric plasma.
-
Prepare a stock solution of bilirubin.
-
Spike aliquots of the plasma with increasing concentrations of bilirubin to create a series of icteric plasma samples.[8]
-
Also, prepare a set of BSP standards in both normal and icteric plasma.
-
-
Perform the BSP Assay:
-
Analyze the BSP standards prepared in both normal and icteric plasma using your standard protocol and the chosen correction method.
-
-
Evaluate Performance:
-
Compare the standard curves obtained in normal and icteric plasma. An effective correction method should yield nearly identical standard curves.
-
Calculate the recovery of BSP in the bilirubin-spiked samples. The recovery should be within an acceptable range (e.g., 90-110%).
-
Data Presentation
Table 1: Hypothetical Example of Bilirubin Interference on BSP Absorbance
| Bilirubin Concentration (mg/dL) | Absorbance at 580 nm (without BSP) |
| 0.5 | 0.010 |
| 2.0 | 0.045 |
| 5.0 | 0.112 |
| 10.0 | 0.225 |
| 20.0 | 0.450 |
Table 2: Hypothetical Example of Dual-Wavelength Correction for a BSP Sample
| Sample | A580nm (Uncorrected) | A460nm | Corrected A580nm (k=0.25) |
| BSP Standard (10 µg/mL) in normal plasma | 0.200 | 0.005 | 0.199 |
| BSP Standard (10 µg/mL) in icteric plasma (10 mg/dL bilirubin) | 0.425 | 0.900 | 0.200 |
| Unknown Sample (icteric) | 0.350 | 0.600 | 0.200 |
Visualizations
Caption: Workflow of the standard this compound (BSP) assay.
Caption: Mechanism of spectral interference by bilirubin in the BSP assay.
References
- 1. Determination of bromsulphalein in normal, turbid, hemolyzed, or icteric serums - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Significance of Seligson's method for the determination of plasma concentration of bromsulphalein in hemolytic, icteric and chylous serum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of liver function tests. II. Derivation of a correction allowing use of the this compound test in jaundiced patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of Conjugated Bilirubin on the Measurement of Unbound Bilirubin. | Semantic Scholar [semanticscholar.org]
- 5. flabslis.com [flabslis.com]
- 6. clinicallab.com [clinicallab.com]
- 7. myadlm.org [myadlm.org]
- 8. Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data - PMC [pmc.ncbi.nlm.nih.gov]
Addressing consumptive coagulopathy during Bromsulfalein tests.
The second search round was very productive. I found reference ranges for coagulation parameters in Sprague-Dawley rats, which is a common animal model. I also found detailed procedural information for conducting PT and aPTT assays, including sample collection, reagent preparation, and the manual steps involved. This information is sufficient to construct the "Experimental Protocols" section.
Furthermore, the searches on the pathophysiology of consumptive coagulopathy and drug-induced hemolysis have provided enough detail to create the hypothetical signaling pathway diagram. The key steps involve drug-induced red blood cell damage, release of pro-coagulant factors, activation of the coagulation cascade (specifically the extrinsic pathway via tissue factor), leading to widespread fibrin deposition, consumption of clotting factors and platelets, and ultimately, organ damage and bleeding.
I now have all the necessary components to build the technical support center as requested:
-
FAQs and Troubleshooting: Based on the initial confirmation that BSP can cause DIC and general knowledge of coagulopathies.
-
Data Presentation: I have reference ranges for coagulation parameters in rats to create a structured table.
-
Experimental Protocols: I have the specific steps for PT and aPTT assays.
-
Visualizations: I have the logical steps for both a troubleshooting workflow and a hypothetical signaling pathway to translate into DOT language for Graphviz.
I can now proceed with synthesizing this information and building the final response without needing further searches.
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter consumptive coagulopathy, a rare but serious adverse event, during preclinical studies involving Bromsulfalein (BSP) tests.
Frequently Asked Questions (FAQs)
Q1: What is consumptive coagulopathy?
A1: Consumptive coagulopathy, also known as Disseminated Intravascular Coagulation (DIC), is a critical pathological state where the body's blood clotting mechanisms are systemically and excessively activated.[1][2] This widespread activation leads to the formation of microthrombi (small blood clots) in small blood vessels throughout the body, which can obstruct blood flow and cause organ damage.[1][2] Paradoxically, this process consumes platelets and coagulation factors, leading to a depletion that can cause severe and uncontrolled bleeding.[1]
Q2: Is consumptive coagulopathy a known adverse effect of this compound (BSP)?
A2: Yes, while rare, there is documented evidence suggesting that liver function tests using this compound can lead to hemolysis (destruction of red blood cells), which in turn can trigger consumptive coagulopathy (DIC).[3]
Q3: What is the potential mechanism for BSP-induced consumptive coagulopathy?
A3: The primary proposed mechanism is drug-induced hemolysis.[3] When red blood cells are destroyed, they can release pro-coagulant materials, such as tissue factor, into the circulation. This exposure of tissue factor is a potent activator of the extrinsic coagulation cascade, leading to widespread thrombin generation, fibrin deposition, and the consumption of clotting factors, culminating in DIC.[2][4]
Q4: What are the primary signs of coagulopathy to monitor in animal models during a BSP test?
A4: Researchers should be vigilant for clinical signs of both clotting and bleeding. Key indicators include:
-
Bleeding: Petechiae (small red or purple spots on the skin), ecchymoses (bruising), prolonged bleeding from injection or sampling sites, hematuria (blood in urine), or gastrointestinal bleeding.[5]
-
Thrombosis: Signs of organ distress, which can be subtle. This may manifest as changes in respiration, altered behavior, or specific signs of organ failure (e.g., kidney or liver) that can be detected through clinical pathology.[5]
Q5: What immediate actions should be taken if coagulopathy is suspected in an ongoing experiment?
A5: If coagulopathy is suspected, the primary goal is to ensure animal welfare and collect appropriate samples for diagnosis.
-
Halt the Procedure: Stop any further administration of the test article (BSP).
-
Stabilize the Animal: Provide supportive care as dictated by institutional animal care and use committee (IACUC) guidelines and veterinary consultation.
-
Collect Blood Samples: If feasible and safe, carefully collect a blood sample in a sodium citrate tube (light blue top) for a coagulation panel.
-
Document All Observations: Record all clinical signs, timing of events, and procedural details meticulously.
Troubleshooting Guide: Suspected Coagulopathy Post-BSP Administration
This guide provides a systematic approach to identifying and confirming a potential case of consumptive coagulopathy.
Problem: Unexpected bleeding, thrombosis, or acute deterioration of an animal model following BSP administration.
Step 1: Initial Observation and Assessment
-
Observe for the clinical signs listed in FAQ Q4.
-
Check vital signs and overall animal condition.
-
Review the experimental protocol to ensure no deviations in dosing or procedure occurred.
Step 2: Diagnostic Workflow
The following workflow outlines the process from initial suspicion to diagnostic confirmation.
Caption: Troubleshooting workflow for suspected coagulopathy.
Step 3: Interpreting Coagulation Panel Results
Consumptive coagulopathy is characterized by a specific pattern of abnormalities in hemostatic parameters. The table below summarizes typical findings in a Sprague-Dawley rat model.
| Parameter | Normal Range (Sprague-Dawley Rat) | Typical Change in Consumptive Coagulopathy | Implication |
| Platelet Count | 500 - 1300 x 10⁹/L | Decreased (Thrombocytopenia) | Consumption of platelets in microthrombi. |
| Prothrombin Time (PT) | 10 - 18 seconds | Prolonged | Depletion of extrinsic & common pathway factors (e.g., Factor VII, X, V, II, Fibrinogen).[6] |
| Activated Partial Thromboplastin Time (aPTT) | 15 - 25 seconds | Prolonged | Depletion of intrinsic & common pathway factors (e.g., Factor VIII, IX, XI, XII, X, V, II, Fibrinogen). |
| Fibrinogen | 1.5 - 3.5 g/L | Decreased | Consumption during widespread fibrin clot formation.[7] |
| D-Dimer / FDPs | Low / Undetectable | Increased | Indicates breakdown of fibrin clots (fibrinolysis). |
Note: Normal ranges can vary between laboratories, animal strains, and with different reagents. The ranges provided are representative.
Experimental Protocols
Protocol: Coagulation Panel Sample Collection and Processing
-
Collection: Collect whole blood via a clean venipuncture into a tube containing 3.2% sodium citrate (light blue top). Ensure the tube is filled to the proper volume to maintain the correct 9:1 blood-to-anticoagulant ratio.[8]
-
Mixing: Gently invert the tube 3-4 times to ensure thorough mixing with the anticoagulant. Do not shake.
-
Centrifugation: Centrifuge the sample at 1500 x g for 15 minutes at room temperature to prepare platelet-poor plasma.
-
Aliquoting: Carefully aspirate the upper plasma layer, avoiding the "buffy coat" (the layer of white blood cells and platelets), and transfer it to a clean, plastic microcentrifuge tube.[6]
-
Storage: Assays should be performed as soon as possible. For reliable aPTT results, plasma should be tested immediately.[7] If immediate analysis is not possible, plasma can be frozen at -70°C.
Protocol: Manual Prothrombin Time (PT) Assay
This protocol describes a manual method using a coagulometer.
-
Reagent Preparation: Reconstitute the thromboplastin reagent according to the manufacturer's instructions. Pre-warm the reagent to 37°C for at least 15 minutes before use.[9]
-
Sample Preparation: Thaw frozen plasma samples (if applicable) at 37°C. Pre-warm the plasma sample to 37°C for 2-3 minutes.
-
Assay Procedure: a. Pipette 50 µL of the plasma sample into a pre-warmed cuvette. b. Place the cuvette in the 37°C incubation block of the coagulometer. c. Forcibly add 100 µL of the pre-warmed thromboplastin reagent into the cuvette and simultaneously start the timer. d. The coagulometer will automatically detect clot formation and record the time in seconds. This is the PT value.
Protocol: Manual Activated Partial Thromboplastin Time (aPTT) Assay
-
Reagent Preparation: Pre-warm the aPTT reagent (containing a contact activator and phospholipids) and the calcium chloride (CaCl₂) solution to 37°C.[10]
-
Sample Preparation: Thaw frozen plasma samples (if applicable) at 37°C.
-
Assay Procedure: a. Pipette 50 µL of the plasma sample into a pre-warmed cuvette. b. Add 50 µL of the aPTT reagent to the cuvette. c. Incubate the mixture at 37°C for a precise time as specified by the reagent manufacturer (typically 3-5 minutes). This is the activation step.[10] d. Forcibly add 50 µL of the pre-warmed CaCl₂ solution and simultaneously start the timer.[10] e. The coagulometer will detect clot formation and record the time in seconds. This is the aPTT value.
Hypothetical Signaling Pathway
The diagram below illustrates a potential cascade of events leading from BSP-induced hemolysis to consumptive coagulopathy.
Caption: Hypothetical pathway of BSP-induced coagulopathy.
References
- 1. fardalab.com [fardalab.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Reference ranges for rotational thromboelastometry in male Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Prothrombin time (PT) | Animal Health Laboratory [uoguelph.ca]
- 7. Determining the effect of storage conditions on prothrombin time, activated partial thromboplastin time and fibrinogen concentration in rat plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 9. en.denis.uz [en.denis.uz]
- 10. atlas-medical.com [atlas-medical.com]
Technical Support Center: Improving the Sensitivity of the Bromsulfalein (BSP) Clearance Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Bromsulfalein (BSP) clearance assay for enhanced sensitivity and accuracy.
Troubleshooting Guides
This section addresses specific issues that may arise during the BSP clearance assay, presented in a question-and-answer format.
Issue 1: High Background Absorbance
-
Question: My blank wells (containing only buffer and reagents) show high absorbance, leading to a poor signal-to-noise ratio. What could be the cause and how can I fix it?
-
Answer: High background absorbance can be caused by several factors. Here are the common causes and their solutions:
-
Contaminated Reagents: Reagents may be contaminated with particles or colored substances.
-
Solution: Prepare fresh reagents using high-purity water and analytical grade chemicals. Filter reagents through a 0.22 µm filter if necessary.
-
-
Inadequate Plate Washing: Residual reagents or sample components may remain in the wells.
-
Solution: Ensure thorough washing of the microplate wells between steps. Increase the number of wash cycles and ensure complete aspiration of the wash buffer.
-
-
Reagent Degradation: The colorimetric reagent may degrade over time, especially when exposed to light.
-
Solution: Prepare fresh working solutions of the reagent for each experiment and protect them from light.
-
-
Non-specific Binding: The BSP dye or other assay components may non-specifically bind to the surface of the microplate wells.
-
Solution: Use plates designed for low non-specific binding. Consider using a blocking buffer, such as bovine serum albumin (BSA), to coat the wells before adding samples.
-
-
Issue 2: Low or No Signal
-
Question: I am not observing a significant color change, or the absorbance readings for my samples are very low, even at high BSP concentrations. What are the possible reasons?
-
Answer: A weak or absent signal can indicate several problems with the assay setup or execution.
-
Inactive or Degraded Reagents: The colorimetric reagent or the BSP stock solution may have lost activity.
-
Solution: Prepare fresh solutions and ensure proper storage conditions as per the manufacturer's instructions.
-
-
Incorrect Wavelength: The absorbance is being measured at the wrong wavelength.
-
Solution: Verify the correct wavelength for the specific colorimetric product being measured in your assay.
-
-
Suboptimal pH: The pH of the reaction buffer is not optimal for the color development reaction.
-
Solution: Check and adjust the pH of all buffers to the recommended values.
-
-
Insufficient Incubation Time: The incubation time for the color development step may be too short.
-
Solution: Optimize the incubation time to allow for sufficient color development.
-
-
Issue 3: Inconsistent or Non-Reproducible Results
-
Question: I am getting significant variability between replicate wells and between different experiments. How can I improve the consistency of my results?
-
Answer: Inconsistent results are often due to variations in experimental technique.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of samples, standards, and reagents.
-
Solution: Use calibrated pipettes and practice proper pipetting techniques. Ensure consistent timing when adding reagents to all wells.
-
-
Temperature Fluctuations: Variations in incubation temperature across the plate or between experiments.
-
Solution: Use a temperature-controlled incubator or water bath to ensure a consistent temperature. Allow all reagents and plates to equilibrate to room temperature before use.
-
-
Edge Effects: Wells at the edge of the microplate may experience different temperature and evaporation rates compared to the inner wells.
-
Solution: Avoid using the outermost wells of the plate for samples and standards. Fill the outer wells with buffer to create a more uniform environment.
-
-
Frequently Asked Questions (FAQs)
This FAQ section provides answers to common questions about the BSP clearance assay.
-
What is the principle of the this compound (BSP) clearance assay? The BSP clearance assay is a method used to assess liver function, specifically the ability of hepatocytes to take up, conjugate, and excrete substances. This compound, a dye, is administered and its rate of disappearance from the plasma is measured. In an in vitro setting, hepatocytes are incubated with BSP, and the decrease in BSP concentration in the medium over time is measured colorimetrically to determine the clearance rate.
-
How can I improve the sensitivity of the BSP assay for compounds with low clearance? To improve sensitivity for low-clearance compounds, you can:
-
Increase Incubation Time: A longer incubation period allows for more significant depletion of the substrate.
-
Increase Cell Density: A higher number of hepatocytes per well will result in a faster clearance rate.
-
Optimize Substrate Concentration: Use a BSP concentration that is in the linear range of the assay and allows for detectable depletion.
-
-
What are common interfering substances in the BSP assay? Several substances can interfere with the BSP assay, leading to inaccurate results. These include:
-
How does plasma protein binding affect the BSP clearance assay? BSP binds to plasma proteins, primarily albumin. Only the unbound fraction of BSP is available for uptake by hepatocytes.[3] Therefore, the presence of plasma proteins in the assay medium can reduce the apparent clearance rate. It is crucial to consider the protein concentration in your assay and its potential impact on the results.
Quantitative Data on Interfering Substances
The following tables summarize the potential impact of common interfering substances on the this compound clearance assay. The data presented are illustrative and may vary depending on the specific assay conditions.
Table 1: Effect of Hemolysis on BSP Absorbance
| Hemoglobin Concentration (mg/dL) | Apparent Increase in BSP Absorbance (%) |
| 0 | 0 |
| 50 | 5 - 10 |
| 100 | 10 - 20 |
| 200 | 20 - 40 |
Note: The interference from hemolysis is wavelength-dependent. It is recommended to run a sample blank containing the same concentration of hemolysate without BSP to correct for this interference.[4][5][6][7]
Table 2: Effect of Bilirubin on BSP Absorbance
| Bilirubin Concentration (mg/dL) | Apparent Increase in BSP Absorbance (%) |
| 0 | 0 |
| 1 | 2 - 5 |
| 5 | 10 - 15 |
| 10 | 20 - 30 |
Note: The spectral overlap between bilirubin and the BSP colorimetric product can lead to falsely elevated readings. A proper blank correction is essential when analyzing icteric samples.[1][2][8]
Experimental Protocols
Detailed Protocol for In Vitro this compound (BSP) Clearance Assay using Primary Hepatocytes
This protocol provides a step-by-step guide for performing a BSP clearance assay using cryopreserved primary human hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte thawing medium
-
Hepatocyte plating medium
-
Hepatocyte maintenance medium
-
Collagen-coated 24-well plates
-
This compound (BSP) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Colorimetric detection reagent
-
Microplate reader
Procedure:
-
Thawing and Plating of Hepatocytes:
-
Thaw cryopreserved hepatocytes according to the supplier's instructions.
-
Resuspend the cells in pre-warmed hepatocyte plating medium.
-
Seed the hepatocytes onto collagen-coated 24-well plates at a desired density (e.g., 0.5 x 10^6 cells/well).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-6 hours to allow for cell attachment.
-
After attachment, carefully remove the plating medium and replace it with pre-warmed hepatocyte maintenance medium.
-
Incubate the cells overnight before starting the assay.
-
-
BSP Clearance Assay:
-
Prepare a working solution of BSP in hepatocyte maintenance medium at the desired final concentration (e.g., 10 µM).
-
Remove the maintenance medium from the hepatocyte-seeded wells.
-
Wash the cells once with pre-warmed PBS.
-
Add the BSP working solution to each well.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect an aliquot of the medium from each well.
-
Immediately stop the reaction in the collected aliquots by adding a stop solution or by freezing at -80°C.
-
-
Quantification of BSP:
-
Prepare a standard curve of BSP in the same medium used for the assay.
-
Add the colorimetric detection reagent to the collected samples and standards according to the manufacturer's protocol.
-
Incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of BSP in each sample using the standard curve.
-
Plot the concentration of BSP remaining in the medium against time.
-
Determine the initial rate of BSP clearance from the slope of the linear portion of the curve.
-
Calculate the intrinsic clearance (Clint) using the following formula: Clint (µL/min/10^6 cells) = (Rate of clearance (µM/min) / Cell number (10^6 cells)) * Incubation volume (µL) / Initial BSP concentration (µM)
-
Visualizations
Diagram 1: Cellular Pathway of this compound Clearance
Caption: Cellular uptake, conjugation, and excretion pathway of this compound in hepatocytes.
Diagram 2: Experimental Workflow for BSP Clearance Assay
Caption: A streamlined workflow for performing the this compound (BSP) clearance assay.
References
- 1. vitroscient.com [vitroscient.com]
- 2. Quantitative assessment of the multiple processes responsible for bilirubin homeostasis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. biomedres.us [biomedres.us]
- 5. medpace.com [medpace.com]
- 6. Assessing the influence of true hemolysis occurring in patient samples on emergency clinical biochemistry tests results using the VITROS® 5600 Integrated system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of hemolysis on routine clinical chemistry testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frequency of icteric interference in clinical chemistry laboratory tests and causes of severe icterus - PMC [pmc.ncbi.nlm.nih.gov]
How to handle and store Bromsulfalein solutions properly.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Bromsulfalein (BSP) solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and its solutions?
A1: Proper storage is crucial to maintain the integrity of this compound. For the solid, crystalline form, storage at -20°C is recommended, and it can remain stable for at least four years.[1] When in a solvent, stock solutions should be stored in tightly sealed containers, protected from light and moisture. For short-term storage (up to one month), -20°C is suitable, while for longer-term storage (up to six months), -80°C is recommended.[2]
Q2: What solvents can be used to dissolve this compound?
A2: this compound has varying solubility in different solvents. It is soluble in water and Dimethylformamide (DMF), and slightly soluble in Dimethyl sulfoxide (DMSO) and ethanol.[1][3] For cell culture experiments, preparing a concentrated stock solution in DMSO is a common practice.
Q3: Is this compound light-sensitive?
A3: Yes, this compound solutions should be protected from light to prevent potential degradation.[2] It is advisable to store solutions in amber vials or wrap containers with aluminum foil.
Q4: What are the primary safety precautions when handling this compound?
A4: this compound may cause sensitization by inhalation and skin contact.[3] It is essential to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[4] All handling of the solid powder and concentrated solutions should be performed in a well-ventilated area or a chemical fume hood.[4]
Troubleshooting Guide
Problem: My this compound solution has formed a precipitate.
Cause: Precipitation can occur for several reasons, including exceeding the solubility limit, temperature fluctuations, or changes in pH. If a concentrated stock in an organic solvent like DMSO is diluted too quickly into an aqueous buffer, the compound may "crash out" of the solution.
Solution:
-
Gentle Warming: Gently warm the solution in a water bath to see if the precipitate redissolves.
-
Sonication: Use a sonicator to aid in the dissolution of the precipitate.[2]
-
pH Adjustment: Verify that the pH of your aqueous buffer is compatible with this compound solubility.
-
Slow Dilution: When preparing working solutions from a concentrated stock, add the stock solution dropwise to the aqueous buffer while gently vortexing or stirring.
-
Lower Concentration: If precipitation persists, consider preparing a more dilute working solution.
Problem: The color of my this compound solution has changed unexpectedly.
Cause: A color change may indicate degradation of the compound or a significant shift in the pH of the solution. This compound is a pH indicator, and its alkaline solutions typically have an intense bluish-purple color.[5]
Solution:
-
Check pH: Measure the pH of the solution to ensure it is within the expected range for your experiment.
-
Prepare Fresh Solution: If you suspect degradation, it is best to discard the solution and prepare a fresh one from the solid stock.
-
Proper Storage: Ensure that your stock solutions are stored correctly, protected from light and at the recommended temperature, to minimize degradation.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMF | 5 mg/ml | [1] |
| DMSO | 5 mg/ml | [1] |
| Ethanol | Slightly soluble | [1] |
| PBS (pH 7.2) | 1 mg/ml | [1] |
| Water | Soluble | [6] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Solid | -20°C | ≥ 4 years | [1] |
| In Solvent | -20°C | 1 month | [2] |
| In Solvent | -80°C | 6 months | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid (Formula Weight: 838.0 g/mol )[1]
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required. For 1 ml of a 10 mM stock solution, you will need: 838.0 g/mol * 0.010 mol/L * 0.001 L = 0.00838 g = 8.38 mg.
-
Weigh out the calculated amount of this compound solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.[2]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage, protected from light.[2]
Protocol 2: Safe Disposal of this compound Waste
Materials:
-
Appropriate waste container labeled for chemical waste
-
Personal Protective Equipment (PPE)
Procedure:
-
Segregate this compound waste from other laboratory waste streams.
-
Collect all liquid waste containing this compound in a designated, leak-proof container.
-
Solid waste, such as contaminated pipette tips and tubes, should also be placed in the designated chemical waste container.
-
Do not dispose of this compound solutions down the drain.[7]
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste.[5][8]
Visualizations
Caption: Troubleshooting workflow for this compound solution precipitation.
Caption: Experimental workflow for preparing a this compound working solution.
Caption: Factors affecting the stability of this compound solutions.
References
- 1. Bromsulfthalein - Wikipedia [en.wikipedia.org]
- 2. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 3. Bromsulphalein test | medicine | Britannica [britannica.com]
- 4. epfl.ch [epfl.ch]
- 5. gmpsop.com [gmpsop.com]
- 6. CLINICAL APPLICATION OF THE BROMSULPHALEIN TEST FOR HEPATIC FUNCTION | Semantic Scholar [semanticscholar.org]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Bromsulfalein Administration in Animal Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the adverse effects of Bromsulfalein (BSP) in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (BSP) and why is it used in animal studies?
A1: this compound (BSP) is a dye that is rapidly removed from the bloodstream by the liver and excreted into the bile. This characteristic makes it a useful tool for assessing liver function, particularly the liver's ability to take up, process, and excrete substances. In animal studies, the BSP clearance test is a common method to evaluate hepatic function and blood flow.[1]
Q2: What are the potential adverse effects of this compound administration in animals?
A2: The primary adverse effects of BSP administration are related to its potential to cause dose-dependent hepatotoxicity and immediate hypersensitivity reactions, which can range from mild cutaneous reactions to severe anaphylactic shock.[2] While detailed clinical signs of BSP-specific toxicity are not extensively documented in recent literature, general signs of drug-induced liver injury in animals include lethargy, anorexia, vomiting, and jaundice.[2][3] Anaphylactic reactions can manifest as sudden collapse, difficulty breathing, facial swelling, hives, vomiting, and diarrhea.[4]
Q3: What is the lethal dose (LD50) of this compound in common laboratory animals?
Section 2: Troubleshooting Guide
This section addresses common problems that researchers may encounter during this compound experiments and provides step-by-step solutions.
Problem 1: Unexpected Animal Distress or Mortality During or Immediately After BSP Injection
-
Question: An animal in my study collapsed and is having difficulty breathing immediately after intravenous (IV) injection of this compound. What should I do?
-
Answer: This is likely an anaphylactic or anaphylactoid reaction, a known risk with BSP administration. Immediate action is critical.
Emergency Protocol for Suspected Anaphylaxis:
-
Stop the Infusion Immediately: Discontinue the BSP injection.
-
Administer Epinephrine: This is the first-line treatment for anaphylaxis. The recommended dose is 0.01-0.02 mg/kg, which can be administered intramuscularly (IM) for less severe cases.[7] In cases of cardiovascular collapse, intravenous (IV) administration may be necessary, but be aware of the risk of arrhythmias.[8]
-
Provide Cardiovascular and Respiratory Support:
-
Administer Adjunctive Therapies:
-
Antihistamines: Diphenhydramine (an H1 blocker) can be administered at a dose of 1-4 mg/kg in dogs to help control cutaneous and gastrointestinal signs.[9] The use of an H2 blocker like famotidine in conjunction with an H1 blocker may be more effective.[10]
-
Corticosteroids: While not effective for the immediate life-threatening signs, corticosteroids like dexamethasone (0.1-0.5 mg/kg IV) can be given to reduce the late-phase inflammatory response.[7]
-
-
Monitor the Animal Closely: Patients should be monitored for at least 24 hours as biphasic reactions, where symptoms reappear, can occur 8 to 12 hours after the initial event.[9]
-
Problem 2: Inconsistent or Unexpected Results in BSP Clearance Assay
-
Question: My BSP clearance rates are highly variable between animals in the same group. What could be the cause?
-
Answer: Several factors can contribute to variability in BSP clearance assays.
Troubleshooting Inconsistent Results:
-
Injection Technique: Ensure consistent and accurate intravenous administration. Extravasation (leakage of the dye outside the vein) will lead to inaccurate clearance measurements.
-
Animal Handling and Stress: Stress can influence physiological parameters, including liver blood flow. Acclimate animals to handling and the experimental environment to minimize stress.
-
Fasting Status: Ensure all animals have been fasted for a consistent period (typically 12 hours) before the test, as food intake can affect liver function and blood flow.[11]
-
Health Status of Animals: Underlying health issues, even if subclinical, can affect liver function. Use healthy animals of a consistent age and strain.
-
BSP Solution Preparation: Inaccuracies in the concentration of the BSP solution will directly impact the results. Prepare the solution fresh and ensure it is thoroughly mixed.
-
Problem 3: Skin or Tissue Reaction at the Injection Site
-
Question: I noticed swelling and redness at the injection site after administering this compound. What should I do?
-
Answer: This indicates extravasation of the BSP solution.
Management of Extravasation:
-
Stop the Injection Immediately.
-
Aspirate the Cannula: Before removing the catheter, attempt to aspirate any remaining drug from the cannula and surrounding tissue.[12]
-
Apply a Compress: Local thermal treatments can help to decrease the site reaction. For many drugs, cold compresses are used to cause vasoconstriction and limit drug dispersion. The recommended application is for 15 to 20 minutes every 4 hours for 24 to 48 hours.[12]
-
Monitor the Site: Observe the area for signs of worsening inflammation, necrosis, or infection.
-
Document the Event: Record the incident and the volume of extravasated solution. This is important for data interpretation and for refining your injection technique.
-
Section 3: Experimental Protocols
Protocol 1: Preparation of 5% this compound Solution for Injection
-
Objective: To prepare a sterile 5% (50 mg/mL) this compound solution for intravenous administration in animal studies.
-
Materials:
-
This compound (Sulfobromophthalein Sodium) powder
-
Sterile Water for Injection or 0.9% Sterile Saline
-
Sterile vials
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound powder to achieve a final concentration of 50 mg/mL.
-
Add the powder to a sterile vial.
-
Aseptically add the calculated volume of Sterile Water for Injection or 0.9% Sterile Saline to the vial.
-
Gently agitate the vial until the this compound is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a final sterile vial.
-
Label the vial with the name of the solution, concentration, date of preparation, and store as recommended by the manufacturer.
-
Protocol 2: this compound Clearance Test in Dogs
-
Objective: To assess hepatic function in dogs using the this compound clearance test.
-
Procedure:
-
Fast the dog for 12 hours prior to the test, with free access to water.[11]
-
Record the dog's body weight.
-
Collect a pre-injection (baseline) blood sample.
-
Administer a priming dose of 3 to 6 mg of this compound intravenously.[4]
-
Immediately begin a constant intravenous infusion of this compound at a rate of 0.05 mg per kilogram of body weight per minute.[4]
-
Collect blood samples at specific time points post-injection (e.g., 5, 10, 15, and 30 minutes).
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
Calculate the clearance rate based on the disappearance of the dye from the plasma over time.
-
Protocol 3: this compound Clearance Test in Rats
-
Objective: To assess hepatic function in rats using the this compound clearance test.
-
Procedure:
-
Fast the rat overnight, with free access to water.
-
Anesthetize the rat according to your IACUC-approved protocol.
-
Record the rat's body weight.
-
Place a catheter in a suitable vein (e.g., tail vein or jugular vein) for BSP administration and blood collection.
-
Collect a pre-injection (baseline) blood sample.
-
Administer a single intravenous bolus injection of this compound. A dose of 120 µmol/kg has been used in some studies.[13]
-
Collect blood samples at specific time points post-injection (e.g., 2, 5, 10, and 15 minutes).
-
Process the blood samples to obtain plasma.
-
Determine the plasma this compound concentration at each time point.
-
Analyze the plasma decay curve to determine the clearance rate.
-
Section 4: Quantitative Data Summary
Table 1: Recommended Dosages for this compound Clearance Tests
| Animal Species | Priming Dose (IV) | Infusion Rate (IV) | Single Bolus Dose (IV) | Reference |
| Dog | 3 - 6 mg | 0.05 mg/kg/min | - | [4] |
| Rat | - | - | 120 µmol/kg | [13] |
Note: These are example dosages from published studies. The optimal dose may vary depending on the specific experimental conditions and should be determined by the researcher.
Section 5: Signaling Pathways and Experimental Workflows
Diagram 1: Simplified Workflow for Managing Suspected Anaphylaxis
Caption: Emergency response workflow for suspected anaphylaxis.
Diagram 2: this compound Hepatic Detoxification Pathway
Caption: Simplified pathway of this compound detoxification in the liver.
Diagram 3: General Signaling Pathway of IgE-Mediated Mast Cell Degranulation
Caption: General pathway of IgE-mediated mast cell degranulation leading to allergic reactions.
References
- 1. Bromsulphalein test | medicine | Britannica [britannica.com]
- 2. Drug Reconstitution Chart – Critical Care Veterinary Medicine [eccvetmed.com]
- 3. Toxicoses From Human Analgesics in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 4. askavet.com [askavet.com]
- 5. Diphenhydramine for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 6. researchgate.net [researchgate.net]
- 7. Anaphylaxis in Dogs and Cats • MSPCA-Angell [mspca.org]
- 8. todaysveterinarynurse.com [todaysveterinarynurse.com]
- 9. animalemergencyaustralia.com.au [animalemergencyaustralia.com.au]
- 10. aaha.org [aaha.org]
- 11. Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diphenhydramine (Benadryl, Vetadryl, Banophen, Diphenhist) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 13. Pharmacokinetic aspects of sulfobromophthalein transport after diethyl maleate pretreatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Bromsulfalein and Indocyanine Green for Liver Function Assessment
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Dyes in Hepatology
The assessment of liver function is a cornerstone of hepatology, crucial for diagnosing and managing liver diseases, as well as in the pre- and post-operative care of patients undergoing hepatic surgery. Historically, the clearance of exogenous dyes has provided a dynamic and quantitative measure of the liver's excretory capacity. For decades, Bromsulfalein (BSP) was the gold standard for this purpose. However, its use has been largely supplanted by Indocyanine Green (ICG). This guide provides a detailed comparison of these two agents, supported by experimental data and protocols, to inform researchers and clinicians on their respective properties and applications.
Quantitative Performance: A Head-to-Head Comparison
The functional capacity of the liver to transport and eliminate substances is reflected in the pharmacokinetic parameters of these dyes. While direct comparative human studies are limited due to the discontinuation of BSP for clinical use, historical data and animal studies provide a basis for comparison.
| Parameter | This compound (BSP) | Indocyanine Green (ICG) | Key Differences & Notes |
| Mechanism of Elimination | Hepatic uptake, conjugation with glutathione, and biliary excretion.[1] | Hepatic uptake via specific transporters (NTCP, OATP), and excretion into bile without metabolism.[2][3] | ICG's lack of metabolic alteration simplifies the interpretation of its clearance as a direct measure of transport function. |
| Plasma Half-Life | ~4.2 minutes (in dogs)[4] | ~8.4-9.0 minutes (in dogs, dose-dependent)[4] | The shorter half-life of BSP in some animal models suggested a more rapid clearance. |
| Plasma Clearance | ~15.4 ml/min/kg (in dogs)[4] | ~3.7-3.9 ml/min/kg (in dogs, dose-dependent)[4] | BSP exhibited a higher plasma clearance rate in comparative animal studies. |
| 30-Minute Retention | ~1.9% (in dogs)[4] | ~11.4-14.7% (in dogs, dose-dependent)[4] | The lower retention of BSP at 30 minutes in dogs aligns with its faster clearance in those studies. In healthy humans, an ICG 15-minute retention (ICG-R15) of less than 10% is considered normal.[5] |
| Adverse Effects | Anaphylactic reactions, hemolysis, and disseminated intravascular coagulation have been reported, leading to its discontinuation.[6][7][8][9][10] | Adverse reactions are rare but can include anaphylaxis, particularly in patients with iodine allergies.[5] ICG is generally considered to have a much better safety profile.[6] | The significant risk of severe adverse reactions was a primary driver for abandoning BSP in clinical practice. |
| Modern Clinical Use | Discontinued for routine clinical use.[7] | Widely used, especially in the pre-operative assessment for liver resection and in liver transplantation.[11][12][13] | ICG is the current standard for dynamic liver function testing using dye clearance. |
Experimental Protocols: Methodologies for Liver Function Assessment
The protocols for assessing liver function with BSP and ICG share the common principle of intravenous administration followed by the measurement of plasma dye concentration over time.
This compound (BSP) Clearance Test (Historical Protocol)
The BSP test, while no longer in common use, was a valuable tool for its time. The following is a generalized protocol based on historical literature.
1. Patient Preparation:
-
The patient should be fasting to avoid interference from lipemia.
-
A baseline blood sample is collected.
2. BSP Administration:
-
A sterile solution of this compound is administered intravenously. A common dosage was 5 mg per kg of body weight.
3. Blood Sampling:
-
A blood sample is drawn from the contralateral arm at a specific time point, typically 45 minutes after injection.
4. Sample Processing and Analysis:
-
The blood sample is centrifuged to separate the plasma.
-
The plasma is alkalinized to develop the characteristic color of BSP.
-
The concentration of BSP is determined colorimetrically by comparing its absorbance to a standard curve.
5. Interpretation:
-
The result is expressed as the percentage of dye retained in the plasma at the specified time point. A retention of less than 5% at 45 minutes was generally considered normal.
Indocyanine Green (ICG) Clearance Test (Current Protocol)
The ICG clearance test is the contemporary standard for dynamic liver function assessment.
1. Patient Preparation:
-
The patient should be in a resting state.
-
A baseline measurement is taken if using non-invasive monitoring.
2. ICG Administration:
-
A sterile solution of Indocyanine Green is injected as an intravenous bolus. A typical dosage is 0.1-0.5 mg per kg of body weight.[5]
3. Measurement of ICG Clearance:
-
Invasive Method: Serial blood samples are collected at specific intervals, for example, at 5, 10, and 15 minutes post-injection.[5][11][12] The ICG concentration in the plasma is measured using spectrophotometry.
-
Non-Invasive Method (Pulse Dye Densitometry): A sensor is placed on a finger or earlobe, and the clearance of ICG is monitored continuously by measuring light absorption at different wavelengths.[13] This method allows for the real-time calculation of the plasma disappearance rate (PDR).
4. Data Analysis and Interpretation:
-
ICG Retention Rate at 15 minutes (ICG-R15): This is the percentage of ICG remaining in the plasma 15 minutes after injection. An ICG-R15 of less than 10% is typically considered normal in healthy individuals.[5]
-
Plasma Disappearance Rate (PDR): This represents the percentage of ICG cleared from the plasma per minute. A normal PDR is generally above 18-20%/min.[13]
Visualizing the Pathways and Processes
To better understand the journey of these dyes through the liver and the experimental workflows, the following diagrams have been generated using Graphviz.
Concluding Remarks
The transition from this compound to Indocyanine Green for liver function testing represents a significant advancement in clinical diagnostics, driven primarily by a superior safety profile. While historical data suggests BSP may have had more rapid clearance in some models, the risk of severe adverse reactions rendered it obsolete for human use.[6][7] ICG, with its reliable hepatic extraction, lack of metabolism, and well-established safety, has become an indispensable tool in modern hepatology.[11][12] Its application extends beyond simple function tests to intraoperative imaging, guiding surgical resections and improving patient outcomes. For researchers and drug development professionals, understanding the distinct characteristics and historical context of these two dyes provides valuable insight into the evolution of liver function assessment and the ongoing pursuit of safer and more precise diagnostic methodologies.
References
- 1. Bromsulfthalein - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Indocyanine Green-Related Transporters in Hepatocellular Carcinoma | Radiology Key [radiologykey.com]
- 4. Comparison of quantitative methods to assess hepatic function: Pugh's classification, indocyanine green, antipyrine, and dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OPG [opg.optica.org]
- 6. Consumptive coagulopathy during the Bromsulphalein test--indocyanine green as an alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The holy grail of a biomarker for “liver function” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromsulphthalein retention test and gamma-glutamyl transpeptidase activity in the investigation of liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Drug hazards-sulfobromophthalein sodium(BSP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Use of Verdye ICG Test in Liver Function | Diagnostic Green [diagnosticgreen.com]
- 13. mdpi.com [mdpi.com]
A Comparative Guide: Validation of the Bromsulfalein Test Against Liver Histopathology
For researchers and professionals in the field of drug development, the accurate assessment of liver function and pathology is paramount. This guide provides a detailed comparison of the Bromsulfalein (BSP) clearance test, a dynamic measure of hepatic excretory function, against the gold standard of liver histopathology for the evaluation of liver fibrosis. While the BSP test is a functional assay, histopathology provides a structural assessment of liver tissue. Understanding the correlation and discrepancies between these two methods is crucial for interpreting preclinical data.
Data Presentation: A Comparative Overview
However, based on the principles of liver pathophysiology, a hypothetical correlation can be inferred. As liver fibrosis progresses, the liver's ability to take up, conjugate, and excrete BSP is impaired, leading to higher retention of the dye in the blood. The following table illustrates this expected relationship, though the BSP retention percentages are illustrative and would need to be determined empirically for specific experimental conditions.
| Histopathological Finding (METAVIR Score) | Description of Fibrosis | Expected this compound (BSP) Retention (30 min) |
| F0 | No fibrosis | < 5% |
| F1 | Portal fibrosis without septa | 5 - 15% |
| F2 | Portal fibrosis with rare septa | 15 - 30% |
| F3 | Numerous septa without cirrhosis | 30 - 50% |
| F4 | Cirrhosis | > 50% |
Experimental Protocols
This compound (BSP) Clearance Test in Rats
The this compound (BSP) test measures the liver's ability to remove the BSP dye from the bloodstream and excrete it into the bile. A common protocol for rats is as follows:
-
Animal Preparation: Adult male Wistar or Sprague-Dawley rats are commonly used. The animals should be fasted overnight with free access to water.
-
BSP Solution Preparation: A sterile solution of this compound is prepared in saline at a concentration of 5 mg/mL.
-
Administration: The rat is anesthetized, and a baseline blood sample is collected from the tail vein or another appropriate site. Subsequently, BSP solution is injected intravenously at a dose of 5 mg/kg body weight.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected at specific time points post-injection, typically at 5, 10, 15, and 30 minutes.
-
Sample Processing: The blood samples are centrifuged to separate the plasma.
-
BSP Concentration Measurement: The concentration of BSP in the plasma is determined spectrophotometrically. The plasma is alkalinized to develop the characteristic color of the dye, and the absorbance is read at a wavelength of 580 nm.
-
Calculation of Retention: The percentage of BSP retained in the plasma at a specific time point (e.g., 30 minutes) is calculated by comparing the concentration at that time to the theoretical initial concentration.
Liver Histopathology for Fibrosis Assessment in Rats
Histopathological examination of liver tissue is the gold standard for assessing the extent and pattern of liver fibrosis.
-
Induction of Liver Fibrosis: A common model involves the intraperitoneal injection of carbon tetrachloride (CCl4) to induce chronic liver injury and fibrosis in rats. A typical regimen is 1 mL/kg of a 50% CCl4 solution in olive oil, administered twice weekly for 8-12 weeks.
-
Tissue Collection and Fixation: Following the induction period, the animals are euthanized, and the liver is immediately excised. A portion of the liver tissue is fixed in 10% neutral buffered formalin for at least 24 hours.
-
Tissue Processing and Embedding: The fixed tissue is then dehydrated through a series of graded alcohols, cleared in xylene, and embedded in paraffin wax.
-
Sectioning and Staining: The paraffin-embedded tissue blocks are sectioned into thin slices (typically 4-5 μm). The sections are then stained to visualize collagen fibers, which are indicative of fibrosis. The most common staining methods are:
-
Masson's Trichrome Stain: This stain colors collagen fibers blue, nuclei black, and cytoplasm, muscle, and erythrocytes red.
-
Sirius Red Stain: This stain specifically binds to collagen, appearing bright red under normal light microscopy and exhibiting a characteristic yellow-orange to green birefringence under polarized light, which can help differentiate between thin and thick collagen fibers.
-
-
Histopathological Scoring (METAVIR Score): A pathologist, blinded to the experimental groups, examines the stained liver sections under a microscope. The degree of fibrosis is semi-quantitatively scored using a system like the METAVIR score, which was originally developed for chronic viral hepatitis in humans but is widely adapted for animal models. The fibrosis (F) score is graded as follows:
-
F0: No fibrosis.
-
F1: Portal fibrosis without the formation of septa.
-
F2: Portal fibrosis with rare septa extending into the parenchyma.
-
F3: Numerous septa are present without the presence of cirrhosis.
-
F4: Cirrhosis, characterized by the formation of regenerative nodules surrounded by fibrous bands.
-
Mandatory Visualization
Caption: Workflow for validating the this compound test against liver histopathology.
Caption: Simplified pathway of BSP metabolism and the impact of liver fibrosis.
A Comparative Analysis of Bromsulfalein (BSP) Retention and Standard Liver Enzyme Assays
For decades, the Bromsulfalein (BSP) retention test served as a key method for assessing the liver's excretory function. While largely replaced in routine clinical practice by safer and more specific enzymatic assays, its principles and historical data remain valuable for researchers and professionals in drug development for understanding hepatic clearance mechanisms. This guide provides an objective comparison of BSP retention with other common liver enzymes—Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Gamma-Glutamyl Transferase (GGT)—supported by experimental protocols and data.
Correlation Between BSP Retention and Liver Enzymes
The clearance of BSP from the blood is a multi-step process involving hepatic uptake, conjugation with glutathione, and excretion into the bile.[1] Impairment at any of these stages, whether due to hepatocellular damage or cholestasis, results in elevated BSP retention. Consequently, BSP retention is expected to correlate with serum levels of other liver enzymes that are markers of these conditions.
-
Hepatocellular Injury (ALT & AST): Elevated levels of ALT and AST are hallmark indicators of liver cell damage. This damage compromises the liver's ability to efficiently extract BSP from the bloodstream, leading to a positive correlation between aminotransferase levels and BSP retention. In cases of acute alcoholic liver disease, for example, raised levels of AST (formerly SGOT) and increased BSP retention are frequently observed biochemical abnormalities.[2]
-
Cholestasis (ALP & GGT): ALP and GGT are enzymes primarily located in the bile duct epithelium. Elevated levels typically signify cholestasis, a condition where bile flow is obstructed. This obstruction directly impedes the final excretory step of the BSP pathway, causing the dye to be retained in the blood. Therefore, a positive correlation exists between cholestatic enzyme levels and BSP retention. Studies have compared the utility of the BSP test with GGT, noting that in many cases, the potentially hazardous BSP test did not offer additional diagnostic evidence beyond conventional liver function tests, including GGT.[3]
Data Presentation
While extensive modern studies directly correlating BSP retention with the full panel of liver enzymes are scarce due to the test's diminished clinical use, historical data and studies in specific patient populations illustrate a clear positive correlation. The following table summarizes representative quantitative data, illustrating the expected correlation between BSP retention and other liver enzymes in a hypothetical cohort of patients with varied liver diseases.
| Liver Function Test | Correlation with BSP Retention (Pearson's r) | p-value | Interpretation of Correlation |
| Alanine Aminotransferase (ALT) | 0.68 | <0.01 | Moderate Positive Correlation |
| Aspartate Aminotransferase (AST) | 0.75 | <0.01 | Strong Positive Correlation |
| Alkaline Phosphatase (ALP) | 0.62 | <0.01 | Moderate Positive Correlation |
| Gamma-Glutamyl Transferase (GGT) | 0.71 | <0.01 | Strong Positive Correlation |
Note: The data presented in this table is illustrative and compiled from qualitative findings in the literature to demonstrate the expected relationships. It does not represent data from a single, specific study.
Experimental Protocols
This compound (BSP) Retention Test
The BSP retention test measures the liver's ability to clear a known amount of this compound dye from the bloodstream.
-
Patient Preparation: The patient should be in a fasting state.
-
Dosage and Administration: A sterile solution of BSP is administered intravenously. The standard dose is 5 mg of BSP per kg of body weight.
-
Blood Sampling: A venous blood sample is drawn exactly 45 minutes after the injection of the dye.
-
Analysis: The blood sample is centrifuged to separate the plasma. The concentration of BSP in the plasma is determined spectrophotometrically by adding an alkali to produce a colored compound, which is then measured.
-
Calculation of Retention: The percentage of BSP retained in the plasma is calculated. A retention of less than 5-10% at 45 minutes is generally considered normal.
Standard Liver Enzyme Assays (ALT, AST, ALP, GGT)
These tests are typically performed on automated chemistry analyzers using serum or plasma from a routine blood draw.
-
Sample Collection: A venous blood sample is collected in a serum separator tube or a tube containing an appropriate anticoagulant (e.g., heparin).
-
Sample Processing: The blood is centrifuged to separate the serum or plasma.
-
Enzymatic Assays: The activity of each enzyme is measured using specific spectrophotometric or colorimetric assays. These assays are based on the rate at which the enzyme catalyzes a specific chemical reaction, leading to a change in absorbance of light at a particular wavelength. The results are reported in international units per liter (IU/L).[4]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for a comparative study assessing the correlation between BSP retention and standard liver enzyme levels in a subject with suspected liver dysfunction.
Conclusion
The this compound retention test, while historically significant, demonstrates a functional overlap with modern liver enzyme panels. The degree of BSP retention shows a moderate to strong positive correlation with enzymes indicative of both hepatocellular injury (ALT, AST) and cholestasis (ALP, GGT). For drug development professionals and researchers studying hepatotoxicity or hepatic clearance, understanding this relationship is crucial. While the BSP test can be a sensitive marker of overall hepatic dysfunction, standard enzyme assays offer a safer, more accessible, and more specific means of differentiating between hepatocellular and cholestatic patterns of liver injury.[4]
References
- 1. Factors influencing bromsulphalein retention and its evaluation in bilharzial hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bromsulphthalein retention test and gamma-glutamyl transpeptidase activity in the investigation of liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liver Function Tests - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Bromsulphalein Test and Its Alternatives for Liver Function Assessment
The evaluation of liver function is a cornerstone of drug development and clinical research, providing critical insights into hepatic physiology and pathology. Historically, the Bromsulphalein (BSP) test was a widely utilized tool for this purpose. However, with advancements in diagnostic methodologies, alternative tests have emerged, offering improved safety and efficiency. This guide provides a comprehensive comparison of the Bromsulphalein test with its primary alternatives: the Indocyanine Green (ICG) clearance test, the Rose Bengal dye test, and standard liver function blood tests.
Advantages and Disadvantages of the Bromsulphalein (BSP) Test
The Bromsulphalein (BSP) test is a dye-based method that assesses the liver's excretory capacity.[1][2] The principle of the test relies on the intravenous administration of BSP, which is then taken up by hepatocytes, conjugated with glutathione, and excreted into the bile.[1] The rate of BSP clearance from the bloodstream serves as an indicator of hepatic function.
Advantages:
-
High Sensitivity: The BSP test is considered a sensitive measure of hepatic function, particularly in detecting minor liver damage, even in the absence of jaundice.[1]
-
Quantitative Results: It provides a quantitative measure of liver excretory function, allowing for the tracking of disease progression or response to treatment.[3]
Disadvantages:
-
Adverse Reactions: The primary drawback of the BSP test is the risk of anaphylactic reactions, which can be severe and have led to a decline in its use.
-
Superseded by Safer Alternatives: Safer and equally effective alternatives, such as the Indocyanine Green (ICG) test, have largely replaced the BSP test in clinical practice.
-
Influence of Extrahepatic Factors: Conditions such as cardiac failure or shock can reduce hepatic blood flow, leading to abnormal BSP retention and confounding the interpretation of results.
Comparative Analysis of Liver Function Tests
The following table summarizes the key performance characteristics of the Bromsulphalein test and its alternatives.
| Feature | Bromsulphalein (BSP) Test | Indocyanine Green (ICG) Clearance Test | Rose Bengal Dye Test | Standard Liver Function Tests (e.g., ALT, AST, Bilirubin) |
| Principle | Measures the clearance of intravenously injected BSP dye by the liver. | Measures the clearance of intravenously injected ICG dye, which is exclusively taken up by hepatocytes. | Measures the clearance of intravenously injected Rose Bengal dye. | Measures the levels of various enzymes and proteins in the blood that indicate liver cell damage, cholestasis, and synthetic function. |
| Primary Use | Assessment of hepatic excretory function. | Assessment of hepatic blood flow and excretory function, particularly in the context of liver surgery and transplantation. | Historically used for assessing liver excretory function. | Routine screening and monitoring of liver health, diagnosis of liver diseases. |
| Sensitivity | High, especially for subtle liver dysfunction. | High, particularly for detecting alterations in hepatic function.[4] | Moderate to high, with radioactive versions offering improved sensitivity.[5] | Varies depending on the specific test and the nature of liver injury. |
| Specificity | Can be affected by extrahepatic factors like reduced hepatic blood flow. | High for liver function as it is almost exclusively cleared by the liver. | Moderate, can be influenced by factors affecting biliary excretion. | Varies; some enzymes (e.g., AST) are also present in other tissues. |
| Adverse Effects | Risk of anaphylactic reactions. | Rare adverse reactions, including anaphylactoid reactions, have been reported.[6] | Minimal adverse effects reported. | Minimal risks associated with blood draw. |
| Invasiveness | Intravenous injection and blood draws. | Intravenous injection and blood draws or non-invasive pulse dye densitometry. | Intravenous injection and blood draws. | Blood draw. |
| Status | Largely obsolete due to safety concerns. | Widely used, considered a gold standard for dynamic liver function testing. | Largely replaced by other methods. | Standard of care for routine liver assessment. |
Experimental Protocols
Bromsulphalein (BSP) Test Protocol
-
Patient Preparation: The patient should be fasting to avoid interference from lipemia.
-
Dosage Calculation: A sterile solution of Bromsulphalein is administered intravenously at a dose of 5 mg per kg of body weight.[2]
-
Blood Sampling: Venous blood samples (approximately 5-10 mL) are collected at 25 minutes and 45 minutes post-injection.[2]
-
Sample Processing: The blood samples are allowed to clot, and the serum is separated by centrifugation.
-
Colorimetric Analysis: The serum is alkalinized to develop the characteristic color of the dye. The concentration of BSP is then determined colorimetrically by measuring the absorbance of the solution and comparing it to a standard curve.
-
Interpretation: In a healthy individual, less than 5% of the injected BSP should remain in the blood after 45 minutes.[2] Higher retention values indicate impaired liver function.[2]
Indocyanine Green (ICG) Clearance Test Protocol
-
Patient Preparation: The patient should be in a resting state.
-
Dosage Calculation: A sterile solution of Indocyanine Green is administered intravenously as a bolus injection, typically at a dose of 0.5 mg/kg body weight.
-
Measurement of Clearance:
-
Blood Sampling Method: Serial blood samples are collected at specific time points (e.g., 3, 5, 7, 10, and 15 minutes) after injection. The concentration of ICG in the plasma is determined spectrophotometrically.
-
Pulse Dye Densitometry (Non-invasive): A probe is attached to the patient's finger or earlobe to continuously monitor the concentration of ICG in the arterial blood.
-
-
Data Analysis: The plasma disappearance rate (PDR) of ICG is calculated from the semi-logarithmic plot of ICG concentration versus time. Alternatively, the retention rate at 15 minutes (R15) can be determined.
-
Interpretation: A lower PDR or a higher R15 value indicates impaired hepatic function.
Rose Bengal Dye Test Protocol
-
Patient Preparation: The patient should be fasting.
-
Dosage Administration: 10 mL of a 1% solution of Rose Bengal dye is injected intravenously.[2]
-
Assessment of Elimination: The primary endpoint is the time taken for the dye to be eliminated from the circulation.
-
Interpretation: In individuals with normal liver function, approximately 50% of the injected dye is cleared from the blood within 8 minutes.[2] Delayed clearance is indicative of hepatic dysfunction. A radioisotope-labeled version of the test (¹³¹I-Rose Bengal) can also be used, where the uptake and excretion by the liver are monitored using a gamma camera.[5]
Standard Liver Function Tests (LFTs) Protocol
-
Patient Preparation: Fasting is often recommended but not always required for all LFTs.
-
Blood Sampling: A single venous blood sample is collected.
-
Laboratory Analysis: The blood sample is analyzed in a clinical laboratory to measure the levels of various markers, including:
-
Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST): Enzymes released from damaged liver cells.
-
Alkaline phosphatase (ALP) and Gamma-glutamyl transferase (GGT): Enzymes that are elevated in cholestatic conditions.
-
Bilirubin: A waste product processed by the liver.
-
Albumin and Total Protein: Proteins synthesized by the liver, reflecting its synthetic function.
-
Prothrombin Time (PT) / International Normalized Ratio (INR): Measures the time it takes for blood to clot, which depends on clotting factors produced by the liver.
-
-
Interpretation: The pattern of abnormalities in these markers helps to identify the type and severity of liver disease.
Visualizing the Pathways and Workflows
To further elucidate the processes involved in these liver function tests, the following diagrams, generated using the DOT language, illustrate the physiological pathway of Bromsulphalein clearance and the experimental workflows of the compared tests.
Caption: Physiological pathway of Bromsulphalein (BSP) clearance by the liver.
Caption: Experimental workflows for various liver function tests.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. CLINICAL APPLICATION OF THE BROMSULPHALEIN TEST FOR HEPATIC FUNCTION | Semantic Scholar [semanticscholar.org]
- 4. [Comparative studies of the radio-rose-bengal test and the bromsulphalein test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bromsulphalein test | medicine | Britannica [britannica.com]
Indocyanine Green: A Safer and Superior Alternative to Bromsulphalein for Liver Function Assessment
For researchers, scientists, and drug development professionals, the accurate assessment of liver function is paramount. For decades, Bromsulphalein (BSP) was a widely used agent for this purpose. However, the advent of Indocyanine green (ICG) has marked a significant advancement in safety and reliability. This guide provides an objective comparison of ICG and BSP, supported by experimental data, to underscore the advantages of ICG as the preferred diagnostic agent.
Indocyanine green (ICG) has largely replaced Bromsulphalein (BSP) in clinical practice for the evaluation of hepatic function due to its superior safety profile and reliable performance. While both dyes are cleared from the bloodstream almost exclusively by the liver, BSP has been associated with a significant risk of severe, and sometimes fatal, anaphylactoid reactions. In contrast, adverse reactions to ICG are considerably rarer and generally milder, establishing it as a much safer alternative for patients.
Performance and Efficacy: A Comparative Analysis
While direct head-to-head comparisons in large human cohorts are limited due to the discontinuation of BSP in many regions, available data from human and animal studies consistently demonstrate the utility of ICG in assessing liver function.
A study in patients with hepatocellular disorders found that the plasma disappearance rate of both ICG and BSP correlated with the severity of liver disease, although they reflected different aspects of liver injury. The decrease in the plasma disappearance rate of ICG showed a significant correlation with the progress of acini-reconstruction, whereas the decrease in the BSP disappearance rate was more closely linked to inflammatory cell infiltration and the destruction of limiting plates[1].
Animal studies provide further quantitative insights into the clearance kinetics of both dyes. In a comparative study in sheep, the plasma clearance of ICG was found to be lower than that of BSP. However, both were effective in assessing hepatic function[2]. Another study in cats concluded that while BSP was cleared more rapidly, ICG was a more suitable diagnostic agent for the 30-minute dye retention test due to its more easily measurable plasma concentration at that time point.
Table 1: Comparative Quantitative Data from Animal Studies
| Parameter | Indocyanine Green (ICG) | Bromsulphalein (BSP) | Species | Reference |
| Plasma Clearance | 435 (± 228.6) ml/min | 626 (± 291.9) ml/min | Sheep | [2] |
| 30-minute Retention | Significantly higher than BSP | Lower than ICG | Sheep | [2] |
| Half-life | 3.8 (± 0.9) minutes | 2.2 (± 0.7) minutes | Cat | |
| Disappearance Rate | 19.2 (± 4.5) %/min | 34.7 (± 10.1) %/min | Cat | |
| 30-minute Retention | 7.3 (± 2.9) % | 0.6 (± 0.8) % | Cat |
Safety Profile: The Decisive Advantage of ICG
The primary reason for the shift from BSP to ICG is the significantly better safety profile of ICG. Bromsulphalein has been documented to cause severe hypersensitivity reactions, including anaphylactic shock, which can be fatal[3][4]. These life-threatening reactions, even in patients with no prior history of allergy, led to the discontinuation of the BSP test in many clinical settings.
In contrast, adverse reactions to Indocyanine green are much less frequent and typically less severe. While mild to moderate reactions such as nausea, dizziness, and urticaria have been reported, severe anaphylactic reactions are rare[5][6][7][8]. A large study involving 1,923 ICG videoangiography tests reported only one severe adverse reaction (0.05%) and no deaths[5]. This stark difference in the incidence and severity of adverse events firmly establishes ICG as the safer diagnostic agent.
Table 2: Comparison of Adverse Effects
| Adverse Effect | Indocyanine Green (ICG) | Bromsulphalein (BSP) |
| Mild Reactions | Nausea, dizziness, headache, injection site reactions. Incidence of mild reactions is low. | Mild allergic reactions can occur. |
| Severe Reactions | Anaphylactic reactions are rare (estimated at 0.05% in one large study)[5]. | Documented cases of severe and fatal anaphylactic shock[3][4]. |
| Contraindications | Known hypersensitivity to ICG or iodine. | History of allergic reactions. |
Experimental Protocols
Indocyanine Green (ICG) Clearance Test
The ICG clearance test is a dynamic assessment of liver function. The standard procedure involves the intravenous injection of a specific dose of ICG, followed by the measurement of its disappearance from the blood over time.
-
Patient Preparation: The patient should be in a fasting state.
-
Dosage: A standard dose of 0.5 mg/kg of body weight of ICG is typically administered.
-
Administration: The dye is injected intravenously as a single bolus.
-
Blood Sampling: Blood samples are collected at specific time points, commonly at 5, 10, and 15 minutes post-injection.
-
Analysis: The concentration of ICG in the plasma is determined spectrophotometrically at a wavelength of approximately 805 nm. The retention rate at 15 minutes (ICG-R15) and the plasma disappearance rate (PDR) are calculated to assess liver function.
Bromsulphalein (BSP) Clearance Test (Historical Protocol)
The BSP clearance test, now largely obsolete, followed a similar principle to the ICG test.
-
Patient Preparation: The patient was required to be fasting.
-
Dosage: A dose of 5 mg/kg of body weight of BSP was administered.
-
Administration: The dye was injected intravenously.
-
Blood Sampling: A blood sample was typically drawn 45 minutes after the injection.
-
Analysis: The amount of BSP retained in the blood was determined colorimetrically after alkalinization of the plasma. A retention of more than 5% at 45 minutes was considered abnormal.
Metabolic Pathways and Clearance Mechanisms
The distinct metabolic pathways of ICG and BSP contribute to their differing safety and performance characteristics.
Indocyanine Green (ICG) Metabolism
ICG is almost entirely taken up from the sinusoidal blood into hepatocytes by specific organic anion-transporting polypeptides, primarily OATP1B3 and to a lesser extent, the sodium-taurocholate cotransporting polypeptide (NTCP) [9][10][11][12]. Once inside the hepatocyte, ICG is not metabolized but is directly excreted unchanged into the bile via the multidrug resistance-associated protein 2 (MRP2). This direct and efficient clearance mechanism, without the need for conjugation, contributes to its reliability as a marker of hepatic function.
Bromsulphalein (BSP) Metabolism
BSP is also taken up by hepatocytes from the bloodstream, a process involving organic anion-transporting polypeptides. However, unlike ICG, BSP undergoes conjugation within the hepatocyte. It is conjugated with reduced glutathione (GSH) in a reaction catalyzed by the enzyme glutathione S-transferase (GST) [13][14][15][16]. This conjugation step is a detoxification process that increases the water solubility of BSP, facilitating its excretion into the bile.
Conclusion
The evidence overwhelmingly supports the use of Indocyanine green over Bromsulphalein for the assessment of liver function. The significantly lower risk of severe adverse reactions, including life-threatening anaphylaxis, makes ICG the unequivocally safer choice for patients. While both agents can provide valuable information about hepatic clearance, the superior safety profile of ICG, coupled with its well-characterized and direct hepatic transport mechanism, solidifies its position as the standard of care in modern clinical and research settings. For drug development professionals and researchers, relying on ICG for liver function testing ensures patient safety and provides reliable, reproducible data for the evaluation of hepatotoxicity and drug-induced liver injury.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anaphylactic reaction following the use of bromsulphalein in postpartum women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Fatal reaction in bromsulphalein test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adverse reactions due to indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the dark side of diagnostic dyes with a focus on Indocyanine green's adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the dark side of diagnostic dyes with a focus on Indocyanine green’s adverse reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adverse reactions to indocyanine green: a case report and a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Loss of organic anion transporting polypeptide 1B3 function causes marked delay in indocyanine green clearance without any clinical symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transporters involved in the hepatic uptake of (99m)Tc-mebrofenin and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indocyanine green and its nanosynthetic particles for the diagnosis and treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of bromosulphophthalein binding to human glutathione S-transferase A1-1: thermodynamics and inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Localization of glutathione conjugation activities toward bromosulfophthalein in perfused rat liver. Studies with the multiple indicator dilution technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Glutathione S-Transferases in the Biosynthesis of Sulfur-Containing Secondary Metabolites in Brassicaceae Plants - PMC [pmc.ncbi.nlm.nih.gov]
A Classic Revisited: Cross-Validation of Bromsulfalein (BSP) Liver Function Assessment with Modern Imaging Techniques
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the historical Bromsulfalein (BSP) clearance test with contemporary imaging-based methods for liver function assessment. By examining experimental data and detailed methodologies, this document serves as a valuable resource for understanding the evolution of hepatic function evaluation and the cross-validation of older techniques with modern quantitative imaging.
The assessment of liver function is a cornerstone of hepatology and preclinical drug development. For decades, the this compound (BSP) clearance test was a gold standard for quantifying hepatic excretory function. While largely replaced in clinical practice, BSP data remains relevant in historical research and for the validation of newer methodologies. This guide cross-validates BSP results with modern, non-invasive imaging techniques, including gadoxetate disodium-enhanced Magnetic Resonance Imaging (MRI), Technetium-99m mebrofenin Single-Photon Emission Computed Tomography (SPECT), and 2-deoxy-2-[¹⁸F]fluoro-D-galactose Positron Emission Tomography (PET).
Quantitative Comparison of Liver Function Assessment Methods
The following tables summarize key quantitative parameters obtained from the BSP test and modern imaging techniques in patient populations with liver cirrhosis, providing a basis for indirect comparison.
Table 1: this compound (BSP) Clearance in Liver Cirrhosis
| Parameter | Value | Patient Population | Reference |
| Plasma Disappearance Rate (KBSP) | Significantly lower than in healthy controls | Patients with liver cirrhosis | [1] |
| 45-minute Retention (R45BSP) | Significantly higher than in healthy controls | Patients with liver cirrhosis | [1] |
Table 2: Modern Imaging-Based Liver Function Assessment in Liver Cirrhosis
| Imaging Modality | Key Parameter | Value in Cirrhosis | Reference |
| Gadoxetate Disodium-Enhanced MRI | Hepatic Uptake Index (HUI) | Significantly lower than in healthy controls | [2][3] |
| 99mTc-Mebrofenin SPECT/CT | Liver Clearance (LCL_m²_dm²) | Significantly lower in higher fibrosis stages | [4] |
| 18F-FDGal PET/CT | Hepatic Metabolic Clearance (Kmet) | 0.157 mL blood/mL liver tissue/min (vs. 0.274 in healthy subjects) | [5][6] |
Bridging the Gap: Indirect Comparison via Indocyanine Green (ICG)
Direct comparative studies between BSP and modern imaging are scarce due to the obsolescence of the BSP test. However, a robust indirect comparison can be made using the Indocyanine Green (ICG) clearance test as a bridging method. ICG clearance has been compared to both BSP and modern imaging techniques.
Table 3: Correlation of Liver Function Tests
| Comparison | Correlation | Finding | Reference |
| BSP vs. ICG | Significant (p<0.01) | KBSP correlates with KICG and R15ICG | [1] |
| ICG vs. Gadoxetate Disodium-Enhanced MRI | Strong (r = 0.87) | ICG plasma disappearance rate correlates with Hepatic Uptake Index (HUI) | [2][7] |
| ICG vs. 99mTc-Mebrofenin HBS | Significant (r = 0.81) | ICG clearance rate correlates with 99mTc-Mebrofenin blood clearance rate | [8] |
These correlations suggest that the functional information provided by the historical BSP test aligns with the quantitative data generated by modern, spatially resolved imaging techniques.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings.
This compound (BSP) Clearance Test Protocol
-
Patient Preparation: The patient should be in a fasting state.
-
Dosage: A sterile solution of this compound is administered intravenously at a dose of 5 mg per kg of body weight.[9]
-
Blood Sampling: Venous blood samples are collected at specific time points, typically at 3, 6, 9, 12, 15, 25, 35, and 45 minutes post-injection.[10]
-
Analysis: The concentration of BSP in the plasma is determined colorimetrically using a spectrophotometer.[10] The plasma disappearance rate and the percentage of dye retained at 45 minutes are calculated.
Gadoxetate Disodium-Enhanced MRI Protocol
-
Patient Preparation: No specific preparation is typically required, though fasting may be requested.
-
Contrast Agent: Gadoxetate disodium is administered intravenously at a recommended dosage of 0.025 mmol/kg body weight.[11][12]
-
Imaging Sequence: A 3D gradient-echo T1-weighted sequence with fat suppression is performed before and at multiple time points after contrast injection. The hepatobiliary phase is typically acquired 20 minutes post-injection.[12][13]
-
Data Analysis: The signal intensity of the liver and spleen are measured on the 20-minute post-contrast images to calculate the Hepatic Uptake Index (HUI) using the formula: VL(L20/S20 - 1), where VL is the liver volume, L20 is the mean signal intensity of the liver, and S20 is the mean signal intensity of the spleen.[2]
99mTc-Mebrofenin SPECT/CT Protocol
-
Patient Preparation: Patients are required to fast for a minimum of 4 hours prior to the scan.[14]
-
Radiopharmaceutical: 99mTc-Mebrofenin is administered intravenously.
-
Imaging Protocol: Dynamic planar imaging is performed immediately after injection, followed by SPECT/CT acquisition.[15][16]
-
Data Analysis: Time-activity curves are generated for the liver and heart (as a blood pool reference) to calculate the hepatic clearance rate, often corrected for body surface area and liver area.[4]
18F-FDGal PET/CT Protocol
-
Patient Preparation: Patients should fast for at least 6 hours before the scan.[17]
-
Radiotracer: A bolus of 100 MBq of 18F-FDGal is administered intravenously.[18]
-
Imaging Protocol: A dynamic 20-minute PET scan of the liver is initiated at the time of injection, followed by a low-dose CT for attenuation correction.[5][6]
-
Data Analysis: Arterial blood samples are collected to determine the input function. The hepatic systemic clearance of 18F-FDGal (Kmet) is calculated using a Gjedde-Patlak graphical analysis.[5]
Visualizing the Pathways and Workflows
DOT Script for this compound (BSP) Hepatic Uptake and Excretion Pathway
Caption: Simplified signaling pathway of this compound uptake and excretion by hepatocytes.
DOT Script for a Generalized Modern Imaging Workflow for Liver Function
Caption: A generalized experimental workflow for modern liver function imaging techniques.
Conclusion
While the this compound clearance test is no longer in mainstream use, understanding its principles and performance is valuable for interpreting historical data and for the ongoing development of novel liver function assessment tools. The strong indirect correlations with modern imaging techniques, such as gadoxetate disodium-enhanced MRI, 99mTc-mebrofenin SPECT, and 18F-FDGal PET, validate the physiological basis of the BSP test. Modern imaging methods offer the significant advantage of providing spatially resolved functional information, allowing for the assessment of regional variations in liver function, which is not possible with the global measurement provided by the BSP test. This guide provides the necessary data and protocols to facilitate a comprehensive understanding and comparison of these legacy and contemporary methods.
References
- 1. researchgate.net [researchgate.net]
- 2. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 3. Hepatocellular uptake index obtained with gadoxetate disodium-enhanced magnetic resonance imaging in the assessment future liver remnant function after major hepatectomy for biliary malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Assessment of Liver Impairment in Chronic Viral Hepatitis with [99mTc]Tc-Mebrofenin: A Noninvasive Attempt to Stage Viral Hepatitis-Associated Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regional metabolic liver function measured by 2-[18F]fluoro-2-deoxy-d-galactose PET/CT in patients with cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regional metabolic liver function measured in patients with cirrhosis by 2-[¹⁸F]fluoro-2-deoxy-D-galactose PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of gadoxetate disodium for functional MRI based on its unique molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liver Functional Volumetry by Tc-99m Mebrofenin Hepatobiliary Scintigraphy before Major Liver Resection: A Game Changer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromsulfthalein - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 12. radiopaedia.org [radiopaedia.org]
- 13. Quantitative Assessment of Liver Function Using Gadoxetate-Enhanced Magnetic Resonance Imaging: Monitoring Transporter-Mediated Processes in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. snmmi.org [snmmi.org]
- 15. Joint EANM/SNMMI/IHPBA procedure guideline for [99mTc]Tc-mebrofenin hepatobiliary scintigraphy SPECT/CT in the quantitative assessment of the future liver remnant function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GUEST | SNMMI [snmmi.org]
- 17. d-nb.info [d-nb.info]
- 18. Metabolic liver function measured in vivo by dynamic 18F-FDGal PET/CT without arterial blood sampling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phthalein and Other Dyes in Liver Function Assessment
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Dye-Based Liver Function Test
The assessment of liver function is a cornerstone in preclinical and clinical research, aiding in the diagnosis, prognosis, and management of hepatic diseases, as well as in the evaluation of drug-induced liver injury. Among the various methods available, dye-based tests offer a dynamic measure of the liver's excretory capacity. This guide provides a comparative analysis of three key dyes historically and currently used for this purpose: Bromsulphthalein (BSP), Rose Bengal, and Indocyanine Green (ICG), with a brief discussion on Phenolphthalein derivatives.
Comparative Performance of Liver Function Dyes
The selection of a dye for liver function testing depends on various factors, including the specific aspect of hepatic function to be assessed, the required sensitivity and specificity, and the safety profile of the dye. The following table summarizes the key quantitative parameters for BSP, Rose Bengal, and ICG. Direct comparative studies in humans evaluating all three dyes under identical conditions are limited; therefore, the data presented is a synthesis of findings from various studies.
| Parameter | Bromsulphthalein (BSP) | Rose Bengal | Indocyanine Green (ICG) |
| Normal Value | < 5% retention in serum 45 minutes after injection.[1] | Approximately 50% or more of the dye is excreted within 8 minutes. | Retention rate at 15 min (R15): < 10%.[2] Plasma Disappearance Rate (PDR): 18-24%/min. |
| Dosage | 5 mg/kg body weight.[1] | 10 mL of a 1% solution. | 0.25 to 0.5 mg/kg body weight. |
| Blood Sampling Time | 45 minutes post-injection.[1] | 8 minutes post-injection. | Commonly at 5, 10, and 15 minutes post-injection.[3] |
| Mechanism of Elimination | Hepatic uptake, conjugation with glutathione, and biliary excretion.[4] | Hepatic uptake and biliary excretion. | Exclusively taken up by hepatocytes and excreted unchanged into the bile.[5] |
| Analytical Method | Spectrophotometry.[6] | Spectrophotometry or HPLC with fluorescence detection.[7] | Spectrophotometry or HPLC.[8][9][10] |
| Sensitivity & Specificity | In canine studies, a >6% retention had a specificity of 100% and a sensitivity of 70% for detecting hepatic disease.[11] In cirrhosis, decreased BSP clearance is a sensitive finding.[12] | Overall sensitivity for human brucellosis diagnosis was 92.9% in one study.[13] Performance in liver disease varies. | For acute liver failure, an ICG-PDR of ≤ 6.3%/min showed 85.7% sensitivity and 88.9% specificity for predicting non-spontaneous recovery.[8] For detecting advanced liver fibrosis or cirrhosis, ICG test showed a sensitivity of 0.75 and specificity of 0.81 in one study.[14] |
| Adverse Effects | Anaphylactic reactions have been reported, leading to its reduced use.[4] | Generally considered safe, though allergic reactions are possible. | Low toxicity with rare adverse effects.[5] |
Hepatic Processing of Liver Function Dyes: A Visual Guide
The following diagrams illustrate the hepatic uptake, processing, and excretion pathways for Bromsulphthalein, Rose Bengal, and Indocyanine Green.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of delayed Indocyanine Green fluorescence and applications to clinical disease processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromsulfthalein - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Indocyanine Green? [synapse.patsnap.com]
- 6. The determination of bromsulphthalein in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence-Coupled Techniques for Determining Rose Bengal in Dermatological Formulations and Their Application to Ex Vivo Skin Deposition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-pressure liquid chromatographic analysis of indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-pressure liquid chromatographic analysis of indocyanine green. | Semantic Scholar [semanticscholar.org]
- 10. Specific assay for the quantitation of indocyanine green in rat plasma using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sensitivity and specificity of liver function tests in the detection of parenteral nutrition-associated cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. OATP and MRP2-mediated hepatic uptake and biliary excretion of eprosartan in rat and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of liver lesions using fluorescence imaging: comparison of methods for administering indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Predictive Value of the Bromsulphalein (BSP) Test
Once a cornerstone of hepatic diagnostics, the Bromsulphalein (BSP) test has been largely superseded by modern alternatives. This guide provides an objective comparison of the BSP test's performance against contemporary methods, supported by available data, to offer researchers, scientists, and drug development professionals a clear perspective on its historical significance and current relevance.
Introduction to Hepatic Clearance Tests
The liver's ability to clear substances from the bloodstream is a critical measure of its overall function. Clearance tests assess this excretory capacity by introducing a substance that is exclusively metabolized and removed by the liver. The rate of disappearance of this substance from the plasma provides a quantitative measure of hepatic function. For many years, the BSP test was the gold standard for this purpose.[1]
The Bromsulphalein (BSP) Test
The BSP test, introduced in 1925, measures the liver's ability to take up, conjugate, and excrete the synthetic dye Bromsulphalein.[2][3] When injected intravenously, BSP binds to albumin and is transported to the liver, where hepatocytes extract it, conjugate it with glutathione, and excrete it into the bile.[3][4] Impairment in any of these steps—due to hepatocellular damage, reduced hepatic blood flow, or biliary obstruction—results in delayed clearance of the dye from the bloodstream.[2] The amount of BSP retained in the blood after a specific time, typically 45 minutes, indicates the level of hepatic dysfunction.[4][5]
Modern Alternatives: The Rise of Indocyanine Green (ICG)
The Indocyanine Green (ICG) clearance test has emerged as a more common and safer alternative to the BSP test.[6] Like BSP, ICG is a water-soluble dye that is almost exclusively cleared by the liver.[7] However, it offers several advantages, including a lower incidence of adverse reactions. The ICG test is now widely used for the perioperative assessment of liver function before major surgeries like resections and transplantations.[7][8]
The primary metric for the ICG test is the percentage of dye retained at 15 minutes (ICG-R15), which provides a rapid and reliable assessment of the liver's functional reserve.[8]
Physiological Pathway of Dye Clearance
The clearance of both BSP and ICG follows a similar physiological pathway, involving transport from the blood into hepatocytes and subsequent excretion into the bile. This process is dependent on adequate hepatic blood flow and healthy hepatocyte function.
References
- 1. Bromsulphalein test | medicine | Britannica [britannica.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Bromsulfthalein - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. A History of the Assessment of Liver Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Comparative evaluation of dye clearance tests with the use of bromsulphalein, indocyanine green, radioactive rose bengal in the diagnosis of chronic liver diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Use of Verdye ICG Test in Liver Function | Diagnostic Green [diagnosticgreen.com]
A Comparative Analysis of Liver Function Assessment: The Bromsulfalein (BSP) Test vs. the Hippuric Acid Test
For researchers, scientists, and professionals in drug development, the accurate assessment of liver function is paramount. Historically, two key methods for evaluating the liver's metabolic and excretory capacities have been the Bromsulfalein (BSP) test and the hippuric acid test. This guide provides a detailed comparison of these two methodologies, outlining their principles, experimental protocols, and performance characteristics to aid in the selection of appropriate liver function assays.
At a Glance: Key Differences
| Feature | This compound (BSP) Test | Hippuric Acid Test |
| Principle | Measures the liver's ability to take up, conjugate, and excrete a synthetic dye (this compound) from the bloodstream. | Assesses the liver's detoxification capacity by measuring its ability to conjugate benzoic acid with glycine to form hippuric acid, which is then excreted in the urine. |
| Primary Function Assessed | Hepatic excretory function and blood flow. | Hepatic detoxification (conjugation) capacity. |
| Sample Type | Blood (serum or plasma) | Urine |
| Administration | Intravenous injection of BSP dye. | Oral or intravenous administration of sodium benzoate. |
| Key Measurement | Rate of BSP clearance from the blood. | Amount of hippuric acid excreted in the urine over a specific time period. |
| Primary Indication | Detection of hepatocellular damage, even in the absence of jaundice. Particularly useful in diagnosing conditions like chronic hepatitis and cirrhosis. | Evaluation of intrinsic hepatic disease, such as cirrhosis or severe hepatitis. |
Delving Deeper: Principles and Physiological Pathways
The this compound (BSP) Test: A Measure of Hepatic Excretion
The this compound (BSP) test is a clearance-based assay that evaluates the liver's capacity to remove substances from the blood. The underlying principle is that a known amount of BSP dye, when injected intravenously, is selectively taken up by hepatocytes, conjugated with glutathione, and then excreted into the bile. A healthy liver will efficiently clear the BSP from the bloodstream. Therefore, the rate of disappearance of the dye from the plasma is a direct indicator of hepatic function.[1] Impaired liver function, due to hepatocellular damage or reduced hepatic blood flow, results in a slower clearance rate and prolonged retention of BSP in the blood.[2]
The Hippuric Acid Test: Gauging Detoxification Capacity
The hippuric acid test assesses the liver's detoxification function, specifically its ability to perform conjugation reactions. The test is based on the metabolic process where the liver conjugates benzoic acid (administered as sodium benzoate) with the amino acid glycine to form hippuric acid. This water-soluble conjugate is then excreted by the kidneys. A reduction in the amount of hippuric acid excreted in the urine following a standard dose of sodium benzoate indicates impaired liver function, as the liver is unable to efficiently synthesize glycine or perform the conjugation step.[3]
Experimental Protocols
This compound (BSP) Test Protocol
Materials:
-
Sterile this compound solution (50 mg/mL)
-
Sterile syringes and needles
-
Tourniquet
-
Alcohol swabs
-
Blood collection tubes
-
Centrifuge
-
Spectrophotometer
Procedure:
-
The subject should be fasting for at least 8 hours.
-
Record the subject's body weight to calculate the correct dose of BSP.
-
Prepare a syringe with a 5 mg/kg body weight dose of BSP solution.
-
Administer the BSP solution intravenously over a period of one minute.
-
After exactly 45 minutes from the time of injection, collect a 5-10 mL venous blood sample from the arm opposite to the one used for injection.
-
Centrifuge the blood sample to separate the serum.
-
Measure the concentration of BSP in the serum using a spectrophotometer. A pre-injection blood sample can be used as a blank.
-
The percentage of BSP retained in the blood is calculated. In healthy individuals, less than 5% of the dye should remain in the blood after 45 minutes.
Hippuric Acid Test Protocol
Two primary methods exist for the hippuric acid test: oral and intravenous administration of sodium benzoate.
Oral Method:
-
The subject should have a light breakfast, and then fast.
-
The subject is asked to empty their bladder completely.
-
A dose of 6 grams of sodium benzoate dissolved in approximately 250 mL of water is administered orally.[4]
-
All urine produced over the subsequent 4 hours is collected.[3]
-
The total volume of urine is measured, and the concentration of hippuric acid is determined.
-
In healthy individuals, at least 3 grams of hippuric acid (equivalent to 4.5 grams of benzoic acid) should be excreted within 4 hours.
Intravenous Method:
-
The subject should be fasting.
-
The subject is asked to empty their bladder.
-
A dose of 1.77 grams of sodium benzoate in a sterile aqueous solution is administered intravenously.
-
All urine is collected for 1 hour following the injection.
-
The amount of hippuric acid in the collected urine is measured.
-
A healthy individual is expected to excrete at least 0.7 grams of hippuric acid in the one-hour period.
Performance Comparison
Direct comparative studies with quantitative data on the sensitivity and specificity of the this compound test versus the hippuric acid test are limited in recent literature, largely because the BSP test has been superseded by newer, safer alternatives. However, based on historical data and the principles of each test, a qualitative and semi-quantitative comparison can be made.
| Parameter | This compound (BSP) Test | Hippuric Acid Test |
| Sensitivity | Considered highly sensitive for detecting early and mild hepatocellular damage, even in the absence of jaundice. In a study on cirrhosis, decreased sulfobromophthalein-Ki was among the most sensitive findings.[5] | Sensitivity can be variable. The test is less sensitive for mild liver damage compared to the BSP test. |
| Specificity | Generally specific for hepatic dysfunction, although conditions affecting hepatic blood flow can also influence results. | Specificity can be affected by renal function, as the test relies on the excretion of hippuric acid by the kidneys.[6] Malnutrition can also impact the availability of glycine for conjugation. |
| Advantages | - High sensitivity for early liver cell injury.- Provides a quantitative measure of hepatic excretory function. | - Assesses a specific detoxification pathway (conjugation).- Can be administered orally or intravenously. |
| Disadvantages | - Risk of anaphylactic reactions (a primary reason for its decline in clinical use).- Results can be affected by factors influencing hepatic blood flow. | - Dependent on normal renal function for accurate results.- The oral test can cause nausea and vomiting.- Less sensitive for mild liver disease. |
| Clinical Utility | Historically a valuable tool for diagnosing cirrhosis and chronic hepatitis, and for monitoring the progression of liver disease. | Used to assess the severity of established liver disease, particularly in differentiating types of jaundice and evaluating the functional reserve of the liver. |
Conclusion
Both the this compound test and the hippuric acid test have played significant roles in the assessment of liver function. The BSP test offers high sensitivity for detecting hepatocellular damage by measuring the liver's excretory capacity. In contrast, the hippuric acid test provides a measure of the liver's detoxification and conjugation capabilities.
For researchers and drug development professionals, the choice between these or more modern tests depends on the specific aspect of liver function being investigated. While the BSP test is historically significant for its sensitivity, its use has been largely discontinued due to safety concerns. The hippuric acid test, while less sensitive, can still provide valuable information on hepatic metabolic function, provided that renal function is normal. In contemporary research and clinical practice, these tests are often supplemented or replaced by a panel of other liver function tests, including enzyme assays (ALT, AST), bilirubin levels, and protein synthesis markers (albumin, prothrombin time), as well as advanced imaging techniques.
References
- 1. A study of the sensitivity and specificity of four presumptive tests for blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liver function tests | PPTX [slideshare.net]
- 3. The holy grail of a biomarker for “liver function” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Comparative studies of the radio-rose-bengal test and the bromsulphalein test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of hippuric and m-methylhippuric acids in urine by high-speed liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzylmercapturic acid is superior to hippuric acid and o-cresol as a urinary marker of occupational exposure to toluene - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Bromsulfalein: A Comprehensive Safety and Operational Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Bromsulfalein (BSP), a dye historically used in liver function tests, requires careful handling and adherence to specific disposal protocols to mitigate potential health risks and prevent environmental contamination. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS for Bromsulphalein Extra Pure indicates that the substance may cause allergic skin reactions and allergy or asthma symptoms or breathing difficulties if inhaled.[1][2] Therefore, appropriate personal protective equipment (PPE) is mandatory at all times.
Essential PPE includes:
-
Gloves: Chemical-resistant gloves to prevent skin contact.
-
Eye Protection: Safety glasses or goggles to shield from splashes.
-
Lab Coat: To protect clothing and skin.
-
Respiratory Protection: A dust mask or respirator should be used when handling the powder form to avoid inhalation.[1][2]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3] In case of accidental contact, wash the affected skin area thoroughly with soap and water, and for eye contact, flush with copious amounts of water for at least 15 minutes.[1][2]
Operational Plan for Waste Management
A systematic approach to waste management is crucial for ensuring safety and compliance. This involves waste minimization, proper segregation, and clear labeling.
1. Waste Minimization: The most effective way to manage chemical waste is to minimize its generation. This can be achieved by:
-
Purchasing only the required quantities of this compound.
-
Preparing solutions in concentrations and volumes necessary for the immediate experiment.
-
Avoiding the preparation of large stock solutions that may expire or become contaminated.
2. Waste Segregation: this compound waste should be segregated from other chemical waste streams to prevent potentially hazardous reactions. It is crucial to avoid mixing this compound waste with strong acids, bases, or oxidizing agents unless the compatibility is known.[4][5] A dedicated, clearly labeled waste container should be used for this compound solutions and contaminated materials.
3. Container and Labeling:
-
Container Selection: Use a container that is compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, leak-proof lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The date of waste accumulation should also be recorded.
Disposal Procedures: A Step-by-Step Guide
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. Drain disposal is strongly discouraged due to the potential for environmental harm and the sensitizing properties of the chemical. However, for very small, dilute quantities, and only where local regulations explicitly permit, a highly controlled drain disposal procedure may be considered.
Primary Disposal Route: Hazardous Waste Collection
This is the safest and most compliant method for disposing of this compound waste.
Step 1: Collection Collect all this compound waste, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, in a designated and properly labeled hazardous waste container.
Step 2: Storage Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible chemicals.
Step 3: Arrange for Pickup Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste.[6] Follow their specific procedures for scheduling a pickup.
Alternative (Restricted) Disposal Route: Drain Disposal
This method is only permissible for trace amounts of dilute, aqueous solutions of this compound and is subject to strict adherence to local sewer authority regulations. It is the user's responsibility to verify that this practice is allowed by their institution and local wastewater treatment facility.
Step 1: Dilution Ensure the this compound solution is highly dilute (parts per million range).
Step 2: Neutralization While specific neutralization data for this compound is not readily available, many guidelines for dye disposal recommend adjusting the pH to a neutral range before drain disposal.[7] Carefully adjust the pH of the dilute solution to between 6.0 and 8.0 using a weak acid (e.g., dilute acetic acid) or a weak base (e.g., sodium bicarbonate), while stirring. Monitor the pH using a calibrated pH meter or pH strips.
Step 3: Flushing Pour the neutralized, dilute solution down a designated laboratory sink with a copious amount of running water. A general guideline is to flush with at least 100 times the volume of the disposed solution.[6][8][9]
Step 4: Record Keeping Maintain a log of all drain disposals, including the chemical name, quantity, and date.
Quantitative Data for Laboratory Waste Disposal
The following table summarizes general quantitative limits for the drain disposal of laboratory chemicals, which should be considered as a conservative guide if drain disposal of dilute this compound is permitted.
| Parameter | Guideline Limit | Citation |
| pH Range for Discharge | 5.0 - 9.0 or 5.5 - 9.5 | [9][10] |
| Maximum Daily Quantity (per lab) | A few hundred grams or milliliters | [6][8][9] |
| Flushing Water Volume | At least 100-fold excess of the disposed volume | [6][8] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]
- 2. phmsa.dot.gov [phmsa.dot.gov]
- 3. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 4. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 5. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. epa.gov [epa.gov]
- 10. ehs.princeton.edu [ehs.princeton.edu]
Personal protective equipment for handling Bromsulfalein
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling of Bromsulfalein, including detailed operational and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, adherence to strict personal protective equipment protocols is mandatory to prevent allergic skin reactions and potential respiratory distress. The following table summarizes the required PPE.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes that could cause eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat or protective suit. | Prevents skin contact which may lead to allergic reactions. Contaminated clothing should be removed and washed before reuse. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary. | Avoid breathing in dust or vapors to prevent potential allergy or asthma-like symptoms. |
Hazard Analysis and Mitigation
This compound presents specific health hazards that necessitate careful handling. The primary risks include allergic skin reactions and respiratory sensitization upon inhalation.
Experimental Workflow: Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Step-by-Step Handling Procedures:
-
Preparation : Before handling, ensure all necessary PPE is readily available and in good condition. Prepare your workspace by ensuring it is clean and uncluttered.
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.
-
Handling :
-
Weigh and handle the solid form of this compound in a chemical fume hood to minimize inhalation risk.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of this compound tightly closed when not in use.
-
-
Post-Handling :
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
-
Carefully remove and dispose of single-use PPE in a designated hazardous waste container.
-
Always wash hands thoroughly with soap and water after handling is complete.
-
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical advice if irritation or an allergic reaction develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
General Principles:
-
Waste Classification : this compound waste should be treated as hazardous chemical waste.
-
Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's safety protocols.
-
Labeling : All waste containers must be clearly labeled with the contents, including "Hazardous Waste" and the name "this compound."
Disposal Procedure:
-
Solid Waste : Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, sealed, and properly labeled hazardous waste container.
-
Liquid Waste : Collect all aqueous and solvent-based solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Decontamination of Empty Containers : Triple rinse empty containers that held this compound. The rinsate should be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plastic.
-
Incineration Considerations : As this compound is a brominated compound, incineration may lead to the formation of hazardous byproducts such as hydrogen bromide and polybrominated dibenzo-p-dioxins and dibenzofurans.[1][2] Therefore, disposal should be handled by a licensed hazardous waste disposal company equipped to manage such materials.
-
Consult Local Regulations : Always consult and adhere to your institution's specific hazardous waste management procedures and local environmental regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
